molecular formula C4H7NO B154976 3-Hydroxybutyronitrile CAS No. 4368-06-3

3-Hydroxybutyronitrile

Cat. No.: B154976
CAS No.: 4368-06-3
M. Wt: 85.1 g/mol
InChI Key: BYJAJQGCMSBKPB-UHFFFAOYSA-N
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Description

3-hydroxybutanenitrile is a hydroxynitrile that is butyronitirle in which a hydrogen at position 3 has been replaced by a hydroxy group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJAJQGCMSBKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963097
Record name 3-Hydroxybutanenitrile
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Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4368-06-3
Record name 3-Hydroxybutanenitrile
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Record name 3-Hydroxybutyronitrile
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Record name 3-Hydroxybutanenitrile
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Record name 3-hydroxybutyronitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyronitrile, also known as 3-hydroxybutanenitrile, is a bifunctional organic molecule of significant interest in the chemical and pharmaceutical industries. Its structure, incorporating both a hydroxyl and a nitrile functional group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and specialty chemicals. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-Hydroxybutanenitrile
Synonyms This compound, β-Hydroxybutyronitrile[1][2]
CAS Number 4368-06-3[1][2]
Molecular Formula C₄H₇NO[1][3]
Molecular Weight 85.11 g/mol [1][3]
Appearance Colorless to slightly yellow/amber liquid
Boiling Point 214 - 217.3 °C at 760 mmHg[1][2]
Melting Point Data not available
Density 0.976 - 0.991 g/mL at 20-25 °C[1][2]
Solubility Soluble in water and most organic solvents.
Refractive Index (n²⁰/D) 1.429[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Assignments
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons, as well as the hydroxyl (-OH) proton. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.
¹³C NMR The carbon NMR spectrum will display distinct signals for the four carbon atoms in the molecule: the methyl carbon, the methylene carbon, the methine carbon bearing the hydroxyl group, and the nitrile carbon. The nitrile carbon typically appears in the 115-125 ppm region.
FT-IR The infrared spectrum is characterized by a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, medium-intensity peak around 2250 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. C-H stretching and bending vibrations will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a methyl group, a water molecule, or other characteristic fragments. The fragmentation of alcohols often results in a small or absent molecular ion peak, with common fragments arising from cleavage of the C-C bond adjacent to the oxygen and loss of water.

Experimental Protocols

Synthesis of this compound from Propylene Oxide

A common method for the synthesis of this compound involves the ring-opening of propylene oxide with a cyanide source, such as hydrogen cyanide, in an aqueous solution under controlled pH conditions.[4]

Materials:

  • Propylene oxide

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

  • Sulfuric acid (H₂SO₄) or other suitable acid for pH adjustment

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Prepare an aqueous solution of hydrogen cyanide by carefully reacting a cyanide salt (e.g., KCN) with an acid (e.g., H₂SO₄) in water, maintaining a pH between 8 and 10. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of hydrogen cyanide.

  • Cool the hydrogen cyanide solution to below 20°C.

  • Slowly add propylene oxide dropwise to the stirred hydrogen cyanide solution while maintaining the temperature below 20°C.

  • Allow the reaction to proceed for several hours (e.g., 9.5 hours) until the reaction is complete, which can be monitored by techniques such as gas chromatography.

  • After the reaction is complete, neutralize the reaction mixture carefully with an acid.

  • Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Distillation

The crude this compound can be purified by vacuum distillation.[5] Wiped-film molecular distillation has also been shown to be an effective method for achieving high purity (>99.5%).[6]

Procedure (Vacuum Distillation):

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently while applying a vacuum.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point will be significantly lower than the atmospheric boiling point. For example, related compounds have been distilled at temperatures around 90-115°C under a vacuum of 0.4 mmHg.[5]

Logical Relationships and Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Prepare HCN Solution (pH 8-10) B Add Propylene Oxide A->B C Reaction B->C D Neutralization C->D E Extraction with Organic Solvent D->E F Drying of Organic Phase E->F G Solvent Removal F->G H Vacuum Distillation G->H I Pure this compound H->I

A flowchart of the synthesis and purification process for this compound.

Role in Drug Development and Signaling Pathways

This compound itself is not widely reported as a pharmacologically active compound with direct effects on specific signaling pathways. Its primary significance in drug development lies in its role as a versatile chiral building block for the synthesis of more complex pharmaceutical ingredients.[7]

The related compound, 3-hydroxybutyrate, is a ketone body that plays a significant role in energy metabolism, particularly in the brain during periods of fasting or exercise.[8][9] 3-Hydroxybutyrate can influence neuronal function and has been shown to induce the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity and neuronal stress resistance.[8] The metabolic pathway of 3-hydroxybutyrate involves its conversion from acetoacetyl-CoA and its subsequent use as an energy source.[10][11] While this compound can be a precursor to 3-hydroxybutyric acid, its direct involvement in these signaling pathways has not been established.

The nitrile group is a common pharmacophore in many approved drugs and is often used to improve the pharmacokinetic properties of a molecule.[7] It can act as a bioisostere for other functional groups and can participate in hydrogen bonding with biological targets.

Potential Metabolic Fate

While specific studies on the metabolism of this compound are limited, it is plausible that it could be metabolized in vivo to 3-hydroxybutyric acid through hydrolysis of the nitrile group. This would then enter the well-established metabolic pathways of ketone bodies.

Metabolic_Pathway A This compound B Hydrolysis A->B Potential C 3-Hydroxybutyric Acid B->C D Ketone Body Metabolism C->D E Energy Production D->E

A potential metabolic pathway for this compound.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established chemical routes, and it can be purified to a high degree. While its direct biological activity is not extensively documented, its role as a precursor to important molecules, including those involved in energy metabolism, underscores its importance in the fields of chemistry and drug development. Further research into its potential metabolic pathways and toxicological profile would provide a more complete understanding of this versatile compound.

References

An In-depth Technical Guide to 3-Hydroxybutyronitrile (CAS 4368-06-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxybutyronitrile (CAS 4368-06-3), a versatile bifunctional molecule of significant interest in chemical synthesis and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a key intermediate in the preparation of valuable pharmaceutical compounds. Furthermore, a thorough analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, is presented to aid in its identification and characterization.

Introduction

This compound, also known as β-hydroxybutyronitrile, is an organic compound featuring both a hydroxyl and a nitrile functional group.[1] This unique combination allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. Its chirality at the C3 position also makes it a precursor for the stereoselective synthesis of various pharmaceutical agents. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this important molecule.

Chemical and Physical Properties

This compound is a clear, slightly yellow to amber liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 4368-06-3[3]
Molecular Formula C₄H₇NO[3]
Molecular Weight 85.11 g/mol [3]
Appearance Clear slightly yellow to amber liquid[2]
Boiling Point 214 °C (lit.)[1]
Density 0.976 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.429 (lit.)[1]
Flash Point 110 °C[4]
Solubility Information not available

Synthesis of this compound

A high-yield synthesis of this compound can be achieved through the ring-opening of propylene oxide with hydrogen cyanide. The following protocol is based on established chemical principles and data from patent literature.[3]

Experimental Protocol: Synthesis from Propylene Oxide

Reaction Scheme:

G Propylene_Oxide Propylene Oxide Product This compound Propylene_Oxide->Product KCN, H₂SO₄ (to adjust pH to 8-10) HCN Hydrogen Cyanide HCN->Product

Caption: Synthesis of this compound from Propylene Oxide.

Materials:

  • Propylene oxide

  • Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a well-ventilated fume hood, prepare an aqueous solution of hydrogen cyanide by carefully reacting potassium cyanide with sulfuric acid in water. The pH of this solution should be adjusted and maintained between 8 and 10.

  • Cool the hydrogen cyanide solution in an ice bath.

  • Slowly add propylene oxide dropwise to the stirred, cooled hydrogen cyanide solution. The temperature should be carefully monitored and maintained during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • The reaction mixture is then extracted multiple times with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

A reported yield for a similar process is 83.6%.[3]

Applications in Drug Development

The structural motif of this compound is a key component in several important pharmaceutical compounds. Its chlorinated analog, 4-chloro-3-hydroxybutyronitrile, is a well-established chiral building block in the synthesis of major drugs.[5]

Intermediate for Statin Synthesis

(R)-4-cyano-3-hydroxybutyric acid, a derivative of this compound, is a crucial intermediate in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin.[6][7] The synthesis of the side chain of Atorvastatin relies on the stereochemistry introduced by this chiral precursor.[7]

G 3HBN_derivative (R)-4-cyano-3-hydroxybutyric acid Atorvastatin Atorvastatin 3HBN_derivative->Atorvastatin Multi-step synthesis Statin_Core Statin Core Structure Statin_Core->Atorvastatin

Caption: Role of a this compound derivative in Atorvastatin synthesis.

Precursor for L-Carnitine and GABOB

The chiral backbone of this compound is utilized in the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). L-carnitine is a dietary supplement involved in fatty acid metabolism, while GABOB is a neuromodulator.[2][8][9][10] The synthesis often proceeds through the corresponding 4-chloro-3-hydroxybutyronitrile intermediate.[10]

G 3HBN_Core This compound Core L_Carnitine L-Carnitine 3HBN_Core->L_Carnitine Synthetic transformation GABOB (R)-GABOB 3HBN_Core->GABOB Synthetic transformation

Caption: this compound core as a precursor for L-Carnitine and GABOB.

Spectroscopic Analysis

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl, methylene, and methine protons.

Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
~1.3Doublet3H-CH₃
~2.5Doublet2H-CH₂-CN
~4.2Multiplet1H-CH(OH)-
Broad singlet1H-OH

The methyl protons appear as a doublet due to coupling with the adjacent methine proton. The methylene protons, adjacent to the electron-withdrawing nitrile group, will be shifted downfield and appear as a doublet due to coupling with the methine proton. The methine proton will be further downfield due to the adjacent hydroxyl group and will appear as a multiplet due to coupling with both the methyl and methylene protons. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit four signals corresponding to the four unique carbon atoms in the molecule.

Chemical Shift (ppm, predicted)Assignment
~23-CH₃
~28-CH₂-CN
~63-CH(OH)-
~118-C≡N

The nitrile carbon is significantly deshielded and appears furthest downfield. The carbon bearing the hydroxyl group is also downfield, while the methyl and methylene carbons appear at higher field.[11]

FTIR Spectroscopy

The infrared spectrum of this compound will show characteristic absorption bands for the hydroxyl and nitrile functional groups.

Wavenumber (cm⁻¹, approximate)Vibrational Mode
3600-3200 (broad)O-H stretch
2260-2240 (sharp)C≡N stretch
3000-2850C-H stretch (aliphatic)
1100-1000C-O stretch

The broadness of the O-H stretching band is due to hydrogen bonding. The C≡N stretch is typically a sharp and medium-intensity band.[1][12]

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 85. Key fragmentation patterns would likely involve the loss of small, stable molecules or radicals.

m/zPossible Fragment
85[M]⁺
70[M - CH₃]⁺
67[M - H₂O]⁺
45[CH₃CH(OH)]⁺
40[CH₂CN]⁺

The fragmentation will likely be initiated by the cleavage of bonds alpha to the hydroxyl group and the nitrile group. The loss of a methyl radical (m/z 70) and water (m/z 67) are common fragmentation pathways for alcohols.[13]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

This compound (CAS 4368-06-3) is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its bifunctional nature and chirality make it an important building block for complex molecular architectures. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, its role in drug development, and a thorough analysis of its spectroscopic characteristics. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Molecular Structure of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyronitrile, a bifunctional molecule containing both a hydroxyl and a nitrile group, serves as a versatile building block in organic synthesis. Its chirality and the reactivity of its functional groups make it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic signatures, and a detailed experimental protocol for its synthesis. All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Molecular Structure and Isomerism

This compound, also known as 3-hydroxybutanenitrile, possesses a four-carbon backbone.[1] The structure is characterized by a nitrile group (-C≡N) at the C1 position and a hydroxyl group (-OH) at the C3 position. This substitution pattern renders the C3 carbon chiral, leading to the existence of two enantiomers: (R)-3-Hydroxybutyronitrile and (S)-3-Hydroxybutyronitrile. The stereochemistry is of paramount importance in the synthesis of enantiomerically pure target molecules.

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl oxygen and the nitrile nitrogen) influences the molecule's physical properties and intermolecular interactions.

Figure 1: 2D structure of this compound (* denotes chiral center).

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. These data are essential for its identification, purification, and handling in a laboratory setting.

Physical and Chemical Properties
PropertyValueReference(s)
IUPAC Name3-Hydroxybutanenitrile[1]
SynonymsThis compound, beta-hydroxybutanenitrile[1]
CAS Number4368-06-3[1]
Molecular FormulaC₄H₇NO[1]
Molecular Weight85.10 g/mol [1]
Boiling Point214 °C (lit.)
Density0.976 g/mL at 25 °C (lit.)
Refractive Index (n20/D)1.429 (lit.)
SMILESCC(O)CC#N
InChI KeyBYJAJQGCMSBKPB-UHFFFAOYSA-N[1]
Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. Below are the expected characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-CH₃~1.2Doublet (d)3H
-CH₂-CN~2.4Doublet (d)2H
-OHVariableSinglet (s)1H
-CH(OH)-~4.1Multiplet (m)1H

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
-C H₃~23
-C H₂-CN~28
-C H(OH)-~63
-C N~118

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and nitrile functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity/Description
O-H stretch3550 - 3200Strong, Broad
C-H stretch2950 - 2850Medium to Strong
C≡N stretch2260 - 2220Medium, Sharp
C-O stretch1150 - 1050Strong

2.2.4. Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak, although it may be of low intensity.[2] Common fragmentation patterns for alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[2] Nitriles may undergo fragmentation involving the loss of HCN.[3]

m/z ValuePossible Fragment Identity
85[M]⁺ (Molecular Ion)
84[M-H]⁺
70[M-CH₃]⁺
67[M-H₂O]⁺
45[CH₃CHOH]⁺
41[CH₂CN]⁺

Experimental Protocols

Synthesis of this compound via Epoxide Ring-Opening

This protocol describes a general method for the synthesis of this compound from propylene oxide and a cyanide source. This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves highly toxic cyanide salts.

Materials and Equipment:

  • Propylene oxide

  • Sodium cyanide (or potassium cyanide)

  • Water (deionized)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Cyanide Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium cyanide in water.

  • pH Adjustment: Slowly add concentrated sulfuric acid dropwise to the cyanide solution until a pH of approximately 8.5 is reached. It is crucial to maintain a basic pH to avoid the formation of highly toxic hydrogen cyanide gas.

  • Addition of Epoxide: Add propylene oxide dropwise to the cooled and pH-adjusted cyanide solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Purify the resulting crude product by vacuum distillation to obtain this compound.

Figure 2: Workflow for the synthesis of this compound.

Conclusion

This compound is a structurally simple yet synthetically important molecule. A thorough understanding of its molecular structure, stereochemistry, and spectroscopic characteristics is fundamental for its effective use in research and drug development. The data and protocols presented in this guide are intended to provide a solid technical foundation for professionals working with this versatile chemical intermediate. As with all chemical procedures, appropriate safety precautions must be strictly followed, particularly when handling cyanide-containing reagents.

References

physical properties of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Hydroxybutyronitrile

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of this compound (CAS No: 4368-06-3). The information is compiled from various chemical data sources to support research and development activities. All quantitative data is summarized for clarity, and standard experimental methodologies are described.

Chemical Identity and Structure

  • IUPAC Name: 3-Hydroxybutanenitrile

  • Synonyms: β-Hydroxybutyronitrile, this compound, 2-Cyanoisopropyl alcohol

  • CAS Number: 4368-06-3[1][2][3]

  • Molecular Formula: C₄H₇NO[1][2][3]

  • Molecular Weight: 85.106 g/mol [1]

  • Structure:

Quantitative Physical Properties

The are summarized in the table below. The compound is typically described as a colorless to slightly yellow or amber liquid at room temperature.[1][2][4]

PropertyValueNotes and References
Physical State Colorless to light yellow liquid[1][2][4]
Melting Point Not reportedConsistently described as a liquid, suggesting a melting point below room temperature.
Boiling Point 214 °Cat 760 mmHg (lit.)[2][3]
217.3 °Cat 760 mmHg[1]
Density 0.976 g/mLat 25 °C (lit.)[2][3]
0.991 g/mLTemperature not specified[1]
Refractive Index (n²⁰/D) 1.429(lit.)[1][2]
Flash Point 85.2 °C[1]
>110 °C (>230 °F)[2]
Solubility Soluble in water and most organic solvents.Qualitative description.[4] The related (R)-enantiomer is soluble in DCM and Ethyl Acetate.
pKa 13.89 ± 0.20Predicted value[2]
LogP 0.28088[1]
Vapor Pressure 0.029 mmHgat 25 °C (for (S)-enantiomer)[4]

Spectral Data

Experimental spectra for this compound are not widely available in public databases. However, the expected characteristic absorptions and chemical shifts can be predicted based on its functional groups (hydroxyl, nitrile, and aliphatic C-H bonds).

  • Infrared (IR) Spectroscopy:

    • O-H stretch: A strong, broad absorption is expected in the range of 3550-3200 cm⁻¹ due to the hydroxyl group.

    • C-H stretch (sp³): Strong absorptions are expected just below 3000 cm⁻¹.

    • C≡N stretch: A medium-intensity, sharp absorption is expected in the range of 2260-2220 cm⁻¹.

    • C-O stretch: A strong absorption is expected in the fingerprint region, typically between 1260-1000 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • -CH₃ group: A doublet is expected around 1.2-1.4 ppm.

    • -CH₂- group: A multiplet (likely a doublet of doublets) is expected around 2.4-2.6 ppm.

    • -CH- group: A multiplet is expected around 4.0-4.3 ppm.

    • -OH group: A broad singlet with a variable chemical shift is expected.

  • ¹³C NMR Spectroscopy:

    • -CH₃ carbon: A peak is expected in the aliphatic region, around 20-25 ppm.

    • -CH₂- carbon: A peak is expected around 25-35 ppm.

    • -CH(OH)- carbon: A peak is expected further downfield due to the electronegative oxygen, around 60-65 ppm.

    • -C≡N carbon: The nitrile carbon is expected to appear in the 115-125 ppm range.

Experimental Protocols

Detailed experimental protocols for determining the are not available in the cited literature. However, the following describes standard laboratory procedures for measuring the key properties of a liquid compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical indicator of a liquid's purity. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Preparation: A small amount of the liquid sample (2-3 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then submerged in a heating bath (e.g., paraffin oil) in an apparatus like a Thiele tube to ensure uniform heating.

  • Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • Measurement: Heating is discontinued. As the apparatus slowly cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid is drawn back into the capillary tube.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume (g/mL).

  • Mass Measurement: An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance to determine its mass (m₁).

  • Volume Measurement: A precise volume of this compound (e.g., 10.0 mL) is added to the graduated cylinder. The volume (V) is read from the bottom of the meniscus.

  • Combined Mass Measurement: The graduated cylinder containing the liquid sample is reweighed to get the combined mass (m₂).

  • Calculation: The mass of the liquid is calculated by subtraction (m_liquid = m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = m_liquid / V

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic property.

  • Calibration: The refractometer is turned on and the prism is cleaned with an appropriate solvent (e.g., ethanol or isopropanol) and allowed to dry. The instrument is calibrated using a standard with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed onto the surface of the lower prism using a pipette.

  • Measurement: The prisms are closed and locked. The light source is positioned, and while looking through the eyepiece, the adjustment knob is turned until the light and dark fields converge into a sharp, single line. The compensator is adjusted to remove any color fringes.

  • Reading: The refractive index value is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualizations

Logical Relationship of Physical States

The following diagram illustrates the phase transitions of this compound in relation to its physical properties like melting and boiling points.

G Solid Solid State Liquid Liquid State (Observed Form) Solid->Liquid Melting (Below Room Temp.) Liquid->Solid Freezing Gas Gaseous State Liquid->Gas Boiling (214-217 °C) Gas->Liquid Condensation G cluster_0 Initial Analysis cluster_1 Property Measurement cluster_2 Structural Analysis cluster_3 Conclusion start Receive Sample observe Observe Physical State (e.g., Liquid, Color) start->observe boiling_point Determine Boiling Point observe->boiling_point density Measure Density observe->density ref_index Measure Refractive Index observe->ref_index ir_spec Acquire IR Spectrum boiling_point->ir_spec density->ir_spec ref_index->ir_spec nmr_spec Acquire NMR Spectra (¹H, ¹³C) ir_spec->nmr_spec confirm Confirm Identity & Purity nmr_spec->confirm

References

An In-depth Technical Guide to 3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 3-Hydroxybutanenitrile

This technical guide provides a comprehensive overview of 3-Hydroxybutanenitrile, a valuable chiral building block in the fields of pharmaceutical and chemical research. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-hydroxybutanenitrile .[1] It is a hydroxynitrile, which is a butyronitrile substituted with a hydroxy group at the 3-position.[1]

This document details the physicochemical properties, synthesis methodologies, and known biological activities of 3-hydroxybutanenitrile, with a focus on its applications in drug development and research.

Data Presentation

A summary of the key quantitative data for 3-hydroxybutanenitrile is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 3-hydroxybutanenitrile[1]
Molecular Formula C₄H₇NO[1][2]
Molecular Weight 85.10 g/mol [1][2]
CAS Number 4368-06-3[1]
(S)-enantiomer CAS 123689-95-2[2]
Appearance Colorless liquid[3]
Solubility Soluble in water and most organic solvents[3]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 1[1][2]
Exact Mass 85.052763847 Da[1][2]
Complexity 70.9[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of 3-hydroxybutanenitrile are crucial for its application in research and development. Chiral synthesis, in particular, is of high importance due to the stereospecific nature of many biological interactions.

Enantioselective Synthesis of (S)-3-Hydroxybutanenitrile via Biocatalytic Reduction

The asymmetric reduction of 3-oxobutanenitrile is a highly effective method for producing enantiomerically pure (S)-3-hydroxybutanenitrile. This biocatalytic approach offers high selectivity and operates under mild reaction conditions.

Materials:

  • 3-Oxobutanenitrile

  • Alcohol dehydrogenase (ADH) or a suitable ketoreductase

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or Nicotinamide adenine dinucleotide (NADH) as a cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of 3-oxobutanenitrile in a phosphate buffer. The concentration of the substrate is typically in the range of 10-50 mM.

  • Cofactor and Regeneration System: Add the NADPH or NADH cofactor to the reaction mixture, typically at a concentration of 1-2 mol% relative to the substrate. Introduce the cofactor regeneration system, such as glucose and glucose dehydrogenase, to ensure a continuous supply of the reduced cofactor.

  • Enzyme Addition: Initiate the reaction by adding the alcohol dehydrogenase or ketoreductase to the mixture. The enzyme loading will depend on the specific activity of the enzyme preparation and should be optimized for efficient conversion.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.

  • Work-up and Purification: Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer containing the product from the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude (S)-3-hydroxybutanenitrile. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

This biocatalytic method provides a green and efficient route to enantiopure (S)-3-hydroxybutanenitrile, a valuable chiral intermediate.[4]

Biological Activity and Signaling Pathways

While extensive research on the biological activities of 3-hydroxybutanenitrile is still emerging, preliminary studies have indicated its potential in specific applications.

Antifungal Activity

The (3R)-enantiomer of 3-hydroxybutanenitrile has been found to exhibit activity against phytopathogenic fungi. This suggests its potential as a lead compound for the development of novel antifungal agents. The exact mechanism of its antifungal action is an area of active investigation. Generally, antifungal compounds can exert their effects through various mechanisms, including disruption of the fungal cell wall or membrane, inhibition of essential enzymes, or interference with key signaling pathways. For instance, some antifungal agents are known to inhibit the synthesis of β-glucans, which are critical components of the fungal cell wall.[5] Others may induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[6]

Further research is required to elucidate the specific molecular targets and signaling pathways affected by 3-hydroxybutanenitrile in fungal cells. Transcriptomic and proteomic analyses of fungi treated with 3-hydroxybutanenitrile could provide valuable insights into its mechanism of action.

Applications in Drug Development

Chiral building blocks are essential in the synthesis of enantiomerically pure drugs, as different enantiomers of a drug can have significantly different pharmacological activities and safety profiles.[7][] 3-Hydroxybutanenitrile, with its chiral center and versatile functional groups (hydroxyl and nitrile), is a valuable synthon for the preparation of more complex molecules.[3]

The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, providing a handle for further molecular elaboration.[9] The hydroxyl group can be involved in esterification or etherification reactions. This dual functionality makes 3-hydroxybutanenitrile a versatile starting material for the synthesis of a variety of bioactive compounds.

For example, a related chiral building block, ethyl (R)-(-)-4-cyano-3-hydroxybutyrate, is a key intermediate in the synthesis of the blockbuster drug Atorvastatin.[10] This highlights the importance of such chiral hydroxy-nitrile scaffolds in the pharmaceutical industry.

Mandatory Visualizations

Diagrams

Below are diagrams illustrating key concepts and workflows related to 3-hydroxybutanenitrile, generated using the DOT language.

Synthesis_Pathway cluster_biocatalytic Biocatalytic Reduction 3-Oxobutanenitrile 3-Oxobutanenitrile S-3-Hydroxybutanenitrile S-3-Hydroxybutanenitrile 3-Oxobutanenitrile->S-3-Hydroxybutanenitrile Reduction ADH_KRED Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) ADH_KRED->S-3-Hydroxybutanenitrile Cofactor_Regeneration NAD(P)H Cofactor Regeneration Cofactor_Regeneration->ADH_KRED Provides reducing equivalents

Caption: Biocatalytic synthesis of (S)-3-Hydroxybutanenitrile.

Functional_Group_Transformations cluster_nitrile Nitrile Group Transformations cluster_hydroxyl Hydroxyl Group Transformations 3_Hydroxybutanenitrile 3-Hydroxybutanenitrile Carboxylic_Acid 3-Hydroxybutanoic Acid 3_Hydroxybutanenitrile->Carboxylic_Acid Hydrolysis Amine 4-Amino-2-butanol 3_Hydroxybutanenitrile->Amine Reduction Amide 3-Hydroxybutanamide 3_Hydroxybutanenitrile->Amide Partial Hydrolysis Ester Ester Derivatives 3_Hydroxybutanenitrile->Ester Esterification Ether Ether Derivatives 3_Hydroxybutanenitrile->Ether Etherification

Caption: Versatile chemical transformations of 3-Hydroxybutanenitrile.

Antifungal_MoA_Hypothesis cluster_fungus Fungal Cell 3HBN 3-Hydroxybutanenitrile Cell_Wall Cell Wall Integrity 3HBN->Cell_Wall Inhibition of Synthesis? Cell_Membrane Cell Membrane Permeability 3HBN->Cell_Membrane Disruption? Enzymes Essential Enzymes 3HBN->Enzymes Inhibition? ROS Reactive Oxygen Species (ROS) 3HBN->ROS Induction? Cell_Death Fungal Cell Death Cell_Wall->Cell_Death Cell_Membrane->Cell_Death Enzymes->Cell_Death ROS->Cell_Death Oxidative Stress

Caption: Hypothesized antifungal mechanisms of 3-Hydroxybutanenitrile.

References

Discovery and Synthesis of 3-Hydroxybutyronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3-hydroxybutyronitrile, a significant intermediate in organic synthesis. The document details the initial historical synthesis as documented in 1863 and contrasts it with modern, optimized procedures. Tabulated quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways are presented to serve as a practical resource for researchers in chemistry and drug development. The guide also briefly touches upon the known biological relevance of this molecule, which is primarily valued as a versatile building block in the preparation of various functionalized compounds.

Historical Discovery

The first documented synthesis of 3-hydroxypropionitrile, also known as ethylene cyanohydrin, a close structural analog of this compound, was reported by Johannes Wislicenus in 1863 in the scientific journal Annalen der Chemie und Pharmacie.[1] The synthesis involved the reaction of ethylene chlorohydrin with a cyanide salt. While the specific synthesis of this compound is not detailed in this initial publication, the foundational chemistry for the formation of β-hydroxynitriles was established. The core reaction involves the nucleophilic substitution of a halide with a cyanide ion, a method that paved the way for the synthesis of a variety of cyanohydrins.

Physicochemical Properties

This compound is a chiral molecule existing as (R)- and (S)-enantiomers. It is a colorless to slightly yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₄H₇NO[2][3]
Molar Mass85.10 g/mol [2][3]
Boiling Point214 °C (lit.)
Density0.976 g/mL at 25 °C (lit.)
Refractive Index (n20/D)1.429 (lit.)
IUPAC Name3-hydroxybutanenitrile[3]
Synonymsbeta-hydroxybutanenitrile, 2-Cyanoisopropyl alcohol[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for both the historical method analogous to the discovery of β-hydroxynitriles and a common modern procedure.

Historical Synthesis Analogue: Nucleophilic Substitution

The pioneering work of Wislicenus demonstrated the synthesis of a β-hydroxynitrile via the reaction of a chlorohydrin with a cyanide salt.[1] This approach laid the groundwork for subsequent syntheses of related compounds.

Experimental Protocol:

A mixture of 2-chlorobutanol (1 mole) and a solution of potassium cyanide (1.2 moles) in aqueous ethanol is heated under reflux. The reaction progress is monitored by the disappearance of the starting chlorohydrin. Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude this compound is purified by fractional distillation.

Modern Synthesis: Ring-Opening of an Epoxide

A prevalent contemporary method for synthesizing this compound involves the ring-opening of propylene oxide with a cyanide source. This method offers good yields and regioselectivity.

Experimental Protocol:

To a solution of sodium cyanide (1.1 equivalents) in water at 0 °C, concentrated sulfuric acid is added dropwise to adjust the pH to approximately 8.5.[4] Propylene oxide (1 equivalent) is then added dropwise while maintaining the temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight. The aqueous solution is then extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[4]

Table of Reaction Parameters for Modern Synthesis

ParameterValue
ReactantsPropylene Oxide, Sodium Cyanide
SolventWater
Catalyst/ReagentSulfuric Acid (for pH adjustment)
Temperature0 °C to Room Temperature
Reaction TimeOvernight
Work-upExtraction with Ethyl Acetate
PurificationDistillation under reduced pressure

Visualizing the Synthesis

The logical workflow for the modern synthesis of this compound is depicted below.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product PropyleneOxide Propylene Oxide Nucleophilic_Attack Nucleophilic Attack (Ring Opening) PropyleneOxide->Nucleophilic_Attack SodiumCyanide Sodium Cyanide pH_Adjustment pH Adjustment to 8.5 SodiumCyanide->pH_Adjustment SulfuricAcid Sulfuric Acid SulfuricAcid->pH_Adjustment pH_Adjustment->Nucleophilic_Attack Provides HCN/ CN- nucleophile Workup Aqueous Work-up & Extraction Nucleophilic_Attack->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: Modern synthesis workflow for this compound.

Biological Role and Applications

Currently, there is limited evidence to suggest a direct role for this compound in any specific biological signaling pathways. Its significance in the scientific and industrial realms lies predominantly in its utility as a versatile chemical intermediate. The presence of both a hydroxyl and a nitrile functional group allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals and other complex organic molecules. For instance, chiral versions of related hydroxynitriles are crucial building blocks in the synthesis of widely prescribed medications.

Conclusion

This compound, a compound with a rich history dating back to the foundational work in organic synthesis in the 19th century, continues to be a relevant molecule for modern chemical research and development. This guide has provided a detailed overview of its discovery, physicochemical properties, and synthetic methodologies. The provided experimental protocols and workflow diagrams are intended to equip researchers and professionals with the necessary information for the successful synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectral Data of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-hydroxybutyronitrile (C₄H₇NO, Molecular Weight: 85.10 g/mol ), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual representation of its structure-spectra correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

1.1. ¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2Multiplet1HCH-OH
~3.5Singlet (broad)1HOH
~2.5Doublet of doublets2HCH₂ -CN
~1.3Doublet3HCH₃ -CH

1.2. ¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound is expected to display four signals, one for each unique carbon atom.

Chemical Shift (δ) ppmAssignment
~118C N
~65C H-OH
~28C H₂-CN
~22C H₃-CH

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or higher field instrument.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Employ a pulse angle of 45-90 degrees with a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of this compound has been reported by Aldrich.[1]

2.1. IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~2980-2850MediumC-H stretch (aliphatic)
~2250StrongC≡N stretch (nitrile)
~1450MediumC-H bend (CH₃, CH₂)
~1100StrongC-O stretch (secondary alcohol)

2.2. Experimental Protocol for FTIR-ATR Spectroscopy

The following protocol is suitable for acquiring an ATR-IR spectrum of liquid this compound:

  • Sample Preparation: As this compound is a liquid, a small drop can be directly placed onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage. Apply the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

3.1. Mass Spectrometry Data (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
85Low[M]⁺ (Molecular Ion)
70Medium[M - CH₃]⁺
56Medium[M - C₂H₅]⁺ or [M - CH₂CN]⁺
45High[CH₃CHOH]⁺
41Medium[CH₂CN]⁺

3.2. Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for analyzing this compound using ESI-MS is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • ESI Source Parameters:

    • Set the capillary voltage to an appropriate value (e.g., 3-5 kV for positive ion mode).

    • Optimize the nebulizing gas flow rate and drying gas temperature and flow rate to achieve stable spray and efficient desolvation.

  • Mass Analyzer Settings:

    • Acquire spectra in the desired mass range (e.g., m/z 50-200).

    • For fragmentation studies (MS/MS), select the molecular ion (or a protonated/adducted precursor ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Structure-Spectra Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its key spectral features.

Caption: Correlation of this compound's structure with its key NMR, IR, and MS spectral data.

References

An In-depth Technical Guide to the Stability and Storage of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the stability and storage of 3-Hydroxybutyronitrile based on general chemical principles and data available for related compounds. As of the last update, specific, peer-reviewed stability studies exclusively on this compound are not widely available in the public domain. Therefore, the experimental protocols and some data presented herein are illustrative and should be adapted and validated for specific applications.

Introduction

This compound (CAS No. 4368-06-3) is a bifunctional molecule containing both a hydroxyl and a nitrile group.[1] This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various chiral intermediates. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its purity, potency, and safety throughout its lifecycle, from laboratory research to potential applications in drug development. This guide provides a detailed overview of its stability profile, recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during storage and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~104–106 °C @ 15 mmHg[2]
Storage Temperature 2–8 °C[2]

Stability Profile and Degradation Pathways

The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The primary degradation pathway for nitriles is hydrolysis.

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for nitriles, which can occur under both acidic and basic conditions. The nitrile group can be hydrolyzed first to an amide (3-hydroxybutyramide) and subsequently to a carboxylic acid (3-hydroxybutyric acid), with the liberation of ammonia.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the nitrile group is protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of the corresponding carboxylic acid and an ammonium salt.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This initially forms an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylate salt and ammonia.

The proposed hydrolytic degradation pathway is illustrated in the diagram below.

G This compound This compound 3-Hydroxybutyramide 3-Hydroxybutyramide This compound->3-Hydroxybutyramide H₂O (Acid/Base) 3-Hydroxybutyric Acid 3-Hydroxybutyric Acid 3-Hydroxybutyramide->3-Hydroxybutyric Acid H₂O (Acid/Base) Ammonia Ammonia 3-Hydroxybutyramide->Ammonia

Figure 1: Proposed Hydrolytic Degradation Pathway of this compound.
Thermal Degradation

While specific data on the thermal decomposition of this compound is limited, related β-hydroxynitriles are known to undergo thermal degradation. The presence of both a hydroxyl and a nitrile group may lead to complex decomposition pathways at elevated temperatures, potentially involving dehydration or other rearrangements.

Photodegradation
Oxidative Degradation

The presence of oxidizing agents could potentially lead to the degradation of this compound. The secondary alcohol group is susceptible to oxidation to a ketone.

Recommended Storage and Handling

Based on available safety data sheets and general chemical handling principles, the following storage and handling procedures are recommended for this compound:

Table 2: Recommended Storage and Handling of this compound

ParameterRecommendation
Storage Temperature Store in a refrigerator at 2–8 °C.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.
Light Protect from light by storing in an amber or opaque container.
Container Keep containers tightly closed in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3]
Handling Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

The logical workflow for the storage and handling of this compound is depicted in the following diagram.

G cluster_storage Storage cluster_handling Handling Store at 2-8°C Store at 2-8°C Protect from Light Protect from Light Store at 2-8°C->Protect from Light Inert Atmosphere Inert Atmosphere Protect from Light->Inert Atmosphere Tightly Sealed Container Tightly Sealed Container Inert Atmosphere->Tightly Sealed Container Use for Experiment Use for Experiment Tightly Sealed Container->Use for Experiment Well-ventilated Area Well-ventilated Area Use PPE Use PPE Well-ventilated Area->Use PPE Avoid Incompatibles Avoid Incompatibles Use PPE->Avoid Incompatibles Receipt of 3-HBN Receipt of 3-HBN Receipt of 3-HBN->Store at 2-8°C Use for Experiment->Well-ventilated Area

Figure 2: Recommended Storage and Handling Workflow for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines.[4][5] This involves subjecting the compound to various stress conditions to accelerate its degradation.

Forced Degradation Study Protocol (Illustrative)

Objective: To identify potential degradation products and pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and 60°C for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Store samples at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the stock solution and solid material at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

    • Photostability: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method. Analyze for the appearance of degradation products and the decrease in the concentration of the parent compound.

The workflow for a typical forced degradation study is outlined below.

G Prepare Stock Solution Prepare Stock Solution Subject to Stress Conditions Subject to Stress Conditions Prepare Stock Solution->Subject to Stress Conditions Acid Hydrolysis Acid Hydrolysis Subject to Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Subject to Stress Conditions->Base Hydrolysis Oxidation Oxidation Subject to Stress Conditions->Oxidation Thermal Thermal Subject to Stress Conditions->Thermal Photolytic Photolytic Subject to Stress Conditions->Photolytic Analyze Samples Analyze Samples Acid Hydrolysis->Analyze Samples Base Hydrolysis->Analyze Samples Oxidation->Analyze Samples Thermal->Analyze Samples Photolytic->Analyze Samples Identify Degradants Identify Degradants Analyze Samples->Identify Degradants Validate Method Validate Method Identify Degradants->Validate Method

Figure 3: Workflow for a Forced Degradation Study.
Stability-Indicating HPLC Method (Illustrative)

A robust stability-indicating HPLC method should be able to separate the parent this compound peak from all potential degradation products and process-related impurities. Given the polar nature of this compound, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column is recommended.

Table 3: Illustrative HPLC Method Parameters

ParameterCondition
Column Polar-endcapped C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
GC-MS for Impurity Profiling (Illustrative)

Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for identifying volatile and semi-volatile impurities and degradation products. Due to the polarity of this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

Table 4: Illustrative GC-MS Method Parameters

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Ion Source Temperature 230 °C
Mass Range m/z 40-400

Summary of Quantitative Data

As specific quantitative stability data for this compound is not publicly available, Table 5 provides a template for how such data, once generated from forced degradation studies, should be presented.

Table 5: Template for Summary of Forced Degradation Results

Stress ConditionTime (hours)Assay of 3-HBN (%)No. of DegradantsMajor Degradant (% Area)
0.1 M HCl, 60°C 24
48
72
0.1 M NaOH, RT 24
48
72
3% H₂O₂, RT 24
48
72
Thermal, 80°C 24
48
72
Photolytic -

Conclusion

While this compound is a valuable chemical intermediate, a thorough understanding of its stability is crucial for its effective use. This guide has outlined the key considerations for the stability and storage of this compound, including its likely degradation pathways and recommended handling procedures. The provided illustrative experimental protocols for forced degradation studies and analytical method development offer a framework for researchers and drug development professionals to establish a comprehensive stability profile for this compound. It is strongly recommended that these studies be performed to generate specific data to ensure the quality and reliability of this compound in its intended applications.

References

3-Hydroxybutyronitrile safety and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Hazards of 3-Hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS RN: 4368-06-3), also known as 3-hydroxybutanenitrile or β-hydroxybutyronitrile, is a bifunctional organic compound containing both a hydroxyl and a nitrile group.[1][2] It serves as a valuable intermediate in various organic syntheses.[1]

This document provides a comprehensive overview of the known safety and hazard information for this compound. It is crucial to distinguish this compound from the similarly named but structurally different 3-Hydroxypropionitrile (Ethylene cyanohydrin, CAS RN: 109-78-4), for which significantly more safety data is publicly available. The information herein pertains specifically to this compound unless otherwise noted as a general characteristic of the aliphatic nitrile class. All handling of this chemical should be conducted with the assumption of its potential hazards, following strict laboratory safety protocols.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₇NO[2]
Molecular Weight 85.10 g/mol [2]
CAS Number 4368-06-3[2]
Appearance Liquid[1]
Boiling Point 214 °C (lit.)[1]
Density 0.976 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.429 (lit.)[1]
Synonyms 3-hydroxybutanenitrile, beta-hydroxybutanenitrile[2]

Hazard Identification and Classification

Based on available data, this compound is classified as an irritant. The Globally Harmonized System (GHS) classification is detailed in the table below.

Hazard ClassHazard CategoryHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[2]

Primary Hazards:

  • Skin Irritation: Direct contact with the skin can cause irritation.[2]

  • Eye Irritation: Can cause serious irritation upon contact with the eyes.[2]

  • Respiratory Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory system.[2]

Toxicological Information

Detailed experimental toxicological studies, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for this compound are not available in the reviewed literature. Its hazard assessment is primarily based on its GHS classification as an irritant.[2]

While no specific data exists for the metabolism of this compound, it is a general concern that some nitriles can release hydrogen cyanide (HCN) under certain conditions, such as upon heating or contact with strong acids, or through metabolic pathways in the body.[3][4] This is a theoretical risk for the chemical class, and personnel should handle the compound accordingly.

G cluster_main General Risk Pathway for Aliphatic Nitriles A This compound B Potential Hazard Conditions (e.g., Metabolism, Strong Acid Hydrolysis, High Temperature) A->B Exposure to C Potential for Hazardous Byproducts (e.g., Hydrogen Cyanide) B->C May lead to

Caption: General theoretical risk pathway for aliphatic nitriles.

Reactivity and Stability

  • Chemical Stability: The compound is generally stable under normal laboratory temperatures and pressures.[3]

  • Conditions to Avoid: Avoid exposure to high temperatures, strong acids, strong bases, and strong oxidizing agents.[3][5]

  • Incompatible Materials: Strong oxidizing agents, acids, and bases.[3][4]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases and fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Under certain conditions, the release of hydrogen cyanide is also a possibility.[3][4]

Safe Handling and Exposure Control

A systematic approach is mandatory when handling this compound. Researchers must familiarize themselves with the hazards via the Safety Data Sheet (SDS) before commencing any work.

G A Start: New Experiment with this compound B Consult Safety Data Sheet (SDS) A->B C Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) B->C D Establish Engineering Controls (e.g., Chemical Fume Hood) C->D E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Perform Experiment Following Standard Operating Procedures E->F G Segregate and Label Hazardous Waste F->G H Decontaminate Work Area G->H I End of Procedure H->I

Caption: Recommended workflow for safely handling this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][6]

  • Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound.[5][6]

Protection TypeSpecificationSource(s)
Eye/Face Protection Chemical safety goggles or a face shield.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use.[5][6]
Respiratory Protection If working outside a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

First Aid and Emergency Procedures

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][8][9]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8][9]
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Water spray can be used to cool fire-exposed containers.[4][10]

  • Specific Hazards: The compound is combustible.[4] Combustion will produce irritating and toxic fumes, including nitrogen oxides and potentially hydrogen cyanide.[3][11] Containers may rupture when heated.[3]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[11]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Ensure adequate ventilation.[4]

  • Containment and Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite.[4] Collect the material into a suitable, labeled container for hazardous waste disposal. Do not allow the substance to enter drains or waterways. Wash the spill area thoroughly after material pickup is complete.[11]

References

Theoretical Insights into 3-Hydroxybutyronitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies conducted on 3-Hydroxybutyronitrile (3-HBN), a chiral molecule of interest in organic synthesis and as a potential biomarker. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the computational analysis of 3-HBN's structure, stability, and reactivity.

Molecular Structure and Conformational Analysis

A study investigating the vibrational detection of odorant functional groups by Drosophila melanogaster utilized DFT calculations (at the PBE-DZP or B3LYP-6-311 level of theory) to determine the conformations of this compound.[1] Although the specific geometric parameters were not published, this work underscores the utility of computational chemistry in understanding the molecule's spatial arrangement.

Table 1: Representative Computed Properties of this compound

PropertyValueComputational Method
Molecular Weight85.10 g/mol PubChem Compound
XLogP3-0.3PubChem Compound
Hydrogen Bond Donor Count1PubChem Compound
Hydrogen Bond Acceptor Count2PubChem Compound
Rotatable Bond Count1PubChem Compound

Vibrational Spectroscopy

The vibrational frequencies of this compound have been a subject of theoretical investigation, particularly in the context of its detection and characterization. The aforementioned study on Drosophila olfaction performed calculations of the vibrational spectra of 3-HBN to correlate with biological responses.[1] While the full calculated spectra are not detailed in the publication, the research highlights the importance of the nitrile (-C≡N) and hydroxyl (-OH) stretching frequencies in the molecule's spectroscopic signature. Theoretical calculations are crucial for assigning peaks in experimental infrared (IR) and Raman spectra.

Thermal Decomposition and Reaction Mechanisms

The gas-phase thermal decomposition of this compound has been investigated using computational methods. A key study by Chamorro et al. explored this reaction at the MP2/6-31G(d) level of theory.[2][3] The results indicate that the decomposition proceeds through a favorable six-membered cyclic transition state, rather than a four-membered ring or a quasi-heterolytic pathway.[1][2][3] This pericyclic reaction is a retro-ene type reaction.

The study determined the Arrhenius parameters for the unimolecular decomposition of this compound, providing valuable kinetic data.

Table 2: Kinetic Data for the Thermal Decomposition of this compound

ParameterValueReference
Arrhenius Equationlog k (s⁻¹) = (13.76 ± 0.10) - (222.6 ± 0.7 kJ mol⁻¹) / (2.303RT)[2]
Activation Energy (Ea)222.6 ± 0.7 kJ/mol[2]
Pre-exponential Factor (A)10¹³·⁷⁶ s⁻¹[2]

The computational results showed that the rate of decomposition of β-hydroxynitriles increases with the substitution at the carbon atom bearing the hydroxyl group (primary < secondary < tertiary).[2]

Experimental and Computational Protocols

Detailed experimental protocols for the theoretical studies on this compound are not fully available in the cited literature. However, based on the methods mentioned, a typical computational workflow can be outlined.

Geometry Optimization and Conformational Analysis

A standard protocol for determining the stable conformers and optimized geometry of this compound would involve the following steps:

  • Initial Structure Generation: Generation of an initial 3D structure of this compound.

  • Conformational Search: A systematic or stochastic conformational search to identify various low-energy conformers.

  • Geometry Optimization: Full geometry optimization of the identified conformers using a DFT method, such as B3LYP with a 6-311G basis set.

  • Frequency Calculation: Calculation of vibrational frequencies at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

Reaction Mechanism Calculation (Thermal Decomposition)

The study of the gas-phase thermal decomposition of this compound would typically follow this protocol:

  • Reactant and Product Optimization: Geometry optimization of the reactant (this compound) and the expected products (acetaldehyde and acetonitrile).

  • Transition State Search: Locating the transition state structure for the retro-ene reaction using methods like the synchronous transit-guided quasi-newton (STQN) method.

  • Transition State Verification: Performing a frequency calculation on the transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state correctly connects the reactant and product minima.

  • Energy Profile Calculation: Single-point energy calculations at a higher level of theory (e.g., MP2/6-31G(d) as used in the literature) on the optimized geometries to obtain a more accurate reaction energy profile, including the activation energy.[2]

  • Rate Constant Calculation: Using the calculated activation energy and vibrational frequencies, the rate constant can be calculated using Transition State Theory (TST).

Visualizations

Computational_Workflow cluster_geom_opt Geometry Optimization & Conformational Analysis cluster_reaction_mech Reaction Mechanism Investigation A Initial 3D Structure B Conformational Search A->B C DFT Geometry Optimization (e.g., B3LYP/6-311G) B->C D Frequency Calculation C->D E Reactant/Product Optimization F Transition State (TS) Search E->F G TS Verification (Frequency Calculation) F->G H IRC Calculation G->H I Energy Profile (e.g., MP2/6-31G(d)) H->I J Rate Constant Calculation (TST) I->J

Caption: A typical computational workflow for theoretical studies.

Thermal_Decomposition Reactant This compound TS Six-membered Cyclic Transition State Reactant->TS ΔG‡ Products Acetaldehyde + Acetonitrile TS->Products

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-4-chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-chloro-3-hydroxybutyronitrile is a pivotal chiral building block in the pharmaceutical industry. Its stereochemistry and bifunctional nature, possessing both a hydroxyl and a nitrile group, make it an invaluable precursor for the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a key intermediate in the production of cholesterol-lowering statins, such as atorvastatin and rosuvastatin, as well as in the synthesis of carbapenem antibiotics.[1] The precise stereocontrol in its synthesis is critical, as the biological activity of the final drug molecule is often dependent on a specific enantiomer.

This document provides detailed application notes and protocols for two primary methodologies for the synthesis of (S)-4-chloro-3-hydroxybutyronitrile: a chemo-catalytic route and a biocatalytic route. It also includes a summary of quantitative data for easy comparison and diagrams to illustrate the synthetic pathways.

Physicochemical Properties

  • Appearance: Colorless to yellowish liquid[1]

  • Molecular Formula: C₄H₆ClNO[2]

  • Molecular Weight: 119.55 g/mol [2]

  • Density: Approximately 1.250 g/mL at 20 °C[3]

  • Boiling Point: 110 °C at 1 mmHg[3]

  • Refractive Index: n20/D 1.474[3]

  • Storage: Store in a cool, dry, well-ventilated area in a sealed container, away from incompatible substances.[1]

Data Presentation: Comparison of Synthetic Routes

Method Starting Material Catalyst/Reagent Yield Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
Chemo-catalytic (S)-EpichlorohydrinSodium Cyanide / Citric Acid91.3%[3]99.3%[3]High yield and enantioselectivity, well-established method.Use of highly toxic cyanide.
Biocatalytic 1,3-Dichloro-2-propanolHalohydrin Dehalogenase (HheC W249F mutant)86%>97.5%High enantioselectivity, mild reaction conditions, avoids pre-existing chirality in starting material.Requires enzyme production and optimization.
Biocatalytic 4-Chloro-3-oxobutyronitrileKetoreductase (KRED) + Glucose Dehydrogenase (GDH)High>99%Very high enantioselectivity, mild conditions.Requires enzyme production and cofactor regeneration system.

Experimental Protocols

Protocol 1: Chemo-catalytic Synthesis from (S)-Epichlorohydrin

This protocol details the synthesis of (S)-4-chloro-3-hydroxybutyronitrile via the ring-opening of (S)-epichlorohydrin with sodium cyanide.

Materials:

  • (S)-Epichlorohydrin (99.3% e.e.)

  • 25% Aqueous Sodium Cyanide (w/w)

  • 50% Aqueous Citric Acid (w/w)

  • Sodium Chloride

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnels, pH probe, and temperature control

  • Separatory funnel

  • Rotary evaporator

  • Membrane distiller or vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a reactor, add 7.5 L of deionized water per kg of (S)-epichlorohydrin. Add (S)-epichlorohydrin to the reactor.

  • Reagent Addition: Under vigorous stirring, slowly and simultaneously add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.

  • Reaction Conditions: Maintain the internal temperature at 22-25°C and the pH between 7.9 and 8.0 during the addition.[3]

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 22-25°C for 10 hours.[3]

  • Work-up:

    • Add 0.7 kg of sodium chloride to the reaction mixture and stir until it is completely dissolved.[3]

    • Transfer the mixture to a separatory funnel and extract with 20 L of ethyl acetate.

    • Separate the organic layer.

  • Drying and Filtration:

    • To the ethyl acetate layer, add 0.2 kg of anhydrous sodium sulfate and stir for 30 minutes.[3]

    • Filter the mixture to remove the sodium sulfate.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

    • Distill the residue using a membrane distiller or under high vacuum (1 mbar) at 110°C to obtain pure (S)-4-chloro-3-hydroxybutyronitrile.[3]

Expected Outcome:

This protocol is expected to yield approximately 1.77 kg of (S)-4-chloro-3-hydroxybutyronitrile (91.3% yield) with a chemical purity of 99.1% and an optical purity of 99.3% e.e.[3]

Protocol 2: Biocatalytic Synthesis using Halohydrin Dehalogenase (Whole-Cell)

This protocol describes the one-pot synthesis of (S)-4-chloro-3-hydroxybutyronitrile from the prochiral substrate 1,3-dichloro-2-propanol using E. coli whole cells expressing a mutant (W249F) of the halohydrin dehalogenase HheC.

Materials:

  • E. coli cells expressing HheC W249F (as a lyophilized powder or cell paste)

  • 1,3-Dichloro-2-propanol (1,3-DCP)

  • Sodium Cyanide (NaCN)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Temperature-controlled shaker or stirred-tank bioreactor

  • pH meter and controller

  • Centrifuge (for cell harvesting if starting from culture)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Biocatalyst Preparation:

    • If starting from a cell culture, grow the recombinant E. coli strain expressing HheC W249F under appropriate conditions (e.g., in LB medium with an inducer like IPTG). Harvest the cells by centrifugation and wash with potassium phosphate buffer. The cell paste can be used directly or lyophilized for storage.

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a reaction mixture containing potassium phosphate buffer.

    • Disperse the whole cells (e.g., 10-50 g/L of lyophilized cells) in the buffer.

    • Add sodium cyanide to the desired concentration (e.g., 1.1-1.5 equivalents relative to the substrate). Adjust the pH to the optimal range for the enzyme (typically around 7.5-8.5).

  • Biotransformation:

    • Add 1,3-dichloro-2-propanol to the reaction mixture to a final concentration of 10 g/L.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with constant agitation for 1 hour. Monitor the reaction progress by GC or HPLC.

  • Work-up:

    • Once the reaction is complete, separate the cells by centrifugation or filtration.

    • Extract the supernatant or the entire reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

  • Drying and Purification:

    • Dry the ethyl acetate extract over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation as described in Protocol 1.

Expected Outcome:

This method can produce (S)-4-chloro-3-hydroxybutyronitrile in approximately 86% yield with an enantiomeric excess of >97.5%.

Visualizations

Synthetic Pathways

G Synthetic Routes to (S)-4-chloro-3-hydroxybutyronitrile cluster_0 Chemo-catalytic Route cluster_1 Biocatalytic Route 1 cluster_2 Biocatalytic Route 2 A (S)-Epichlorohydrin B (S)-4-chloro-3-hydroxybutyronitrile A->B NaCN, Citric Acid, H2O 22-25°C, pH 7.9-8.0 C 1,3-Dichloro-2-propanol D (S)-Epichlorohydrin (intermediate) C->D HheC (W249F) -HCl E (S)-4-chloro-3-hydroxybutyronitrile D->E HheC (W249F), CN- F 4-Chloro-3-oxobutyronitrile G (S)-4-chloro-3-hydroxybutyronitrile F->G Ketoreductase (KRED) NAD(P)H H G->H I J I->J GDH

Caption: Overview of synthetic pathways for (S)-4-chloro-3-hydroxybutyronitrile.

Experimental Workflow: Chemo-catalytic Synthesis

workflow start Start: Reactor Setup (Water + (S)-Epichlorohydrin) reagent_add Reagent Addition (NaCN + Citric Acid) 1h, 22-25°C, pH 7.9-8.0 start->reagent_add reaction Stirring 10h, 22-25°C reagent_add->reaction workup Work-up (NaCl addition, Ethyl Acetate Extraction) reaction->workup drying Drying (Anhydrous Na2SO4) workup->drying purification Purification (Solvent removal, Vacuum Distillation) drying->purification end End Product: (S)-4-chloro-3-hydroxybutyronitrile purification->end

Caption: Workflow for the chemo-catalytic synthesis of the target compound.

Conclusion

The synthesis of (S)-4-chloro-3-hydroxybutyronitrile can be effectively achieved through both chemo-catalytic and biocatalytic methods. The choice of method will depend on factors such as the availability of starting materials and equipment, cost considerations, and the desired scale of production. The chemical route from (S)-epichlorohydrin is a high-yielding and well-documented process, while the biocatalytic routes offer the advantages of mild reaction conditions and high enantioselectivity from prochiral substrates, aligning with the principles of green chemistry. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the synthesis of this important chiral intermediate.

References

Enzymatic Synthesis of 3-Hydroxybutyronitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 3-hydroxybutyronitrile, a valuable chiral building block in the pharmaceutical and chemical industries. The primary focus is on the use of hydroxynitrile lyases (HNLs) for the stereoselective addition of a cyanide group to 3-hydroxybutanal. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, operating under mild reaction conditions with high enantioselectivity. This guide covers the selection of appropriate enzymes, detailed experimental setups for both batch and continuous flow reactions, purification procedures, and analytical methods for product characterization and determination of enantiomeric excess.

Introduction

Chiral this compound is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis routes often involve hazardous reagents, harsh reaction conditions, and may produce racemic mixtures requiring challenging resolutions. Biocatalysis, utilizing enzymes such as hydroxynitrile lyases (HNLs), presents a compelling alternative, offering high stereoselectivity, mild reaction conditions, and improved sustainability.

Hydroxynitrile lyases (EC 4.1.2.x) catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing chiral cyanohydrins.[1] Both (R)-selective and (S)-selective HNLs are known, allowing for the targeted synthesis of either enantiomer of this compound. The choice of HNL is critical for achieving high enantiomeric excess (ee) in the final product.

This application note details two primary protocols for the HNL-catalyzed synthesis of this compound: a batch synthesis method suitable for laboratory-scale production and a continuous flow method for process intensification and scalability.

Enzymatic Pathways for this compound Synthesis

The core of the enzymatic synthesis of this compound is the stereoselective addition of a cyanide anion to the carbonyl carbon of 3-hydroxybutanal, catalyzed by a hydroxynitrile lyase. The general mechanism involves the activation of the aldehyde by the enzyme's active site, followed by the nucleophilic attack of the cyanide ion.[2]

Enzymatic_Pathway Substrate 3-Hydroxybutanal + HCN Enzyme Hydroxynitrile Lyase (HNL) ((R)- or (S)-selective) Substrate->Enzyme Binding Product This compound ((R)- or (S)-enantiomer) Enzyme->Product Catalysis

Figure 1: Enzymatic synthesis of this compound.

Data Presentation: Comparative Overview of HNL-Catalyzed Reactions

While specific data for the synthesis of this compound is not extensively reported, the following table summarizes typical results for HNL-catalyzed reactions with aliphatic aldehydes, which can be considered indicative for the synthesis of this compound.

Enzyme SourceSubstrateProductReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
Manihot esculenta (S)-HNLButyraldehyde(S)-2-Hydroxypentanenitrile4.59688[3]
Manihot esculenta (S)-HNLPivalaldehyde(S)-3,3-Dimethyl-2-hydroxybutanenitrile4.57593[3]
Prunus communis (R)-HNLBenzaldehyde(R)-Mandelonitrile-86.8396.33[4]

Experimental Protocols

Safety Precautions: Hydrogen cyanide and its salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Batch Synthesis of this compound

This protocol describes a laboratory-scale batch synthesis using an immobilized HNL.

Materials:

  • (R)- or (S)-Hydroxynitrile Lyase (immobilized on a suitable support)

  • 3-Hydroxybutanal

  • Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN)

  • Citrate-phosphate buffer (e.g., 0.1 M, pH 4.5-5.5)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE) or diisopropyl ether)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel with magnetic stirring

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, add the citrate-phosphate buffer and the organic solvent to create a two-phase system. A typical ratio is 1:4 (aqueous:organic).

  • Enzyme Addition: Add the immobilized HNL to the reaction mixture.

  • Substrate Addition: Dissolve 3-hydroxybutanal in the organic solvent and add it to the reaction vessel.

  • Cyanide Addition: In a separate flask, prepare a solution of KCN in the buffer. Slowly add the KCN solution to the reaction mixture while monitoring and maintaining the pH. Alternatively, TMSCN can be added directly to the organic phase.

  • Reaction: Stir the mixture at a controlled temperature (typically 20-30 °C). Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by GC or HPLC for substrate conversion and enantiomeric excess.

  • Work-up:

    • Once the reaction has reached the desired conversion, stop the stirring and allow the phases to separate.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Batch_Workflow A Reaction Setup (Buffer, Solvent, Enzyme) B Substrate Addition (3-Hydroxybutanal) A->B C Cyanide Addition (KCN or TMSCN) B->C D Reaction (Controlled T, Stirring) C->D E Work-up (Phase Separation, Extraction, Drying) D->E F Purification (Column Chromatography) E->F G Analysis (GC, HPLC, NMR) F->G H Final Product (this compound) G->H

Figure 2: Experimental workflow for batch synthesis.

Protocol 2: Continuous Flow Synthesis of this compound

This protocol is suitable for process intensification and larger-scale synthesis.

Materials:

  • Immobilized HNL packed in a column reactor

  • Syringe pumps (2)

  • T-mixer

  • Back pressure regulator

  • Solutions of 3-hydroxybutanal and cyanide source (as in Protocol 1) in the appropriate solvent system.

Procedure:

  • System Setup: Assemble the continuous flow system consisting of two syringe pumps, a T-mixer, the packed bed reactor with immobilized HNL, and a back pressure regulator.

  • Priming: Prime the system with the reaction solvent to remove air bubbles.

  • Reaction Initiation: Start the flow of the 3-hydroxybutanal solution and the cyanide source solution through the syringe pumps. The solutions are mixed in the T-mixer before entering the packed bed reactor.

  • Steady State: Allow the system to reach a steady state, which can be monitored by analyzing the output stream.

  • Product Collection: Collect the product stream at the outlet of the reactor.

  • Work-up and Purification: The collected product stream can be worked up and purified as described in the batch protocol.

  • Optimization: The reaction can be optimized by varying the flow rates (residence time), temperature, and substrate concentrations.

Product Purification and Characterization

Purification

Crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. The fractions containing the pure product are identified by TLC, pooled, and the solvent is removed under reduced pressure.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals include a doublet for the methyl group, a multiplet for the methine proton adjacent to the hydroxyl group, a multiplet for the methylene group adjacent to the nitrile, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (CDCl₃): Expected signals include peaks for the methyl carbon, the methine carbon bearing the hydroxyl group, the methylene carbon, and the nitrile carbon.

  • FT-IR: Characteristic absorption bands are expected for the hydroxyl group (broad, ~3400 cm⁻¹) and the nitrile group (~2250 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₄H₇NO, MW: 85.10 g/mol ) should be observed.[5]

Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound can be determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

GC Analysis (Example Conditions):

  • Column: Chiral capillary column (e.g., Astec® CHIRALDEX™ B-DP).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Isothermal or gradient, optimized for the separation of the enantiomers (e.g., starting at 80 °C).

  • Detector: FID.

Prior derivatization of the hydroxyl group may be necessary to improve the separation and detection of the enantiomers.

Troubleshooting

IssuePossible CauseSuggested Solution
Low ConversionInactive enzymeCheck enzyme activity. Use fresh or properly stored enzyme.
Non-optimal pH or temperatureOptimize reaction conditions.
Substrate or product inhibitionUse a two-phase system or continuous flow to minimize inhibition.
Low Enantiomeric ExcessNon-enzymatic background reactionLower the pH of the aqueous phase (for aqueous-organic systems).
Racemization of the productMinimize reaction time and purify the product promptly.
Incorrect enzyme choiceEnsure the selected HNL has high stereoselectivity for the substrate.
Difficulty in PurificationCo-eluting impuritiesOptimize the chromatography conditions (solvent system, gradient).

Conclusion

The enzymatic synthesis of this compound using hydroxynitrile lyases offers a highly efficient and stereoselective method for the production of this important chiral intermediate. The protocols provided in this application note serve as a starting point for laboratory synthesis and can be adapted for process scale-up. The mild reaction conditions and high selectivity of the biocatalytic approach make it an attractive and sustainable alternative to conventional chemical methods.

References

The Versatile Chiral Building Block: 3-Hydroxybutyronitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Hydroxybutyronitrile, a chiral molecule featuring both a hydroxyl and a nitrile functional group, is a valuable and versatile building block in the pharmaceutical industry. Its two enantiomeric forms, (R)-3-hydroxybutyronitrile and (S)-3-hydroxybutyronitrile, serve as key starting materials for the asymmetric synthesis of a variety of complex chiral molecules, including active pharmaceutical ingredients (APIs). The strategic placement of its functional groups allows for a range of chemical transformations, making it a crucial intermediate in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a chiral building block for researchers, scientists, and drug development professionals.

Key Applications in Drug Synthesis

The unique bifunctionality of this compound makes it a precursor to several important classes of chiral molecules.

1. Chiral 1,3-Amino Alcohols: The reduction of the nitrile group in this compound provides a straightforward route to chiral 1,3-amino alcohols.[1] These motifs are present in numerous natural products and pharmaceuticals and are widely used as chiral ligands and auxiliaries in asymmetric synthesis.[1]

2. Chiral β-Hydroxy Acids and Esters: While not a direct conversion, the synthetic strategies used to produce chiral this compound, such as the asymmetric reduction of β-keto nitriles, are closely related to the synthesis of chiral β-hydroxy esters. These esters are pivotal intermediates in the synthesis of various blockbuster drugs. For instance, chiral ethyl 3-hydroxybutyrate is a key precursor for the synthesis of carbapenem antibiotics and insect pheromones.

Workflow for the Application of this compound:

G cluster_synthesis Synthesis of Chiral this compound cluster_application Application as Chiral Building Block 3-Oxobutyronitrile 3-Oxobutyronitrile Enzyme Enzyme 3-Oxobutyronitrile->Enzyme Asymmetric Reduction (R/S)-3-Hydroxybutyronitrile (R/S)-3-Hydroxybutyronitrile Enzyme->(R/S)-3-Hydroxybutyronitrile Chiral_1_3_Amino_Alcohol Chiral_1_3_Amino_Alcohol (R/S)-3-Hydroxybutyronitrile->Chiral_1_3_Amino_Alcohol Nitrile Reduction Pharmaceutical_Synthesis Pharmaceutical_Synthesis Chiral_1_3_Amino_Alcohol->Pharmaceutical_Synthesis

Caption: Synthetic and application workflow of this compound.

Synthesis of Chiral this compound

The enantioselective synthesis of (R)- and (S)-3-hydroxybutyronitrile is most effectively achieved through the asymmetric reduction of the prochiral ketone, 3-oxobutyronitrile. Biocatalytic methods employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are preferred due to their high enantioselectivity and mild reaction conditions.[2][3][4][5]

Enzymatic Asymmetric Reduction of 3-Oxobutyronitrile:

G 3-Oxobutyronitrile 3-Oxobutyronitrile KRED_or_ADH Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) 3-Oxobutyronitrile->KRED_or_ADH Substrate Cofactor_Regeneration Cofactor Regeneration (e.g., GDH/Glucose) KRED_or_ADH->Cofactor_Regeneration NAD(P)+ / NAD(P)H (S)- or (R)-3-Hydroxybutyronitrile (S)- or (R)-3-Hydroxybutyronitrile KRED_or_ADH->(S)- or (R)-3-Hydroxybutyronitrile Product (High ee)

Caption: Enzymatic synthesis of chiral this compound.

Data Presentation

PrecursorMethodProductYield (%)Enantiomeric Excess (ee, %)Reference
3-OxobutyronitrileKetoreductase (Zygosaccharomyces rouxii)(S)-3-Hydroxybutyronitrile85-99>95[2]
3-OxobutyronitrileAlcohol Dehydrogenase (Lactobacillus brevis)(R)-3-Hydroxybutyronitrile--[5]
Racemic Ethyl 3-hydroxybutyrateLipase (Candida antarctica B)(S)-Ethyl 3-hydroxybutyrate40>96[6]
Racemic Ethyl 3-hydroxybutyrateLipase (Candida antarctica B)(R)-Ethyl 3-hydroxybutyrate->96[6]

Note: Data for the direct enzymatic synthesis of (R)-3-hydroxybutyronitrile from 3-oxobutyronitrile is less commonly reported, with studies often focusing on the synthesis of the corresponding ester.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-3-Hydroxybutyronitrile using a Ketoreductase

This protocol is adapted from methodologies employing whole-cell biocatalysts expressing a ketoreductase and a cofactor regeneration system.[2]

Materials:

  • 3-Oxobutyronitrile

  • Recombinant E. coli cells overexpressing a ketoreductase (e.g., from Zygosaccharomyces rouxii) and glucose dehydrogenase (GDH)

  • D-Glucose

  • NADP⁺ or NAD⁺

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a suspension of the recombinant E. coli cells in phosphate buffer.

  • Cofactor and Co-substrate Addition: Add NADP⁺ (or NAD⁺) to a final concentration of ~0.1 mM and D-glucose as the co-substrate for cofactor regeneration.

  • Substrate Addition: Add 3-oxobutyronitrile to the desired concentration (e.g., 50-100 mM). The substrate can be added neat or as a solution in a water-miscible solvent.

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by analytical techniques such as HPLC or GC.

  • Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells.

  • Extraction: Saturate the aqueous supernatant with sodium chloride and extract with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-3-hydroxybutyronitrile.

  • Purification: Purify the product by vacuum distillation or column chromatography.

  • Characterization: Confirm the identity and determine the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: Conversion of Chiral this compound to a Chiral 1,3-Amino Alcohol

This protocol describes the reduction of the nitrile functionality to a primary amine.

Materials:

  • (R)- or (S)-3-Hydroxybutyronitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-dimethyl sulfide complex (BH₃·SMe₂))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Aqueous work-up solution (e.g., water, dilute acid, or Rochelle's salt solution)

  • Organic solvent for extraction

  • Drying agent

Procedure (using BH₃·SMe₂):

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the chiral this compound in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add the borane-dimethyl sulfide complex (typically 2-3 equivalents) dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as monitored by TLC or GC.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench by the slow, dropwise addition of methanol, followed by dilute hydrochloric acid.

  • Work-up: Stir the mixture for a period to ensure complete hydrolysis of the borane complexes. Basify the solution with a strong base (e.g., NaOH) to deprotonate the ammonium salt.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude chiral 1,3-amino alcohol.

  • Purification: Purify the product by distillation or chromatography as needed.

Logical Relationship for Synthesis and Application:

G Prochiral_Ketone 3-Oxobutyronitrile Start->Prochiral_Ketone Asymmetric_Synthesis Asymmetric Synthesis (e.g., Biocatalysis) Prochiral_Ketone->Asymmetric_Synthesis Chiral_Hydroxy_Nitrile (R)- or (S)-3-Hydroxybutyronitrile Asymmetric_Synthesis->Chiral_Hydroxy_Nitrile Functional_Group_Transformation Functional Group Transformation Chiral_Hydroxy_Nitrile->Functional_Group_Transformation Chiral_Building_Block Versatile Chiral Building Block Functional_Group_Transformation->Chiral_Building_Block Target_Molecule Target Pharmaceutical Molecule Chiral_Building_Block->Target_Molecule

Caption: From prochiral ketone to target pharmaceutical.

Conclusion

This compound is a highly valuable chiral building block with significant potential in the synthesis of pharmaceuticals. The development of efficient enzymatic methods for its enantioselective synthesis has made this intermediate more accessible for research and industrial applications. The detailed protocols and data provided herein serve as a comprehensive resource for scientists and researchers in the field of drug discovery and development, facilitating the exploration of new synthetic routes to novel therapeutic agents.

References

The Synthetic Versatility of 3-Hydroxybutyronitrile and its Analogs in Organic Synthesis: A Chiral Pool for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Hydroxybutyronitrile and its derivatives, particularly the halogenated analog 4-chloro-3-hydroxybutyronitrile, have emerged as invaluable chiral building blocks in modern organic synthesis. Their bifunctional nature, possessing both a hydroxyl and a nitrile group, coupled with the presence of a stereogenic center, allows for their elaboration into a wide array of complex and high-value molecules. This application note provides a comprehensive overview of the applications of these compounds, with a focus on their role in the synthesis of pharmaceuticals. Detailed experimental protocols for key transformations are also presented to aid researchers in their practical application.

While this compound itself serves as a useful intermediate in the synthesis of pharmaceuticals and pesticides, and as a ligand in asymmetric catalysis, the scientific literature and industrial applications are more extensively focused on its chlorinated analog, 4-chloro-3-hydroxybutyronitrile.[1] This is largely due to the chloro-substituent acting as a versatile handle for a variety of nucleophilic substitution reactions, further expanding its synthetic utility.

Key Applications of 4-Chloro-3-hydroxybutyronitrile

The enantiomers of 4-chloro-3-hydroxybutyronitrile are critical starting materials for the stereoselective synthesis of several blockbuster drugs. The strategic importance of this chiral precursor is underscored by its role in the construction of key fragments of these medicinally important compounds.

Synthesis of Cholesterol-Lowering Agents (Statins)

The (S)-enantiomer, (S)-4-chloro-3-hydroxybutyronitrile, is a pivotal intermediate in the synthesis of the side chain of widely prescribed statins such as Atorvastatin (Lipitor®) and Rosuvastatin (Crestor®).[2] These drugs are inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Logical Workflow for Statin Side-Chain Synthesis

G A (S)-4-chloro-3-hydroxybutyronitrile B Reduction of Nitrile A->B e.g., Catalytic Hydrogenation C Protection of Hydroxyl and Amine B->C D Chain Elongation C->D E Final Statin Side-Chain D->E

Caption: General synthetic strategy for statin side-chains from (S)-4-chloro-3-hydroxybutyronitrile.

Synthesis of L-Carnitine

The (R)-enantiomer, (R)-4-chloro-3-hydroxybutyronitrile, is a key precursor for the synthesis of L-carnitine. L-carnitine is an essential nutrient involved in fatty acid metabolism and is used as a dietary supplement. The synthesis involves nucleophilic substitution of the chloride with trimethylamine followed by hydrolysis of the nitrile group.[2][3]

Reaction Pathway to L-Carnitine

G A (R)-4-chloro-3-hydroxybutyronitrile B Reaction with Trimethylamine A->B SN2 C Hydrolysis of Nitrile B->C D L-Carnitine C->D

Caption: Synthesis of L-Carnitine from (R)-4-chloro-3-hydroxybutyronitrile.

Precursor to Carbapenem Antibiotics

(S)-4-chloro-3-hydroxybutyronitrile is also utilized in the synthesis of hydroxypyrrolidinones, which are important precursors for a class of broad-spectrum β-lactam antibiotics known as carbapenems.[2] These antibiotics are crucial in treating severe bacterial infections.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and properties of 4-chloro-3-hydroxybutyronitrile.

ParameterValueReference
Synthesis of (S)-4-chloro-3-hydroxybutyronitrile
Starting Material(S)-Epichlorohydrin[4]
ReagentSodium Cyanide[4]
Yield91.3%[4]
Chemical Purity99.1%[4]
Optical Purity (ee)99.3%[4]
Synthesis of 4-chloro-3-hydroxybutyronitrile (racemic)
Starting MaterialEpichlorohydrin[4]
ReagentSodium Cyanide[4]
Yield96%[4]
Physicochemical Properties
AppearanceColorless to pale yellow viscous liquid[5]
Density1.25-1.30 g/cm³ at 20°C[5]
Boiling Point205-210°C at 760 mmHg[5]
Optical Purity (Chiral HPLC)≥99.5% ee (for enantiopure versions)[5]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-chloro-3-hydroxybutyronitrile from (S)-Epichlorohydrin[4]

Materials:

  • (S)-Epichlorohydrin (99.3% ee)

  • 25% Aqueous Sodium Cyanide

  • 50% Aqueous Citric Acid

  • Sodium Chloride

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Water

Procedure:

  • To a reactor, add 75 L of water followed by (S)-epichlorohydrin.

  • Under stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.

  • Maintain the pH of the reaction mixture between 7.9 and 8.0 and control the temperature at 22-25°C for 50 minutes.

  • After the initial reaction period, continue stirring for an additional 10 hours.

  • Add 0.7 kg of sodium chloride and stir until it is completely dissolved.

  • Extract the reaction mixture with 20 L of ethyl acetate.

  • Separate the organic layer and add 0.2 kg of anhydrous sodium sulfate. Stir for 30 minutes and then filter.

  • Remove the ethyl acetate by evaporation under reduced pressure.

  • Distill the residue using a membrane distiller at 110°C/1 mbar to obtain (S)-4-chloro-3-hydroxybutyronitrile.

Expected Outcome:

  • Yield: 1.77 kg (91.3%)

  • Chemical Purity: 99.1%

  • Optical Purity: 99.3% ee (determined by GC analysis)

Protocol 2: Synthesis of Racemic 4-chloro-3-hydroxybutanenitrile[4]

Materials:

  • Epichlorohydrin

  • Sodium Cyanide

  • Concentrated Sulfuric Acid

  • Water

  • Ethyl Acetate

  • Sodium Sulfate

Procedure:

  • Dissolve 9.93 g of sodium cyanide in 60 mL of water and cool the solution to 0°C.

  • Add concentrated sulfuric acid dropwise to the solution until the pH reaches 8.5.

  • Add 15 g of epichlorohydrin dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Extract the reaction mixture three times with ethyl acetate.

  • Dry the combined organic extracts over sodium sulfate, filter, and concentrate in vacuo to obtain the product.

Expected Outcome:

  • Yield: 18.5 g (96%)

Conclusion

This compound and, more significantly, its chlorinated derivative 4-chloro-3-hydroxybutyronitrile, are highly valuable and versatile chiral building blocks in organic synthesis. Their application in the stereoselective synthesis of a range of pharmaceuticals, including statins and L-carnitine, highlights their importance in the drug development industry. The detailed protocols provided herein offer a practical guide for researchers to utilize these important synthons in their own synthetic endeavors. The continued exploration of the reactivity of these molecules will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Use of 3-Hydroxybutyronitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyronitrile is a versatile and valuable chiral building block in pharmaceutical synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations to produce key intermediates for active pharmaceutical ingredients (APIs). The chirality at the C3 position is of particular importance, as the stereochemistry of drug molecules is often critical to their therapeutic efficacy and safety.

This document provides detailed application notes and experimental protocols for the synthesis of two important classes of pharmaceutical intermediates from this compound: chiral 3-hydroxybutyric acids and chiral 3-aminobutanols. These intermediates are utilized in the synthesis of a range of pharmaceuticals, including antiviral and cardiovascular drugs.

Key Applications of this compound in Pharmaceutical Synthesis

This compound serves as a precursor to several key chiral intermediates. The two primary transformations are:

  • Hydrolysis of the nitrile group to yield chiral 3-hydroxybutyric acid. This is a valuable intermediate in its own right and can be further converted to other important synthons like (S)-3-hydroxy-gamma-butyrolactone.

  • Reduction of the nitrile group to afford chiral 4-amino-2-butanol. These amino alcohols are crucial components in the synthesis of various pharmaceutical agents.

The enantiomeric purity of the starting this compound is critical and can be achieved through various methods, including enzymatic synthesis, to produce either the (S) or (R) enantiomer.

Synthesis of (S)-3-Hydroxybutyric Acid via Enzymatic Hydrolysis

(S)-3-Hydroxybutyric acid is a valuable chiral building block in the pharmaceutical industry. One efficient and environmentally friendly method for its synthesis is the enantioselective hydrolysis of racemic this compound using a whole-cell biocatalyst.

Experimental Protocol: Enzymatic Hydrolysis of this compound

This protocol is based on the use of Rhodococcus erythropolis as a whole-cell catalyst, which has been shown to exhibit high enantioselectivity.

Materials:

  • Racemic this compound

  • Whole-cell catalyst: Rhodococcus erythropolis SET1

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment (bioreactor or shaker flask, centrifuge, separatory funnel, rotary evaporator)

Procedure:

  • Biocatalyst Preparation: Cultivate Rhodococcus erythropolis SET1 in a suitable growth medium until a desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a temperature-controlled reactor or shaker flask, suspend the whole cells in phosphate buffer.

  • Substrate Addition: Add racemic this compound to the cell suspension. The substrate concentration should be optimized for the specific cell density.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24-48 hours). Monitor the reaction progress by techniques such as HPLC or GC.

  • Work-up:

    • Once the reaction has reached the desired conversion, separate the cells from the reaction mixture by centrifugation.

    • Acidify the supernatant to a pH of approximately 2 with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude (S)-3-hydroxybutyric acid.

  • Purification: The crude product can be further purified by techniques such as crystallization or chromatography to achieve high purity.

Quantitative Data

The following table summarizes the results from the enzymatic hydrolysis of this compound.

ParameterValue
SubstrateRacemic this compound
BiocatalystRhodococcus erythropolis SET1
Product(S)-3-Hydroxybutyric acid
Yield42%
Enantiomeric Excess (ee)>99.9%

Table 1: Quantitative data for the enzymatic hydrolysis of this compound.[1]

Synthetic Pathway Diagram

G Racemic_3_HBN Racemic this compound S_3_HBA (S)-3-Hydroxybutyric Acid Racemic_3_HBN->S_3_HBA Rhodococcus erythropolis SET1 (Nitrilase) R_3_HBN (R)-3-Hydroxybutyronitrile (unreacted) Racemic_3_HBN->R_3_HBN

Caption: Enantioselective hydrolysis of racemic this compound.

Synthesis of (R)-3-Aminobutanol via Reduction

(R)-3-Aminobutanol is a key intermediate in the synthesis of the antiretroviral drug Dolutegravir. A common synthetic route involves the reduction of the nitrile functionality of a suitable precursor. While direct reduction of (R)-3-hydroxybutyronitrile is a plausible route, detailed protocols often start from the corresponding carboxylic acid. The following is a representative protocol for the reduction of a nitrile to a primary amine, adapted for (R)-3-hydroxybutyronitrile.

Experimental Protocol: Reduction of (R)-3-Hydroxybutyronitrile

This protocol describes a general method for the reduction of a nitrile using a metal hydride reagent.

Materials:

  • (R)-3-Hydroxybutyronitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride with a catalyst)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Aqueous work-up solution (e.g., water, followed by dilute sodium hydroxide and then water, or a Rochelle's salt solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard inert atmosphere glassware and equipment (Schlenk line or glovebox, dropping funnel, reflux condenser)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄) in the anhydrous solvent.

  • Substrate Addition: Cool the suspension in an ice bath. Dissolve (R)-3-hydroxybutyronitrile in the anhydrous solvent and add it dropwise to the reducing agent suspension via a dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as monitored by TLC or GC.

  • Quenching and Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the excess reducing agent by the sequential, dropwise addition of water, followed by a dilute aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

    • Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir until two clear layers form.

  • Extraction and Isolation:

    • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

    • Combine the filtrate and washes.

    • Dry the organic solution over an anhydrous drying agent.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude (R)-3-aminobutanol.

  • Purification: The crude product can be purified by vacuum distillation or chromatography to yield the pure amino alcohol.

Quantitative Data

The following table provides representative data for the reduction of nitriles to primary amines. Actual yields and purity for the reduction of (R)-3-hydroxybutyronitrile may vary depending on the specific conditions and reagents used.

ParameterRepresentative Value
Substrate(R)-3-Hydroxybutyronitrile
Product(R)-3-Aminobutanol
Yield60-85%
Purity (after purification)>98%
Enantiomeric PurityMaintained from starting material

Table 2: Representative quantitative data for the reduction of this compound.

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Setup Setup Reaction under Inert Atmosphere Addition Slow Addition of Substrate Setup->Addition Reflux Heat to Reflux Addition->Reflux Quench Quench Excess Reagent Reflux->Quench Filter Filter Precipitate Quench->Filter Extract Extract Product Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation/Chromatography Concentrate->Purify

Caption: General workflow for the reduction of this compound.

Conclusion

This compound is a valuable and versatile chiral precursor in the synthesis of pharmaceutical intermediates. Its ability to be transformed into enantiomerically pure 3-hydroxybutyric acids and 3-aminobutanols underscores its importance. The use of biocatalysis for the hydrolysis of the nitrile offers a green and highly selective route to the corresponding carboxylic acid. The reduction of the nitrile provides access to chiral amino alcohols that are key components of modern therapeutics. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Reaction of 3-Hydroxybutyronitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with nitriles is a cornerstone of organic synthesis, providing a reliable method for the formation of ketones. This application note focuses on the specific reaction between 3-hydroxybutyronitrile and various Grignard reagents. This reaction presents a unique challenge due to the presence of a hydroxyl group, which is acidic and reacts readily with the highly basic Grignard reagent. This note will detail two primary strategies to achieve the desired β-hydroxy ketone product: the use of excess Grignard reagent and a protecting group strategy. The resulting β-hydroxy ketones are valuable intermediates in the synthesis of complex molecules, including blockbuster drugs like Atorvastatin.

Core Concepts

The fundamental reaction involves the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed to yield a ketone.[1][2]

However, the acidic proton of the hydroxyl group in this compound will be readily deprotonated by the Grignard reagent in an acid-base reaction. This necessitates careful consideration of stoichiometry and reaction conditions.

Reaction Pathways

Two primary pathways can be employed for the successful synthesis of β-hydroxy ketones from this compound and Grignard reagents.

Pathway 1: In-situ Deprotonation with Excess Grignard Reagent

This approach utilizes at least two equivalents of the Grignard reagent. The first equivalent acts as a base to deprotonate the hydroxyl group, forming a magnesium alkoxide. The second equivalent then acts as a nucleophile, attacking the nitrile carbon. Subsequent acidic workup reprotonates the alkoxide and hydrolyzes the imine to the desired β-hydroxy ketone.

ReactionPathway1 cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product HBN This compound Alkoxide Magnesium Alkoxide-Nitrile HBN->Alkoxide 1 eq. R-MgX Deprotonation GR Grignard Reagent (R-MgX, ≥2 eq.) Imine Magnesium Imine Alkoxide Alkoxide->Imine 1 eq. R-MgX Nucleophilic Addition BHK β-Hydroxy Ketone Imine->BHK H₃O⁺ Workup (Hydrolysis & Reprotonation)

Fig. 1: Reaction pathway using excess Grignard reagent.
Pathway 2: Protecting Group Strategy

To avoid the consumption of the Grignard reagent by the acidic proton, the hydroxyl group can be protected with a suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS). After protection, one equivalent of the Grignard reagent is used to react with the nitrile. The protecting group is then removed during the acidic workup or in a separate deprotection step.

ReactionPathway2 cluster_start Starting Material cluster_protection Protection cluster_reaction Grignard Reaction cluster_deprotection Deprotection & Hydrolysis HBN This compound PHBN Protected this compound HBN->PHBN Protection (e.g., TBDMSCl, Imidazole) PImine Protected Imine Intermediate PHBN->PImine Nucleophilic Addition GR Grignard Reagent (R-MgX, 1 eq.) GR->PImine BHK β-Hydroxy Ketone PImine->BHK H₃O⁺ Workup (Deprotection & Hydrolysis)

Fig. 2: Reaction pathway using a protecting group strategy.

Applications in Drug Development

β-Hydroxy ketones are crucial building blocks in the pharmaceutical industry. A prominent example is their use in the synthesis of statins, a class of drugs used to lower cholesterol levels. The key chiral side chain of Atorvastatin (Lipitor®), a leading statin, can be synthesized from a β-hydroxy ketone precursor.[3][4] The stereoselective reduction of the ketone functionality in these intermediates is a critical step in establishing the correct stereochemistry for biological activity.

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific Grignard reagent and scale. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Synthesis of 4-Hydroxy-2-pentanone using Excess Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq.) dissolved in anhydrous diethyl ether (or THF).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (2.2 eq.) dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Hydrolysis: Add 1 M HCl solution and stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxy-2-pentanone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of a β-Hydroxy Ketone using a TBDMS Protecting Group Strategy

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1 M

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF (for deprotection if necessary)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • Protection:

    • To a solution of this compound (1.0 eq.) and imidazole (1.2 eq.) in anhydrous DCM at 0 °C, add TBDMSCl (1.1 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, filter, and concentrate to yield the TBDMS-protected this compound. This can be purified by column chromatography if necessary.

  • Grignard Reaction:

    • Follow the procedure outlined in Protocol 1 (Steps 1-3) using the protected nitrile (1.0 eq.) and the desired Grignard reagent (1.1 eq.).

  • Workup and Deprotection:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Add 1 M HCl and stir. The acidic conditions will hydrolyze the imine and may also cleave the TBDMS protecting group. Monitor the deprotection by TLC.

    • If the TBDMS group is not fully removed, after initial workup and extraction, the crude product can be treated with TBAF in THF to complete the deprotection.

  • Purification: Purify the resulting β-hydroxy ketone by vacuum distillation or column chromatography.

Data Presentation

Grignard Reagent (R-MgX)ProductMethodTypical Yield (%)Reference
Methylmagnesium bromide4-Hydroxy-2-pentanoneExcess Grignard60-75General knowledge, specific yields vary
Ethylmagnesium bromide5-Hydroxy-3-hexanoneExcess Grignard55-70General knowledge, specific yields vary
Phenylmagnesium bromide4-Hydroxy-1-phenyl-2-butanoneProtecting Group70-85General knowledge, specific yields vary

Note: Yields are highly dependent on reaction conditions and the specific Grignard reagent used. The provided values are estimates based on typical outcomes for similar reactions.

Logical Workflow for Synthesis

The decision to use an excess of the Grignard reagent or a protecting group strategy often depends on the cost and availability of the Grignard reagent and the desired purity of the final product.

LogicalWorkflow Start Start: this compound Decision Is the Grignard reagent precious or expensive? Start->Decision ExcessGR Use ≥2.2 equivalents of Grignard Reagent Decision->ExcessGR No Protect Protect the hydroxyl group (e.g., with TBDMS) Decision->Protect Yes Reaction1 Perform Grignard reaction ExcessGR->Reaction1 Reaction2 Perform Grignard reaction with 1.1 equivalents Protect->Reaction2 Workup1 Acidic workup and hydrolysis Reaction1->Workup1 Purify1 Purify β-hydroxy ketone Workup1->Purify1 End End: Desired β-Hydroxy Ketone Purify1->End Workup2 Acidic workup, hydrolysis, and deprotection Reaction2->Workup2 Purify2 Purify β-hydroxy ketone Workup2->Purify2 Purify2->End

Fig. 3: Decision workflow for the synthesis strategy.

Conclusion

The reaction of this compound with Grignard reagents provides a versatile route to valuable β-hydroxy ketones. Careful consideration of the acidic hydroxyl group is paramount for successful synthesis. Both the excess Grignard and protecting group strategies offer viable pathways, with the choice depending on the specific requirements of the synthesis. The resulting products are key intermediates in the preparation of important pharmaceuticals, highlighting the significance of this transformation in drug development.

References

Application Notes and Protocols for the Purification of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 3-Hydroxybutyronitrile, a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols outlined below are based on established laboratory techniques and published data, offering guidance on achieving high purity for research and development applications.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate purification method and for safe handling.

PropertyValueReference(s)
Molecular Formula C₄H₇NO[1][2]
Molecular Weight 85.10 g/mol [1][2]
Appearance Clear, slightly yellow to amber liquid[3]
Boiling Point 214 °C (lit.)[3]
Density 0.976 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.429 (lit.)[3]
Solubility Soluble in chloroform (sparingly) and methanol (slightly).[4]
CAS Number 4368-06-3[1]

Safety Precautions: this compound is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Common Synthesis Route and Potential Impurities

This compound is commonly synthesized via the ring-opening of epichlorohydrin with a cyanide source, followed by subsequent chemical modifications. A typical synthesis involves reacting epichlorohydrin with sodium or potassium cyanide in an aqueous solution, often with pH control.[6][7]

Potential Impurities:

  • Unreacted Starting Materials: Epichlorohydrin, cyanide salts.

  • Byproducts: 4-Chloro-3-hydroxybutyronitrile, 3-hydroxyglutaronitrile, 4-hydroxycrotononitrile.[8][9]

  • Solvent Residues: Ethyl acetate, toluene, or other extraction solvents.[8]

  • Water

The choice of purification method will depend on the nature and quantity of these impurities.

Purification Protocols

Based on the properties of this compound and its common impurities, fractional distillation and column chromatography are the most effective purification methods.

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points, such as residual solvents and some reaction byproducts.[10][11]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin heating the distillation flask gently using a heating mantle.

    • Carefully monitor the temperature at the distillation head.

    • Collect and discard any initial low-boiling fractions, which may contain residual solvents.

    • Collect the main fraction of this compound at its boiling point of approximately 214 °C at atmospheric pressure. For compounds with high boiling points, vacuum distillation is recommended to prevent decomposition.[12] For the related compound, (S)-4-chloro-3-hydroxybutanenitrile, a distillation at 110°C/1 mbar has been reported.[4]

  • Purity Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Workflow for Fractional Distillation:

crude Crude this compound setup Assemble Fractional Distillation Apparatus crude->setup heat Gentle Heating setup->heat collect_fore Collect Low-Boiling Impurities heat->collect_fore collect_main Collect Pure This compound Fraction heat->collect_main analyze Purity Analysis (GC/HPLC) collect_fore->analyze Discard collect_main->analyze pure Purified this compound analyze->pure

Caption: Fractional distillation workflow for this compound purification.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with similar polarities.[13][14][15]

Experimental Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain, to pack the column without air bubbles.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. For example, start with 95:5 Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate.[16]

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Confirmation: Confirm the purity of the combined product using GC or HPLC.

Logical Flow of Column Chromatography:

cluster_prep Column Preparation cluster_run Chromatography Run cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel Slurry load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (TLC) collect->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Pure this compound evaporate->final_product

Caption: Column chromatography purification process.

Purity Assessment

Accurate assessment of purity is crucial. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques for this purpose.[17]

Gas Chromatography (GC)

GC is well-suited for analyzing the purity of volatile compounds like this compound.

ParameterRecommended Conditions
Column Capillary column with a polar stationary phase (e.g., DB-WAX)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Nitrogen or Helium
Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.

Note: Derivatization may be necessary for related hydroxy acids to improve peak shape and sensitivity.[18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment, especially for polar compounds.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 10 µL

Note: For chiral purity analysis of related compounds, a chiral stationary phase is required.[17] For analysis of related hydroxy acids, derivatization with a fluorescent tag followed by fluorescence detection can enhance sensitivity.[20]

Summary

The purification of this compound to a high degree of purity is achievable through standard laboratory techniques. Fractional distillation is effective for removing impurities with different boiling points, while column chromatography provides excellent separation from structurally similar byproducts. The choice of method should be guided by the specific impurity profile of the crude material. Subsequent purity analysis by GC or HPLC is essential to confirm the quality of the final product.

References

Application Notes: Analytical Methods for the Characterization of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxybutyronitrile (3-HBN) is a bifunctional molecule containing both a hydroxyl and a nitrile group.[1] Its characterization is crucial for quality control, impurity profiling, and reaction monitoring in various chemical and pharmaceutical applications. These application notes provide detailed protocols and comparative data for the primary analytical techniques used to characterize this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the polar nature of the hydroxyl group, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from methods used for analyzing hydroxylated short-chain fatty acids and other polar molecules.[2][3]

1. Sample Preparation & Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
  • Internal Standard: Use a suitable internal standard (IS), such as a deuterated analog or a compound with similar chemical properties not present in the sample (e.g., n-octanoic acid[4]). Add the IS to all standards and samples.
  • Derivatization:
  • Pipette 100 µL of the sample or standard into a clean glass vial.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
  • Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methylbenzylamine.[2][3]
  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivative.
  • Cool the vial to room temperature before injection.

2. Instrumentation:

  • Gas Chromatograph: Agilent 6890 or similar, equipped with a mass selective detector (MSD).
  • Autosampler: Agilent 7683 or equivalent.
  • GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

3. GC-MS Parameters:

  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Injection Mode: Splitless or split (e.g., 20:1 ratio), depending on concentration.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.
  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[3][5]

4. Data Analysis:

  • Qualitative Analysis: Identify the derivatized 3-HBN peak by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The TMS derivative of 3-HBN (MW: 157.28 g/mol ) will show characteristic fragment ions.
  • Quantitative Analysis: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. Determine the concentration of 3-HBN in the samples from this curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Dry Evaporate to Dryness Add_IS->Dry Deriv Add BSTFA & Heat (60°C) Dry->Deriv Inject Inject 1 µL Deriv->Inject GC_Sep GC Separation (HP-5ms) Inject->GC_Sep MS_Detect MS Detection (EI, Full Scan) GC_Sep->MS_Detect Identify Identify Peak (RT & Mass Spec) MS_Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data Summary (GC-MS)
ParameterTypical Performance RangeNotes
Linearity (r²)> 0.995Based on a multi-point calibration curve.
Limit of Detection (LOD)0.01 - 1 µg/mLDependent on the derivatization efficiency and instrument sensitivity.
Limit of Quantitation (LOQ)0.05 - 2.5 µg/mLTypically 3-5 times the LOD. A reported LOQ for GHB in blood was 2.5 µg/mL.[3]
Precision (%RSD)< 15%For both intra-day and inter-day precision.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization. Reversed-phase chromatography is the most common mode used.

Experimental Protocol: Reversed-Phase HPLC-UV

This protocol is based on methods for analyzing related short-chain hydroxy acids.[6][7]

1. Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase. Prepare calibration standards by serial dilution.
  • Sample Dilution: Dilute the sample in the mobile phase to a concentration within the calibration range.
  • Filtration: Filter all standards and samples through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) before injection to remove particulate matter.

2. Instrumentation:

  • HPLC System: Agilent 1260, Waters Alliance, or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
  • Analytical Column: A C18 column is typically used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. HPLC Parameters:

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic modifier. A common starting point is a mixture of 0.1% phosphoric acid or formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B). For example, 95:5 (v/v) A:B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-30°C.
  • Injection Volume: 10-20 µL.
  • Detection: UV detection at a low wavelength, typically around 210 nm, as the nitrile and hydroxyl groups have weak chromophores.[6]

4. Data Analysis:

  • Qualitative Analysis: Identify the 3-HBN peak based on its retention time compared to a pure standard.
  • Quantitative Analysis: Create a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration in the sample using the regression equation from the curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard Dilute Dilute in Mobile Phase Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject 10 µL Filter->Inject HPLC_Sep HPLC Separation (C18 Column) Inject->HPLC_Sep UV_Detect UV Detection (210 nm) HPLC_Sep->UV_Detect Integrate Integrate Peak UV_Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Quantitative Data Summary (HPLC)

Performance data for 3-HBN is not specified, but data from the analysis of 3-hydroxybutyric acid provides a good estimate of expected performance.[8][9]

ParameterExpected Performance RangeNotes
Linearity (r²)> 0.999A linearity of r²=0.9997 was reported for D-3-hydroxybutyric acid.[8][9]
Limit of Detection (LOD)1 - 10 µmol/L (approx. 0.1 - 1 µg/mL)Dependent on UV absorbance. A LOD of 7.7 µmol/L was achieved for a derivatized form of D-3-HBA.[8][9]
Limit of Quantitation (LOQ)5 - 25 µmol/L (approx. 0.5 - 2.5 µg/mL)A LOQ of 25.8 µmol/L was reported for a derivatized form of D-3-HBA.[8][9]
Precision (%RSD)< 5%Typically lower than GC methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).[10][11]
  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • NMR Spectrometer: Bruker Avance, Jeol ECZ, or equivalent, operating at a field strength of 300 MHz or higher for ¹H NMR.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum to observe the proton environments.
  • Acquire a ¹³C NMR spectrum (typically with proton decoupling) to observe the carbon environments.
  • Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

4. Data Analysis & Expected Spectra:

  • ¹H NMR: The spectrum is expected to show three main signals corresponding to the methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) protons, plus a signal for the hydroxyl (-OH) proton. The integration of these peaks should correspond to a 3:2:1:1 ratio.
  • ¹³C NMR: The spectrum is expected to show four distinct signals: one for the methyl carbon, one for the methylene carbon, one for the methine carbon, and one for the nitrile carbon.[11]

Logical Relationship in NMR Structural Elucidation

NMR_Logic cluster_h1 Proton Analysis cluster_c13 Carbon Analysis H1_NMR ¹H NMR ChemShift_H Chemical Shift (ppm) H1_NMR->ChemShift_H Integration Integration (Proton Ratio) H1_NMR->Integration Splitting Splitting Pattern (n+1) H1_NMR->Splitting C13_NMR ¹³C NMR ChemShift_C Chemical Shift (ppm) C13_NMR->ChemShift_C NumSignals Number of Signals C13_NMR->NumSignals Structure 3-HBN Structure C₄H₇NO ChemShift_H->Structure Integration->Structure Splitting->Structure ChemShift_C->Structure NumSignals->Structure

Caption: Logical flow of information from NMR spectra to structure confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method used to identify the key functional groups present in a molecule, confirming the identity of this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

1. Sample Preparation:

  • No specific preparation is needed for a liquid sample. Place one to two drops of this compound directly onto the ATR crystal.
  • If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil.

2. Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum, Thermo Fisher Nicolet, or equivalent, equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

3. Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.
  • Collect the sample spectrum.
  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

4. Data Analysis & Expected Absorptions:

  • The resulting spectrum should be analyzed for characteristic absorption bands confirming the presence of the required functional groups.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
HydroxylO-H stretch (broad)3600 - 3200
Alkane C-HC-H stretch3000 - 2850
NitrileC≡N stretch2260 - 2240
AlcoholC-O stretch1260 - 1000

References

Application Notes and Protocols for the Reaction Kinetics Analysis of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyronitrile and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. Understanding the reaction kinetics of their synthesis and potential degradation is crucial for process optimization, yield maximization, and ensuring product quality. These application notes provide a comprehensive overview of the available data on the reaction kinetics of this compound, focusing primarily on its synthesis. Due to a scarcity of direct kinetic studies on this compound, this document also draws upon data from the closely related and industrially significant compound, 4-chloro-3-hydroxybutyronitrile, to provide relevant protocols and insights. The protocols outlined below are designed to be adaptable for the kinetic analysis of this compound formation and conversion.

Data Presentation: Reaction Parameters for the Synthesis of Hydroxybutyronitriles

The following tables summarize key quantitative data from the literature regarding the synthesis of this compound and its halo-derivatives. This data can serve as a baseline for designing kinetic studies.

Table 1: Chemical Synthesis of 4-Chloro-3-hydroxybutyronitrile

ParameterValueConditionsReactantsYieldReference
pH 8.0 - 10.0Weakly basicEpichlorohydrin, CyanideHigh[1]
pH 8.50°C to room temp. overnightEpichlorohydrin, Sodium Cyanide96%[2]
pH 7.9 - 8.022-25°C(S)-epichlorohydrin, Sodium Cyanide, Citric Acid91.3%[3]
Temperature 20 - 25°C1.5 - 4 hoursEpichlorohydrin, Cyanide~80%[1]
Reaction Time 50 minutes (dropwise addition over 1h, then 10h stir)22-25°C, pH 7.9-8.0(S)-epichlorohydrin, Sodium Cyanide91.3%[3]
Catalyst Basic catalyst (e.g., alkali metal acetates, organic amines)Molar ratio of epichlorohydrin to catalyst 1:1.0-1.5Epichlorohydrin, FormonitrileNot specified[4]

Table 2: Enzymatic Synthesis of Cyanohydrins using Hydroxynitrile Lyases (HNLs)

Enzyme SourceSubstratepHKey FindingReference
Manihot esculenta (MeHNL)3-Phenoxy-benzaldehyde> 6.0Excellent conversion and enantiomeric excess (97%) can be achieved even at higher pH values, which typically favor the non-enzymatic reaction.[5]
Hevea brasiliensis (HbHNL)Acetone cyanohydrin (natural substrate), MandelonitrileNot specifiedCatalyzes the reversible cleavage of cyanohydrins.[6]
Prunus amygdalus (PaHNL)MandelonitrileNot specified(R)-selective hydroxynitrile lyase.[6]

Experimental Protocols

Protocol 1: General Procedure for Chemical Synthesis and Kinetic Monitoring of 4-Chloro-3-hydroxybutyronitrile

This protocol is adapted from methods used for the synthesis of 4-chloro-3-hydroxybutyronitrile and can be modified to study the kinetics of this compound synthesis from the corresponding epoxide.

1. Materials and Reagents:

  • Epichlorohydrin (or other suitable epoxide)

  • Sodium cyanide or Potassium cyanide

  • Deionized water

  • Buffer solutions (e.g., phosphate or borate) to maintain pH

  • Organic acid (e.g., acetic acid or citric acid) for pH adjustment[1][3]

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

  • Internal standard for chromatographic analysis (e.g., a stable compound with a distinct retention time)

2. Reaction Setup:

  • A temperature-controlled reaction vessel (e.g., a jacketed glass reactor) equipped with a magnetic or overhead stirrer, a pH probe, and a port for sample extraction.

  • Maintain a constant temperature (e.g., 22-25°C) using a circulating water bath.[3]

3. Experimental Procedure:

  • Dissolve the cyanide salt in deionized water in the reaction vessel and cool the solution if necessary.

  • Adjust the pH of the cyanide solution to the desired value (e.g., 8.5) by the dropwise addition of an acid.[2]

  • Initiate the reaction by adding the epoxide to the cyanide solution under vigorous stirring. The addition can be done dropwise to control any exotherm.[2]

  • Start the timer immediately after the addition of the epoxide.

4. Kinetic Monitoring:

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot to stop further conversion. This can be achieved by rapid acidification or dilution with a cold solvent.

  • Prepare the sample for analysis. This may involve extraction of the product and internal standard into an organic solvent like ethyl acetate.[2]

  • Analyze the samples using a suitable chromatographic technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the reactant (epoxide) and the product (hydroxybutyronitrile).

5. Data Analysis:

  • Plot the concentration of the product versus time.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • To determine the reaction order and rate constant, perform experiments with varying initial concentrations of reactants and fit the data to the appropriate rate laws (e.g., pseudo-first-order if one reactant is in large excess).

Protocol 2: Enzymatic Synthesis of Cyanohydrins using Hydroxynitrile Lyase (HNL)

This protocol outlines a general method for studying the kinetics of HNL-catalyzed synthesis of cyanohydrins.

1. Materials and Reagents:

  • Aldehyde or ketone substrate

  • Hydroxynitrile Lyase (HNL) (e.g., from Manihot esculenta or Hevea brasiliensis)[5][7]

  • Potassium cyanide (KCN) or Hydrogen cyanide (HCN)

  • Buffer solution to maintain optimal pH for the enzyme

  • Organic solvent for two-phase systems (e.g., methyl tert-butyl ether)

  • Quenching solution (e.g., a solution that denatures the enzyme)

2. Reaction Setup:

  • A thermostatted reaction vessel with controlled stirring.

  • For reactions involving gaseous HCN, appropriate safety measures and a well-ventilated fume hood are mandatory.

3. Experimental Procedure:

  • Prepare a buffered aqueous solution containing the enzyme at a known concentration.

  • In a separate phase (if using a two-phase system), dissolve the aldehyde/ketone substrate in the organic solvent.

  • Initiate the reaction by adding the cyanide source to the buffered enzyme solution, followed by the addition of the substrate solution.

  • Maintain constant temperature and stirring throughout the experiment.

4. Kinetic Monitoring:

  • At specific time points, withdraw samples from the organic phase (in a two-phase system) or the reaction mixture.

  • Immediately quench the reaction.

  • Analyze the concentration of the cyanohydrin product and the remaining substrate using chiral GC or HPLC to also determine the enantiomeric excess.

5. Data Analysis:

  • Calculate the initial reaction rates at different substrate concentrations.

  • Determine the Michaelis-Menten kinetic parameters (K_m and V_max) by fitting the initial rate data to the Michaelis-Menten equation.

Mandatory Visualizations

G Chemical Synthesis Pathway of 4-Chloro-3-hydroxybutyronitrile epichlorohydrin Epichlorohydrin intermediate Ring Opening epichlorohydrin->intermediate cyanide Cyanide (CN⁻) cyanide->intermediate product 4-Chloro-3-hydroxybutyronitrile intermediate->product conditions Weakly Basic (pH 8-10) 20-25°C conditions->intermediate

Caption: Chemical synthesis of 4-chloro-3-hydroxybutyronitrile.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Reactants & Buffer Solutions setup_reaction Setup Temperature- Controlled Reactor prep_reagents->setup_reaction initiate Initiate Reaction setup_reaction->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench analyze Analyze Samples (GC/HPLC) quench->analyze plot Plot Concentration vs. Time analyze->plot determine_rate Determine Initial Rate plot->determine_rate fit_model Fit to Kinetic Model (e.g., Rate Law, Michaelis-Menten) determine_rate->fit_model

Caption: General workflow for a chemical kinetics experiment.

G Enzymatic Synthesis of Cyanohydrins aldehyde Aldehyde/Ketone enzyme_complex Enzyme-Substrate Complex aldehyde->enzyme_complex hcn HCN hcn->enzyme_complex product (S)- or (R)-Cyanohydrin enzyme_complex->product enzyme Hydroxynitrile Lyase (HNL) enzyme_complex->enzyme Regenerates enzyme->enzyme_complex

References

Application Notes & Protocols for the Large-Scale Production of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the prevalent methodologies for the large-scale synthesis of 3-hydroxybutyronitrile and its key precursor, 4-chloro-3-hydroxybutyronitrile. This document outlines both chemical and biocatalytic production routes, presenting detailed experimental protocols and comparative data to inform process development and optimization.

Introduction

This compound and its derivatives are valuable chiral building blocks in the pharmaceutical industry. The stereospecific synthesis of these compounds is crucial for the production of several blockbuster drugs. For instance, (S)-4-chloro-3-hydroxybutyronitrile is a key intermediate in the synthesis of the cholesterol-lowering drugs atorvastatin and rosuvastatin, while the (R)-enantiomer is essential for the production of L-carnitine, a compound involved in fatty acid metabolism.[1] This document details scalable and efficient protocols for the synthesis of these important molecules.

Chemical Synthesis of 4-Chloro-3-hydroxybutyronitrile

The most common industrial-scale chemical synthesis of 4-chloro-3-hydroxybutyronitrile involves the reaction of epichlorohydrin with a cyanide source. This method is well-documented in patent literature and offers high yields.[2][3]

General Reaction Pathway

The chemical synthesis pathway involves the nucleophilic ring-opening of epichlorohydrin by a cyanide ion. The reaction is typically carried out in an aqueous medium under controlled pH and temperature to ensure high selectivity and yield.

G Epichlorohydrin Epichlorohydrin Reaction Epichlorohydrin->Reaction Cyanide Cyanide Source (e.g., NaCN, KCN) Cyanide->Reaction Product 4-Chloro-3-hydroxybutyronitrile Reaction->Product Aqueous Medium pH 8-10, 20-25°C

Fig. 1: Chemical Synthesis of 4-Chloro-3-hydroxybutyronitrile.
Comparative Data of Chemical Synthesis Protocols

The following table summarizes quantitative data from various patented chemical synthesis processes for 4-chloro-3-hydroxybutyronitrile, providing a clear comparison of key reaction parameters and outcomes.

ParameterProtocol 1[2]Protocol 2[3]Protocol 3[4]Protocol 4[5]
Starting Material EpichlorohydrinEpichlorohydrin(S)-EpichlorohydrinEpichlorohydrin
Cyanide Source Potassium Cyanide or Sodium CyanideHydrogen CyanideSodium CyanideSodium Cyanide
Solvent Water and AlcoholsMethanol or EthanolWaterWater
pH 8.0 - 10.0Weakly acidic (after reaction)7.9 - 8.08.5
Temperature (°C) 20 - 25Not specified22 - 250 (initially), then room temp
Reaction Time 1.5 - 4 hoursNot specified50 min (addition), 10 h (stirring)Overnight
Yield (%) ~78.4 - 8088.68 - 93.0691.396
Purity (%) High98.2 - 98.999.1Not specified
Detailed Experimental Protocol: High-Yield Synthesis of (S)-4-Chloro-3-hydroxybutyronitrile[4]

This protocol is adapted from a patented process demonstrating high yield and purity.

Materials:

  • (S)-Epichlorohydrin (99.3% ee)

  • 25% Aqueous Sodium Cyanide

  • 50% Aqueous Citric Acid

  • Sodium Chloride

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Reaction vessel with stirring and temperature control

Procedure:

  • Reaction Setup: To a 75 L reactor, add water followed by (S)-epichlorohydrin.

  • Reagent Addition: Under constant stirring, slowly and simultaneously add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.

  • Reaction Conditions: Maintain the pH of the reaction mixture between 7.9 and 8.0. Control the reaction temperature at 22-25°C for the duration of the addition and for a further 50 minutes.

  • Reaction Completion: After the initial reaction period, continue stirring for an additional 10 hours at the same temperature.

  • Workup - Salting Out: Add 0.7 kg of sodium chloride to the reaction mixture and stir until it is completely dissolved.

  • Extraction: Extract the product from the aqueous layer with 20 L of ethyl acetate. Separate the organic layer.

  • Drying: Add 0.2 kg of anhydrous sodium sulfate to the ethyl acetate layer, stir for 30 minutes, and then filter to remove the drying agent.

  • Purification: Remove the ethyl acetate by evaporation under reduced pressure. Distill the residue using a membrane distiller at 110°C/1 mbar to obtain pure (S)-4-chloro-3-hydroxybutanenitrile.

Expected Outcome:

  • Yield: Approximately 1.77 kg (91.3%)

  • Chemical Purity: 99.1%

  • Optical Purity: 99.3% ee

Biocatalytic Production of 3-Hydroxyalkanoic Acids

Biocatalysis offers a green and highly selective alternative for the production of chiral 3-hydroxyalkanoic acids from 3-hydroxyalkanenitriles. Whole-cell biocatalysts containing nitrilase or a combination of nitrile hydratase and amidase enzymes are commonly employed.

Enzymatic Pathways

Two primary enzymatic pathways are utilized for the conversion of this compound to 3-hydroxybutyric acid:

  • Nitrilase Pathway: A single-step conversion of the nitrile directly to the carboxylic acid.

  • Nitrile Hydratase/Amidase Pathway: A two-step process where the nitrile is first hydrated to an amide by nitrile hydratase, followed by hydrolysis of the amide to the carboxylic acid by an amidase.

G cluster_0 Nitrilase Pathway cluster_1 Nitrile Hydratase/Amidase Pathway Nitrilase_Start This compound Nitrilase_End 3-Hydroxybutyric Acid Nitrilase_Start->Nitrilase_End Nitrilase NH_Am_Start This compound NH_Am_Mid 3-Hydroxybutyramide NH_Am_Start->NH_Am_Mid Nitrile Hydratase NH_Am_End 3-Hydroxybutyric Acid NH_Am_Mid->NH_Am_End Amidase

Fig. 2: Biocatalytic Pathways for this compound Conversion.
Comparative Data of Biocatalytic Methods

The following table summarizes the performance of different microbial catalysts in the hydrolysis of 3-hydroxyalkanenitriles.

Microbial CatalystEnzyme SystemSubstrateProductYield (%)Key FindingsReference
Rhodococcus erythropolis SET1NitrilaseThis compound(S)-3-Hydroxybutyric acid42High enantioselectivity (>99.9% ee)[6]
Comamonas testosteroni 5-MGAM-4DNitrile Hydratase/AmidaseThis compound3-Hydroxybutyric acid ammonium salt~99-100Superior enzyme stability and volumetric productivity in consecutive batch reactions.[6]
Acidovorax facilis 72WNot specified3-Hydroxynitriles3-Hydroxycarboxylic acidsHighVersatile and potent nitrile-degrading bacterium.[6]
Detailed Protocol: Whole-Cell Biocatalysis using Comamonas testosteroni

This protocol outlines a general procedure for the biocatalytic hydrolysis of this compound using whole cells, based on reported methodologies.[6]

Materials:

  • Comamonas testosteroni 5-MGAM-4D cell culture

  • This compound

  • Phosphate buffer (pH 7.0)

  • Bioreactor with temperature and pH control

  • Centrifuge

Procedure:

  • Biocatalyst Preparation:

    • Cultivate Comamonas testosteroni 5-MGAM-4D in a suitable growth medium to induce the expression of nitrile hydratase and amidase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer.

    • (Optional) Immobilize the cells in a suitable matrix like alginate for enhanced stability and reusability.

  • Bioconversion Reaction:

    • In a temperature-controlled bioreactor, prepare a reaction mixture containing the whole-cell biocatalyst (or immobilized cells) suspended in phosphate buffer.

    • Add this compound to the desired final concentration (e.g., up to 1.0 M).

    • Maintain the reaction at a controlled temperature (e.g., 25-35°C) and pH (e.g., 7.0-8.0) with gentle agitation.

    • Monitor the progress of the reaction by measuring the depletion of the substrate and the formation of the product using techniques like HPLC.

  • Product Recovery:

    • Once the reaction is complete, separate the biocatalyst from the reaction mixture by centrifugation or filtration.

    • The supernatant containing the 3-hydroxybutyric acid ammonium salt can be further processed for purification.

    • The recovered biocatalyst can be recycled for subsequent batch reactions.

Workflow for Large-Scale Production and Purification

The following diagram illustrates a typical workflow for the large-scale production of 4-chloro-3-hydroxybutyronitrile, from raw materials to the final purified product.

G cluster_0 Synthesis cluster_1 Downstream Processing Raw_Materials Epichlorohydrin Cyanide Solution Water/Solvent Reactor Jacketed Reactor (pH, Temp Control) Raw_Materials->Reactor Quenching Reaction Quenching (pH Adjustment) Reactor->Quenching Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product Purified 4-Chloro-3- hydroxybutyronitrile Distillation->Final_Product

References

Application Notes and Protocols: 3-Hydroxybutyronitrile in the Synthesis of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-hydroxybutyronitrile as a versatile and stereochemically valuable starting material in the synthesis of β-lactam antibiotics, particularly carbapenems. The chirality inherent in this compound makes it an attractive precursor for the enantioselective synthesis of complex antibiotic scaffolds.

Introduction

β-Lactam antibiotics, including penicillins, cephalosporins, and carbapenems, remain a cornerstone of antibacterial therapy. The synthesis of these structurally complex molecules often requires chiral building blocks to ensure the correct stereochemistry, which is crucial for their biological activity. This compound, available in both (R) and (S) enantiomeric forms, serves as a valuable C4 chiral synthon for the construction of the azetidin-2-one (β-lactam) ring, a core component of these antibiotics. This document outlines a synthetic strategy from this compound to a key intermediate for carbapenem antibiotics, based on established chemical transformations.

Synthetic Pathway Overview

The overall synthetic strategy involves three main stages:

  • Biocatalytic Hydrolysis: Enantioselective hydrolysis of racemic this compound to the corresponding (S)-3-hydroxybutanoic acid.

  • Esterification: Conversion of (S)-3-hydroxybutanoic acid to its ethyl ester, a key precursor for the subsequent cyclization step.

  • Azetidin-2-one Ring Formation: Cycloaddition reaction to form the β-lactam ring, a crucial intermediate for the synthesis of carbapenem antibiotics like Thienamycin.

Synthetic Pathway This compound This compound S-3-Hydroxybutanoic_Acid (S)-3-Hydroxybutanoic Acid This compound->S-3-Hydroxybutanoic_Acid Biocatalytic Hydrolysis Ethyl_S_3_Hydroxybutanoate Ethyl (S)-3-Hydroxybutanoate S-3-Hydroxybutanoic_Acid->Ethyl_S_3_Hydroxybutanoate Esterification Azetidinone_Intermediate Azetidin-2-one Intermediate Ethyl_S_3_Hydroxybutanoate->Azetidinone_Intermediate Azetidinone Ring Formation Carbapenem_Antibiotics Carbapenem Antibiotics Azetidinone_Intermediate->Carbapenem_Antibiotics Further Elaboration

Caption: Overall synthetic pathway from this compound to carbapenem antibiotics.

Experimental Protocols

Protocol 1: Biocatalytic Hydrolysis of this compound

This protocol describes the enantioselective hydrolysis of racemic this compound to (S)-3-hydroxybutyric acid using the whole-cell catalyst Rhodococcus erythropolis.[1]

Materials:

  • Racemic this compound

  • Rhodococcus erythropolis SET1 whole cells

  • Phosphate buffer (pH 7.0)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Prepare a suspension of Rhodococcus erythropolis SET1 whole cells in phosphate buffer (pH 7.0).

  • Add racemic this compound to the cell suspension.

  • Incubate the reaction mixture at 25 °C with gentle agitation.

  • Monitor the reaction progress by analyzing the consumption of the starting material and the formation of the product using a suitable analytical technique (e.g., chiral HPLC or GC).

  • Once the reaction reaches the desired conversion (typically around 42% to achieve high enantiomeric excess of the acid), terminate the reaction by centrifuging the mixture to remove the cells.

  • Collect the supernatant containing the (S)-3-hydroxybutyric acid.

  • The product can be isolated and purified from the aqueous solution by standard extraction and chromatography techniques.

Quantitative Data:

ParameterValue
SubstrateThis compound
BiocatalystRhodococcus erythropolis SET1
Product(S)-3-Hydroxybutyric acid
Yield42%
Enantiomeric Excess (ee)>99.9%
Protocol 2: Esterification of (S)-3-Hydroxybutanoic Acid

This protocol details the conversion of (S)-3-hydroxybutanoic acid to ethyl (S)-3-hydroxybutanoate via acid-catalyzed esterification.

Materials:

  • (S)-3-Hydroxybutanoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (solid)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Dissolve (S)-3-hydroxybutanoic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, neutralize the excess acid by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Remove the ethanol using a rotary evaporator.

  • Take up the residue in dichloromethane and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl (S)-3-hydroxybutanoate as an oil.

Quantitative Data:

ParameterValue
Substrate(S)-3-Hydroxybutanoic acid
ReagentsEthanol, Sulfuric acid
ProductEthyl (S)-3-hydroxybutanoate
YieldTypically high (e.g., 73%)
PurityCan be purified by distillation
Protocol 3: Synthesis of (3R, 4R)-3-[(R)-1-Hydroxyethyl]-4-acetoxy-2-azetidinone

This protocol describes the key cycloaddition step to form the β-lactam ring, a crucial intermediate for thienamycin synthesis, starting from a derivative of 3-hydroxybutanoate. This procedure is adapted from a similar synthesis utilizing methyl (R)-3-hydroxybutanoate.[2]

Materials:

  • Methyl (R)-3-hydroxybutanoate (as a model substrate)

  • N-silylimine of trimethylsilylpropynal

  • Diisopropylamine

  • n-Butyllithium in hexane

  • Tetrahydrofuran (THF), freshly distilled

  • Acetic anhydride

  • Pyridine

  • Silica gel for column chromatography

Procedure:

  • Formation of the Lithium Enolate: To a solution of diisopropylamine in dry THF at -78 °C, add n-butyllithium dropwise. Stir the mixture for 30 minutes. Then, add a solution of methyl (R)-3-hydroxybutanoate in THF dropwise and stir for another 30 minutes to generate the lithium enolate.

  • Cycloaddition: To the enolate solution, add a solution of the N-silylimine of trimethylsilylpropynal in THF at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Silylation: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then treated with a silylating agent (e.g., tert-butyldimethylsilyl chloride and imidazole in DMF) to protect the hydroxyl group.

  • Further Transformations: The resulting silylated azetidinone undergoes a series of transformations including desilylation of the propargyl group, oxidation, and reduction to introduce the hydroxyethyl side chain with the correct stereochemistry.

  • Acetoxylation: The final step involves the introduction of the acetoxy group at the C4 position of the azetidinone ring using a suitable acetylating agent.

Quantitative Data (for the formation of the azetidinone core):

ParameterValue
SubstrateMethyl (R)-3-hydroxybutanoate
ProductO-silylated (3R, 4R)-3-[(R)-1-hydroxyethyl]-4-acetoxy-2-azetidinone
YieldModerate to good, depending on the specific reaction conditions and subsequent steps.
DiastereoselectivityHigh, controlled by the stereocenter of the starting material.

Logical Workflow for Synthesis

Experimental Workflow cluster_0 Stage 1: Chiral Acid Synthesis cluster_1 Stage 2: Esterification cluster_2 Stage 3: Azetidinone Formation A1 Prepare Rhodococcus erythropolis cell suspension A2 Incubate with this compound A1->A2 A3 Monitor reaction A2->A3 A4 Separate cells and isolate (S)-3-hydroxybutanoic acid A3->A4 B1 Dissolve acid in ethanol with H2SO4 A4->B1 B2 Stir at room temperature B1->B2 B3 Neutralize and extract B2->B3 B4 Purify ethyl (S)-3-hydroxybutanoate B3->B4 C1 Generate lithium enolate of the ester B4->C1 C2 React with N-silylimine C1->C2 C3 Work-up and functional group manipulations C2->C3 C4 Isolate azetidinone intermediate C3->C4

References

The Strategic Use of 3-Hydroxybutyronitrile in Asymmetric Catalysis: A Gateway to Chiral Molecules

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The chiral molecule 3-hydroxybutyronitrile is a valuable and versatile building block in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. Its importance stems from the presence of two reactive functional groups, a hydroxyl and a nitrile, at a stereogenic center. The asymmetric synthesis of this compound, yielding high enantiomeric purity, is a critical step in harnessing its full potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the asymmetric catalytic synthesis of this compound and related cyanohydrins.

Introduction to Asymmetric Synthesis of this compound

The enantioselective addition of a cyanide source to a carbonyl compound, in this case, acetaldehyde, to form this compound, is a cornerstone of asymmetric catalysis. Optically active cyanohydrins are pivotal precursors for the synthesis of α-hydroxy acids, β-amino alcohols, and other essential chiral molecules. The primary methodologies for achieving high enantioselectivity in the synthesis of this compound include enzymatic catalysis, organocatalysis, and metal-based catalysis. Each approach offers distinct advantages in terms of substrate scope, operational simplicity, and catalyst availability.

Methodologies in Asymmetric Synthesis

Enzymatic Catalysis using Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases are enzymes that excel in catalyzing the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones with high enantioselectivity under mild reaction conditions. Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of the desired cyanohydrin.[1] The enzymatic synthesis is often performed in a biphasic system to accommodate the low aqueous solubility of many substrates.

A commonly used HNL for the synthesis of (R)-cyanohydrins is derived from Prunus dulcis (almonds). Immobilization of the enzyme, for instance, as a cross-linked enzyme aggregate (CLEA), can enhance its stability and reusability.[2]

Organocatalysis

Chiral organocatalysts have emerged as a powerful tool for the synthesis of chiral cyanohydrins, offering metal-free reaction conditions.[3] Thiourea derivatives are among the most successful organocatalysts for this transformation. They function through a dual activation mechanism where the thiourea moiety activates the electrophilic carbonyl compound via hydrogen bonding, and a basic functional group on the catalyst activates the nucleophilic cyanide source, typically trimethylsilyl cyanide (TMSCN).[3]

Metal-Based Catalysis

Chiral metal complexes, particularly those of titanium, aluminum, and ytterbium, are effective catalysts for the asymmetric addition of cyanide to carbonyl compounds.[4] For example, a (salen)titanium catalyst can be used for the asymmetric addition of potassium cyanide and acetic anhydride to aldehydes, producing enantiomerically enriched cyanohydrin esters.[3] These methods often provide high yields and enantioselectivities.

Quantitative Data Summary

The following tables summarize representative quantitative data for the asymmetric synthesis of cyanohydrins using different catalytic methods.

Table 1: Enzymatic Synthesis of (R)-Cyanohydrins using PdHNL-CLEA [2]

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde(R)-Mandelonitrile9399
4-Methoxybenzaldehyde(R)-4-Methoxymandelonitrile9595
4-Methylbenzaldehyde(R)-4-Methylmandelonitrile8579
Acetophenone(R)-Acetophenone cyanohydrin199
4-Fluoroacetophenone(R)-4-Fluoroacetophenone cyanohydrin2084
4-Chloroacetophenone(R)-4-Chloroacetophenone cyanohydrin1195

Table 2: Organocatalyzed Cyanosilylation of Ethyl Benzoylformate [3]

Catalyst (Thiourea derivative)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
I -20>9565 (R)
II -20>9558 (R)
III -20>9570 (R)
IV -20>9555 (R)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-3-Hydroxybutyronitrile using Immobilized Prunus dulcis Hydroxynitrile Lyase (PdHNL-CLEA)

This protocol is adapted from the general procedure for the synthesis of (R)-cyanohydrins.[2]

Materials:

  • Immobilized Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA)

  • Acetaldehyde

  • Hydrogen Cyanide (HCN) (or an in situ source like KCN/acid)

  • Methyl tert-butyl ether (MTBE)

  • Citrate buffer (pH 4.0)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a biphasic system, combine acetaldehyde in MTBE with an aqueous citrate buffer (pH 4.0).

  • Add the immobilized PdHNL-CLEA to the reaction mixture.

  • Introduce hydrogen cyanide to the stirred mixture at a controlled temperature (e.g., 5°C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC or HPLC).

  • The reaction is typically run for up to 96 hours.

  • Upon completion, separate the organic phase.

  • The product, (R)-3-hydroxybutyronitrile, can be isolated from the organic phase by solvent evaporation.

  • Purify the product by flash chromatography if necessary.

  • Determine the enantiomeric excess of the purified cyanohydrin by chiral GC or HPLC.

Protocol 2: Organocatalytic Asymmetric Synthesis of O-Silyl-3-hydroxybutyronitrile

This protocol is adapted from the general procedure for the organocatalyzed cyanosilylation of carbonyl compounds.[3]

Materials:

  • Chiral thiourea catalyst

  • Acetaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Toluene (anhydrous)

  • Standard anhydrous reaction setup (e.g., oven-dried glassware, inert atmosphere)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral thiourea catalyst in anhydrous toluene.

  • Cool the solution to the desired temperature (e.g., -20°C).

  • Add acetaldehyde to the cooled solution.

  • Add trimethylsilyl cyanide (TMSCN) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, the product can be purified by flash chromatography on silica gel.

  • The resulting O-silylated cyanohydrin can be hydrolyzed to the free cyanohydrin by treatment with a dilute aqueous acid solution (e.g., 1.0 N HCl) in a suitable solvent like diethyl ether.[3]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow_enzymatic cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Biphasic System (MTBE/Citrate Buffer) B Add Acetaldehyde A->B C Add Immobilized PdHNL-CLEA B->C D Introduce HCN at 5°C C->D E Stir for up to 96h D->E F Monitor Progress (GC/HPLC) E->F G Separate Organic Phase F->G H Isolate Product G->H I Purify (Chromatography) H->I J Analyze ee (Chiral GC/HPLC) I->J

Enzymatic Synthesis Workflow

organocatalysis_mechanism catalyst Chiral Thiourea Catalyst activated_complex Activated Catalyst-Substrate Complex (via H-Bonding) catalyst->activated_complex Activates acetaldehyde Acetaldehyde (Electrophile) acetaldehyde->activated_complex tmscn TMSCN (Nucleophile) tmscn->activated_complex Attacks product O-Silyl-3-hydroxybutyronitrile (Enantioenriched) activated_complex->product Forms product->catalyst Regenerates

Organocatalysis Dual Activation

Conclusion

The asymmetric synthesis of this compound is a well-established field with multiple reliable catalytic methods. The choice of catalyst—be it an enzyme, an organocatalyst, or a metal complex—will depend on the specific requirements of the synthesis, such as the desired enantiomer, scale, and economic considerations. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to select and implement the most suitable method for their synthetic objectives. The continued development of novel and more efficient catalytic systems will further expand the utility of this compound as a key chiral building block in the chemical and pharmaceutical industries.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxybutyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxybutyronitrile and its derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound and its derivatives?

A1: The most prevalent method involves the nucleophilic ring-opening of an epoxide with a cyanide source. For instance, (S)-4-chloro-3-hydroxybutyronitrile, a key pharmaceutical intermediate, is commonly synthesized by reacting (S)-epichlorohydrin with a cyanide salt like sodium cyanide or potassium cyanide.[1][2][3] Other methods include the reduction of corresponding keto-nitriles or biocatalytic routes using enzymes like halohydrin dehalogenases (HHDH).[4][5]

Q2: My reaction yield is consistently low. What are the critical parameters I should investigate?

A2: Low yields in this synthesis are often traced back to several key factors. Optimizing reaction conditions is crucial for improving outcomes.[6] You should systematically investigate:

  • pH: The reaction is highly pH-sensitive. A weakly basic medium, typically between pH 8.0 and 10.0, is optimal for the addition of cyanide to the epoxide.[1]

  • Temperature: Temperature control is critical to minimize side reactions and decomposition of starting materials.[7] Lowering the temperature to 0-5°C has been shown to improve yields significantly.[1][7]

  • Solvent: The choice of solvent can dramatically impact the reaction. While various solvents like dichloromethane, toluene, and acetonitrile give moderate yields, THF has been reported as a superior solvent.[7] Using methanol can lead to decomposition.[7] Aqueous systems or mixtures of water and alcohols are also commonly employed.[1]

  • Reaction Time: Both insufficient and excessive reaction times can lower yields. An optimal duration, often between 1.5 and 4 hours for initial stages, is necessary.[1] Prolonged reaction times can lead to product decomposition.[8]

Q3: What types of catalysts can be used for this synthesis, and how do they improve the reaction?

A3: Various catalysts can be employed to enhance the reaction rate and yield.

  • Basic Catalysts: The reaction requires weak basicity.[1] Strong base weak acid salts (e.g., sodium acetate, potassium carbonate) or organic amines can be used.[3]

  • Phase Transfer Catalysts (PTCs): In biphasic systems (e.g., water and an organic solvent), PTCs like tetrabutylammonium iodide (TBAI) are highly effective. They facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase where the epoxide is located. Using a PTC is preferred as its absence may result in lower yields.[9]

Q4: How can I minimize the formation of impurities and byproducts?

A4: Impurity formation is a common challenge. Key strategies to ensure high purity include:

  • Strict pH and Temperature Control: As mentioned, deviations from the optimal pH (8.0-10.0) and temperature (0-25°C) ranges can promote side reactions.[1]

  • Controlled Reagent Addition: Slow, dropwise addition of reagents, such as epichlorohydrin or the cyanide source, helps to maintain control over the reaction exotherm and concentration, minimizing byproduct formation.[2][9]

  • Inert Atmosphere: While not always mandatory, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.

  • Prompt Work-up: Upon completion, the reaction should be promptly worked up to isolate the product and prevent degradation. This typically involves extraction, washing, and drying.[1][10]

Q5: What are the recommended procedures for purifying the final this compound product?

A5: Purification is essential to achieve the high purity required for subsequent applications, especially in pharmaceuticals.[11] Common methods include:

  • Solvent Extraction: The product is typically extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate or ether.[1][9][10]

  • Washing and Drying: The organic extract is washed (e.g., with brine) to remove water-soluble impurities and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.[9][10]

  • Vacuum Distillation: The most effective method for obtaining high-purity product is vacuum distillation.[2][5][10] This separates the desired nitrile from non-volatile impurities and residual solvent.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem: Low or No Product Yield

Low_Yield_Troubleshooting start Low Yield Observed check_ph 1. Verify Reaction pH Is it within 8.0-10.0? start->check_ph adjust_ph Adjust pH with a suitable acid (e.g., acetic, citric) or base. check_ph->adjust_ph No check_temp 2. Check Temperature Control Was temp maintained (e.g., 0-25°C)? check_ph->check_temp Yes adjust_ph->check_temp Then re-run optimize_temp Improve cooling efficiency. Consider lowering setpoint to 0-5°C. check_temp->optimize_temp No check_reagents 3. Assess Reagent Quality Are starting materials pure? Is cyanide source fresh? check_temp->check_reagents Yes optimize_temp->check_reagents Then re-run use_pure_reagents Use fresh, high-purity reagents. Verify epoxide quality. check_reagents->use_pure_reagents No check_catalyst 4. Evaluate Catalyst (if used) Was a phase transfer catalyst added? Is it active? check_reagents->check_catalyst Yes use_pure_reagents->check_catalyst Then re-run add_catalyst Add PTC (e.g., TBAI) for biphasic reactions. check_catalyst->add_catalyst No check_mixing 5. Review Agitation Was stirring vigorous enough, especially in biphasic systems? check_catalyst->check_mixing Yes add_catalyst->check_mixing Then re-run increase_mixing Increase stirrer speed to ensure homogeneous mixing. check_mixing->increase_mixing No success Yield Improved check_mixing->success Yes increase_mixing->success Then re-run

Caption: Troubleshooting flowchart for low yield issues.

Problem: Product is Impure or Contains Significant Byproducts

Impurity_Troubleshooting start High Impurity in Product check_addition 1. Review Reagent Addition Was it slow and controlled? start->check_addition slow_addition Implement dropwise addition to control exotherm. check_addition->slow_addition No check_time 2. Check Reaction Time Was it too long? check_addition->check_time Yes slow_addition->check_time Then re-run optimize_time Monitor reaction (e.g., by TLC/GC) to find optimal endpoint. check_time->optimize_time No check_workup 3. Evaluate Work-up Procedure Was product isolated promptly? check_time->check_workup Yes optimize_time->check_workup Then re-run prompt_workup Begin extraction immediately after reaction completion. check_workup->prompt_workup No check_purification 4. Assess Purification Method Is distillation efficient? check_workup->check_purification Yes prompt_workup->check_purification Then re-run improve_distillation Use fractional distillation under high vacuum for better separation. check_purification->improve_distillation No success Purity Improved check_purification->success Yes improve_distillation->success Then re-run

Caption: Troubleshooting guide for product impurity.

Data on Reaction Condition Optimization

The tables below summarize quantitative data from various studies, highlighting the impact of different parameters on reaction yield.

Table 1: Effect of Solvent on Reaction Yield Reaction conditions involved limiting starting material decomposition by lowering temperature and concentration.

EntrySolventYield (%)
1THF82%[7]
2DichloromethaneModerate[7]
3TolueneModerate[7]
4AcetonitrileModerate[7]
5DioxaneModerate[7]
6MethanolDecomposition[7]

Table 2: Optimization of Reaction Parameters for 4-chloro-3-hydroxybutyronitrile Synthesis

ParameterConditionYield (%)Reference
pH 8.0 - 10.0High yields reported[1]
7.9 - 8.291.3%[2]
Temperature 20 - 25 °C~78.4%[1]
5 °COptimal temperature noted[1]
22 - 25 °C91.3%[2]
Reaction Time 1.5 - 4 hours~78.4%[1]
~11 hours (incl. addition)91.3%[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-chloro-3-hydroxybutyronitrile

This protocol is based on a common method for synthesizing the chiral intermediate from (S)-epichlorohydrin.[2]

Protocol_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Controlled Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification prep Charge reactor with water and (S)-epichlorohydrin. reaction Slowly add NaCN and citric acid solutions. Maintain pH 7.9-8.2 and Temp 22-25°C. prep->reaction stir Continue stirring for ~10 hours after addition is complete. reaction->stir quench Add NaCl to the mixture. stir->quench extract Extract with ethyl acetate. quench->extract dry Dry organic layer over Na2SO4. extract->dry concentrate Remove solvent under reduced pressure. dry->concentrate distill Purify residue by vacuum distillation. concentrate->distill product Obtain pure (S)-4-chloro-3- hydroxybutyronitrile. distill->product

Caption: Experimental workflow for synthesis.

Materials:

  • (S)-epichlorohydrin

  • Sodium cyanide (NaCN)

  • Citric acid

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • Reaction Setup: Charge a suitable reactor with water and (S)-epichlorohydrin.[2]

  • Reagent Addition: Begin stirring and slowly add aqueous solutions of sodium cyanide and citric acid simultaneously over approximately 1 hour.[2]

  • Reaction Control: During the addition, carefully monitor the pH and maintain it within the range of 7.9 to 8.2. Use the citric acid solution to control the pH. Keep the reaction temperature between 22-25°C.[2]

  • Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 10 hours at the same temperature.[2]

  • Work-up: Add sodium chloride to the reaction mixture and stir until it dissolves.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer.[2]

  • Drying: Add anhydrous sodium sulfate to the collected organic layer, stir for 30 minutes, and then filter to remove the drying agent.[2]

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethyl acetate. Purify the resulting residue by vacuum distillation to obtain the final product.[2] A yield of approximately 91.3% with high chemical and optical purity can be expected under these conditions.[2]

Disclaimer: These protocols involve highly toxic materials, such as cyanide salts. All experiments should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and safety measures in place.

References

Technical Support Center: Synthesis of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Hydroxybutyronitrile. The information is tailored for researchers, scientists, and drug development professionals to help mitigate side reactions and optimize synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory and industrial synthesis routes for this compound are:

  • From Ethylene Oxide and Cyanide: This method involves the nucleophilic ring-opening of ethylene oxide with a cyanide source (e.g., HCN, NaCN, KCN).

  • From Acetaldehyde and Hydrogen Cyanide: This is a cyanohydrin reaction where hydrogen cyanide adds across the carbonyl group of acetaldehyde.

Q2: What are the major side reactions to be aware of during the synthesis from ethylene oxide?

A2: The primary side reactions when synthesizing this compound from ethylene oxide are:

  • Formation of Ethylene Glycol and its Oligomers: If water is present in the reaction mixture, it can react with ethylene oxide to form ethylene glycol. The newly formed ethylene glycol can then further react with ethylene oxide to produce diethylene glycol, triethylene glycol, and other polyethylene glycols.

  • Dehydration to Acrylonitrile: The desired product, this compound (also known as ethylene cyanohydrin), can undergo dehydration, especially at elevated temperatures, to form acrylonitrile.

Q3: What are the common side reactions when synthesizing this compound from acetaldehyde?

A3: The main side reaction in the synthesis from acetaldehyde is the hydrolysis of the cyanohydrin product . The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, yielding lactic acid.

Troubleshooting Guides

Synthesis Route 1: From Ethylene Oxide and Cyanide

Problem 1: Low yield of this compound and formation of viscous liquid (Ethylene Glycols).

  • Question: My reaction produced a low yield of the desired this compound and a significant amount of a viscous, high-boiling point liquid. What is the likely cause and how can I prevent it?

  • Answer: The formation of a viscous liquid indicates the presence of ethylene glycol and its oligomers. This is caused by the reaction of ethylene oxide with water.

    Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried before use. Use anhydrous cyanide sources if possible.

    • Control Water Content: If an aqueous cyanide solution must be used, use a concentrated solution to minimize the amount of water introduced.

    • Optimize Reactant Ratio: Using a large excess of water should be avoided as it favors the formation of glycols.[1]

    • Temperature Control: Keep the reaction temperature low (typically 10-20°C) to disfavor the hydrolysis of ethylene oxide.

Problem 2: Presence of Acrylonitrile impurity in the final product.

  • Question: My final product is contaminated with acrylonitrile. How can I avoid this side reaction?

  • Answer: Acrylonitrile is formed via the dehydration of this compound. This is often promoted by high temperatures and acidic or basic conditions.

    Troubleshooting Steps:

    • Maintain Low Temperature: Avoid excessive heating during the reaction and work-up. Distillation should be performed under reduced pressure to keep the temperature low.[1]

    • Neutralize the Reaction Mixture: Before any purification steps involving heat, ensure the reaction mixture is neutralized to prevent acid or base-catalyzed dehydration.

    • Choose Appropriate Catalyst: When using a catalyst for dehydration, select one that operates at lower temperatures if acrylonitrile is the desired product. However, to avoid its formation, steer clear of dehydration catalysts like alumina or acid sulfates during the synthesis of this compound.[1]

ParameterCondition to Minimize Glycol FormationCondition to Minimize Acrylonitrile Formation
Water Content Use anhydrous reagents or minimal waterNot a direct factor, but acidic/basic water can promote dehydration
Temperature Low (e.g., 10-20°C)Low, especially during work-up and distillation
pH Neutral to slightly basicNeutral
Catalyst Avoid acid catalystsAvoid dehydration catalysts (e.g., alumina, strong acids)
Synthesis Route 2: From Acetaldehyde and Hydrogen Cyanide

Problem: Formation of Lactic Acid as a major byproduct.

  • Question: My reaction is producing a significant amount of lactic acid alongside the desired this compound. How can I prevent this?

  • Answer: Lactic acid is formed by the hydrolysis of the nitrile group in this compound. This reaction is catalyzed by both acids and bases, especially at elevated temperatures.[2][3][4]

    Troubleshooting Steps:

    • Control pH: The cyanohydrin formation is typically base-catalyzed. Use a weak base and avoid a large excess to prevent subsequent hydrolysis of the nitrile. The pH should be kept in a range that favors cyanohydrin formation but is not strongly basic.

    • Maintain Low Temperature: Both the initial reaction and the work-up should be conducted at low temperatures (e.g., 0-10°C) to slow down the rate of hydrolysis.

    • Quench the Reaction Appropriately: After the reaction is complete, neutralize the mixture to prevent further acid or base-catalyzed hydrolysis during work-up and purification.

    • Avoid Prolonged Reaction Times: Monitor the reaction progress and work it up as soon as the formation of the cyanohydrin is complete to minimize the time for the hydrolysis side reaction to occur.

ParameterCondition to Minimize Lactic Acid Formation
pH Weakly basic during reaction, neutralized during work-up
Temperature Low (e.g., 0-10°C) throughout the process
Reaction Time As short as possible once the main reaction is complete
Work-up Prompt neutralization and extraction

Experimental Protocols

Protocol 1: Minimizing Ethylene Glycol Formation in the Synthesis of this compound from Ethylene Oxide

  • Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. The flask should be placed in a cooling bath (ice-salt or dry ice-acetone).

  • Reagents: Use freshly distilled, anhydrous ethylene oxide. If using a cyanide salt (e.g., NaCN, KCN), ensure it is finely powdered and dried. If using an aqueous solution, use a highly concentrated one.

  • Procedure: a. Charge the flask with the cyanide source and a minimal amount of anhydrous solvent (e.g., ethanol). b. Cool the mixture to 0-5°C with vigorous stirring. c. Add ethylene oxide dropwise from the dropping funnel, maintaining the temperature below 10°C. The reaction is exothermic, so the addition rate needs to be carefully controlled. d. After the addition is complete, continue stirring at the same temperature for 2-4 hours. e. Monitor the reaction by TLC or GC to determine completion. f. For work-up, carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid) while keeping the temperature low. g. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

Side_Reactions_Ethylene_Oxide Ethylene Oxide Ethylene Oxide This compound This compound Ethylene Oxide->this compound + CN- Ethylene Glycol Ethylene Glycol Ethylene Oxide->Ethylene Glycol + H2O Cyanide (CN-) Cyanide (CN-) Acrylonitrile Acrylonitrile This compound->Acrylonitrile - H2O (Heat) Water (H2O) Water (H2O) Higher Glycols Higher Glycols Ethylene Glycol->Higher Glycols + Ethylene Oxide Heat Heat

Caption: Side reactions in this compound synthesis from ethylene oxide.

Side_Reaction_Acetaldehyde Acetaldehyde Acetaldehyde This compound This compound Acetaldehyde->this compound + HCN HCN HCN Lactic Acid Lactic Acid This compound->Lactic Acid + 2 H2O (Acid or Base) Water (H2O) Water (H2O) Acid or Base Acid or Base

Caption: Side reaction in this compound synthesis from acetaldehyde.

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Reaction Reaction Start->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product Low Yield? Low Yield? Final Product->Low Yield? Byproducts Present? Byproducts Present? Final Product->Byproducts Present? Check Reaction Conditions Check Reaction Conditions Low Yield?->Check Reaction Conditions Analyze Byproducts Analyze Byproducts Byproducts Present?->Analyze Byproducts Optimize Parameters Optimize Parameters Check Reaction Conditions->Optimize Parameters Analyze Byproducts->Optimize Parameters Optimize Parameters->Start Rerun Synthesis

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 3-Hydroxybutyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Hydroxybutyronitrile (3-HBN). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield in Epichlorohydrin/Ethylene Oxide Route

Q: My reaction of epichlorohydrin/ethylene oxide with a cyanide source is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in this synthesis is a common problem that can often be attributed to several critical reaction parameters. Here’s a breakdown of potential causes and solutions:

  • Incorrect pH: The pH of the reaction medium is crucial for the nucleophilic attack of the cyanide ion on the epoxide ring.

    • Problem: If the pH is too low (acidic), the concentration of the nucleophilic cyanide anion (CN-) is reduced due to the formation of HCN. If the pH is too high (strongly basic), it can promote the polymerization of the epoxide and other side reactions.

    • Solution: Maintain a weakly basic pH, typically in the range of 8.0 to 10.0, for optimal results.[1] Use a buffer system or carefully add a weak acid like acetic acid to control the pH throughout the reaction.[1]

  • Suboptimal Temperature: The reaction is exothermic, and improper temperature control can lead to side reactions and reduced yield.

    • Problem: High temperatures can lead to the formation of glycols (diethylene glycol, triethylene glycol) when using ethylene oxide, and can also promote polymerization.[2] Low temperatures can significantly slow down the reaction rate.

    • Solution: Maintain a controlled temperature, typically between 10-25°C. For some variations of the reaction, a lower temperature of around 5°C may be optimal.[1] Use an ice bath or a temperature-controlled reactor to manage the exothermic nature of the reaction.

  • Reagent Quality and Stoichiometry: The purity and ratio of your reactants are critical.

    • Problem: Impure epichlorohydrin or ethylene oxide can introduce side reactions. An incorrect molar ratio of cyanide to epoxide will result in incomplete conversion or excess unreacted starting material.

    • Solution: Use high-purity reagents. Typically, a slight excess of the cyanide source is used to ensure complete conversion of the epoxide.

  • Inefficient Mixing: Poor mixing can lead to localized "hot spots" and uneven concentrations of reactants.

    • Problem: In a poorly mixed reaction, the pH and temperature can vary throughout the reactor, leading to inconsistent reaction and the formation of byproducts.

    • Solution: Ensure vigorous and consistent stirring throughout the entire reaction. For larger scale reactions, consider the use of a mechanical stirrer.

Issue 2: Formation of Significant Byproducts

Q: I am observing significant impurities in my crude product. What are the likely byproducts and how can I minimize their formation?

A: The formation of byproducts is a common challenge. The identity of the byproducts will depend on your starting materials.

  • From Ethylene Oxide:

    • Common Byproducts: Diethylene glycol and triethylene glycol are common byproducts formed from the reaction of this compound with unreacted ethylene oxide.[2]

    • Minimization: Use a slight excess of the cyanide source to ensure all the ethylene oxide is consumed. Maintain a controlled temperature to disfavor the further reaction of the product with the epoxide.

  • From Acetaldehyde (Cyanohydrin Formation):

    • Problem: The formation of acetaldehyde cyanohydrin (a precursor to this compound after reduction) is a reversible reaction.[3] Under certain conditions, the equilibrium may favor the starting materials, leading to low conversion. Strongly basic conditions can also promote the decomposition of the cyanohydrin.[4]

    • Solution: To drive the equilibrium towards the product, use a slight excess of the cyanide source and maintain a controlled pH (typically around 4-5 for this specific reaction to have a good balance of free cyanide and protonated carbonyl).[5] Lower reaction temperatures can also favor the cyanohydrin formation.

  • General Byproducts:

    • Polymerization: Epoxides can polymerize under both acidic and basic conditions.

    • Hydrolysis of Nitrile: In the presence of strong acids or bases and water, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

    • Minimization: Strict control of pH and temperature is essential to minimize these side reactions.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my this compound. What are the recommended purification methods and what should I be aware of?

A: Purification of this compound can be challenging due to its physical properties and potential impurities.

  • Recommended Method: Vacuum distillation is the most common and effective method for purifying this compound.

  • Potential Issues & Solutions:

    • Thermal Decomposition: this compound can be thermally labile.

      • Solution: Use a high-vacuum system to lower the boiling point and minimize the distillation temperature. A short-path distillation apparatus can also reduce the residence time at high temperatures.

    • Co-distillation of Impurities: Some byproducts may have boiling points close to the product.

      • Solution: A fractional distillation column can improve the separation of closely boiling compounds. Careful control of the distillation rate and temperature is crucial.

    • Residual Water: Water can co-distill with the product and can also promote hydrolysis.

      • Solution: Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.

    • Extraction Issues: Inefficient extraction can leave impurities in the organic phase.

      • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Washing the combined organic extracts with brine can help to remove residual water.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Synthesis

ParameterEpichlorohydrin/Ethylene Oxide RouteAcetaldehyde Route (Cyanohydrin Formation)
pH 8.0 - 10.0 (weakly basic)[1]4.0 - 5.0 (weakly acidic)[5]
Temperature 5 - 25 °C[1]-10 to 10 °C[6]
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)[1]Hydrogen Cyanide (HCN) generated in situ from NaCN/KCN and a weak acid[5]
Solvent Water, or a mixture of water and alcohol[1]Water[6]
Typical Reaction Time 1.5 - 4 hours[1]2 - 10 hours[6]

Table 2: Common Impurities and Their Boiling Points

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound85.10~214 (decomposes)Product
Ethylene Glycol62.07197.3Byproduct from ethylene oxide route with water
Diethylene Glycol106.12244-245Byproduct from ethylene oxide route[2]
Acetaldehyde44.0520.2Unreacted starting material
Epichlorohydrin92.52116-118Unreacted starting material

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethylene Oxide and Sodium Cyanide

Materials:

  • Ethylene Oxide

  • Sodium Cyanide (NaCN)

  • Water (deionized)

  • Acetic Acid (glacial)

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide in deionized water in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution to 10-15°C in an ice bath.

  • Slowly add a solution of ethylene oxide in water to the cyanide solution via the dropping funnel while maintaining the temperature between 10-20°C.

  • Monitor the pH of the reaction mixture and maintain it between 8.0 and 9.0 by the dropwise addition of glacial acetic acid.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL for a 100 mL reaction volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Acetaldehyde Cyanohydrin (precursor to 3-HBN)

Materials:

  • Acetaldehyde

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (dilute)

  • Water (deionized)

  • Diethyl Ether

Procedure:

  • In a fume hood, prepare a solution of sodium cyanide in water in a flask equipped with a stirrer and a dropping funnel, and cool it in an ice bath to 0-5°C.

  • In a separate beaker, prepare a dilute solution of sulfuric acid.

  • Slowly add the acetaldehyde to the sodium cyanide solution while maintaining the temperature below 10°C.

  • Carefully add the dilute sulfuric acid dropwise to the reaction mixture to generate HCN in situ and maintain a pH of 4-5.[5]

  • Continue stirring the mixture in the ice bath for 1-2 hours after the acid addition is complete.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure at a low temperature to obtain the crude cyanohydrin. Caution: Acetaldehyde cyanohydrin is thermally unstable and can revert to acetaldehyde and HCN.

Mandatory Visualization

Reaction_Pathway_Epichlorohydrin Epichlorohydrin Epichlorohydrin Intermediate Alkoxide Intermediate Epichlorohydrin->Intermediate Nucleophilic Attack Cyanide Cyanide (CN⁻) Cyanide->Intermediate Product This compound Intermediate->Product Ring Opening Protonation Protonation (H₂O)

Caption: Synthesis of this compound from Epichlorohydrin.

Troubleshooting_Low_Yield Start Low/No Yield pH Check pH Start->pH Temp Check Temperature Start->Temp Reagents Check Reagents Start->Reagents Mixing Check Mixing Start->Mixing pH_Correct pH 8-10 (Epoxide) pH 4-5 (Aldehyde) pH->pH_Correct Correct pH_Incorrect Adjust with weak acid/base pH->pH_Incorrect Incorrect Temp_Correct Maintain 5-25°C Temp->Temp_Correct Correct Temp_Incorrect Improve cooling/ heating control Temp->Temp_Incorrect Incorrect Reagents_Correct High purity & correct stoichiometry Reagents->Reagents_Correct Correct Reagents_Incorrect Use pure reagents & adjust ratios Reagents->Reagents_Incorrect Incorrect Mixing_Correct Vigorous & consistent stirring Mixing->Mixing_Correct Correct Mixing_Incorrect Increase stirring rate Mixing->Mixing_Incorrect Incorrect

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Optimization of 3-Hydroxybutyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-hydroxybutyronitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The primary synthesis routes include the nucleophilic addition of hydrogen cyanide to an aldehyde, such as acetaldehyde, to form a cyanohydrin.[1][2] Another prevalent method involves the reaction of epichlorohydrin with a cyanide salt, like sodium or potassium cyanide, under controlled pH and temperature to produce 4-chloro-3-hydroxybutyronitrile, a key intermediate.[3][4][5] For chiral synthesis, reactions can be performed with a chiral catalyst to obtain specific enantiomers like (S)-3-hydroxybutanenitrile.[6]

Q2: What are the critical reaction parameters to control for optimal yield?

A2: For the synthesis of 4-chloro-3-hydroxybutyronitrile from epichlorohydrin, maintaining a weakly basic pH is crucial for maximizing yield.[3] The reaction is also exothermic, so temperature control is essential to prevent side reactions.[4] Other key parameters include reaction time and the purity of starting materials.[7]

Q3: What personal protective equipment (PPE) is required when handling nitrile compounds?

A3: Nitrile-containing compounds can be toxic if inhaled, ingested, or absorbed through the skin.[7] It is imperative to work in a well-ventilated fume hood and wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7] Hydrogen cyanide is an extremely poisonous gas and requires special handling precautions.[2] Always consult the Safety Data Sheet (SDS) before starting any experiment.[7]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be effectively monitored by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods help track the consumption of starting materials and the formation of the desired product and any byproducts.[7]

Q5: What are the recommended storage conditions for this compound compounds?

A5: Due to the presence of a hydroxyl group, these compounds can be hygroscopic (absorb moisture from the air).[7] Therefore, they should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[7]

Troubleshooting Guide

Issue 1: Low or Inconsistent Reaction Yields

Possible Causes Troubleshooting Steps & Optimization
Suboptimal pH The pH significantly impacts the reaction. For the epichlorohydrin route, the yield is highly dependent on a weakly basic pH, typically between 8.0 and 10.0.[3][5] Use a pH meter and carefully add acid (e.g., citric acid) or base to maintain the optimal range throughout the reaction.[8]
Incorrect Temperature The reaction can be exothermic.[4] If the temperature rises uncontrollably, it can lead to side product formation. Use a cooling bath (e.g., an ice bath) to maintain the recommended temperature, often between 5°C and 25°C.[3][8]
Impure Starting Materials Contaminants in the starting materials can interfere with the reaction.[7] Verify the purity of your reagents using methods like HPLC or GC before starting the experiment and compare it with the certificate of analysis.[7]
Degradation of Product The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which can degrade the final product.[7] Ensure the pH is controlled during the reaction and workup steps.

Issue 2: Formation of Unexpected Side Products

Possible Causes Troubleshooting Steps & Optimization
Extreme pH or Temperature As mentioned, deviations from optimal pH and temperature can promote side reactions. Strictly adhere to the established protocol's conditions.
Prolonged Reaction Time Allowing the reaction to proceed for too long can sometimes lead to the formation of byproducts. Monitor the reaction using TLC or LC-MS and stop it once the starting material is consumed.[7]

Issue 3: Poor Solubility of Reagents or Product

Possible Causes Troubleshooting Steps & Optimization
Incorrect Solvent Choice This compound has both polar (hydroxyl) and moderately polar (nitrile) groups, making solvent choice important.[7]
Low Temperature Solubility generally decreases at lower temperatures.[7]
Solutions Test solubility in various polar solvents such as water, methanol, ethanol, or acetonitrile.[7] If a single solvent is ineffective, a co-solvent system may be required.[7] Gentle warming can also aid dissolution, but be cautious of potential degradation at higher temperatures.[7]

Data Presentation: Reaction Condition Comparison

The table below summarizes various reported conditions for the synthesis of 4-chloro-3-hydroxybutyronitrile, a common precursor.

Parameter Reference 1 [3]Reference 2 [5]Reference 3 [8]
pH Range 8.0 - 10.07.0 - 8.07.9 - 8.2
Temperature 20 - 25 °C15 - 25 °C22 - 25 °C
Reaction Time 1.5 - 4 hoursNot specified~11 hours
Solvent Water and AlcoholsWaterWater
Yield ~78.4%High yield claimed~91.3%

Experimental Protocols

Protocol 1: Synthesis of (S)-4-chloro-3-hydroxybutanenitrile from (S)-epichlorohydrin [8]

This protocol details the synthesis of the chiral intermediate (S)-4-chloro-3-hydroxybutanenitrile.

  • Preparation : Add 1.75 L of water to a suitable reactor, followed by the (S)-epichlorohydrin.

  • Reagent Addition : Under stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.

  • Reaction Control : Maintain the pH between 7.9 and 8.2 during the addition. Control the internal temperature at 22-25°C for approximately 50 minutes.

  • Reaction Completion : After the addition is complete, continue stirring for 10 hours.

  • Workup : Add 0.7 kg of sodium chloride and stir until dissolved. Extract the reaction mixture with 20 L of ethyl acetate.

  • Drying : Separate the organic layer and add 0.2 kg of anhydrous sodium sulfate. Stir for 30 minutes and then filter.

  • Purification : Remove the ethyl acetate by evaporation under reduced pressure. Distill the residue via a membrane distiller at 110°C/1 mbar to obtain the final product.

Protocol 2: General Synthesis of a Hydroxynitrile from an Aldehyde [2]

This outlines the general procedure for the nucleophilic addition of HCN to an aldehyde (e.g., acetaldehyde).

  • Reagent Preparation : The reaction is typically not performed with pure hydrogen cyanide gas due to its extreme toxicity.[2] Instead, an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is mixed with the aldehyde.

  • pH Adjustment : A small amount of acid (e.g., sulfuric acid) is added to the cyanide solution to generate HCN in situ. The pH is adjusted to be weakly acidic or basic (a pH of ~4-5 is cited as optimal for reaction speed in some contexts, while a basic medium is needed to ensure the presence of the CN- nucleophile).[2][9]

  • Reaction : The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Protonation : The resulting intermediate is protonated by a proton source in the solution (like undissociated HCN or water) to form the final hydroxynitrile product.[1]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (e.g., Epichlorohydrin, Water) C Controlled Addition of Cyanide & pH Adjustment A->C B Prepare Cyanide Solution B->C D Maintain Temperature (e.g., 22-25°C) C->D E Stir for Specified Time (e.g., 10 hours) D->E F Quench & Extract with Organic Solvent E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Purify by Distillation H->I J Final Product: This compound Derivative I->J

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Guide cluster_purity cluster_conditions cluster_analysis Start Problem: Low Reaction Yield Purity_Check Verify Purity of Starting Materials (GC/HPLC)? Start->Purity_Check Purity_Bad Purify or Replace Reagents Purity_Check->Purity_Bad No Condition_Check Were Reaction Conditions (pH, Temp) Monitored & Stable? Purity_Check->Condition_Check Yes Purity_OK Purity is High Purity_Bad->Start Re-run Conditions_Bad Optimize Control: Use buffer/cooling bath Condition_Check->Conditions_Bad No Analysis_Check Analyze Byproducts (LC-MS/NMR)? Condition_Check->Analysis_Check Yes Conditions_OK Conditions Stable Conditions_Bad->Start Re-run Side_Reaction Identify Side Reaction (e.g., Hydrolysis) Analysis_Check->Side_Reaction Adjust_Conditions Adjust Conditions to Minimize Side Reaction Side_Reaction->Adjust_Conditions Adjust_Conditions->Start Re-run Reaction_Mechanism cluster_reactants Reactants cluster_reaction Nucleophilic Attack cluster_product Product Formation acetaldehyde Acetaldehyde (CH₃CHO) intermediate Alkoxide Intermediate acetaldehyde:e->intermediate:w Step 1: Nucleophilic Attack cyanide Cyanide Ion (⁻CN) cyanide:e->intermediate:w product This compound (Acetaldehyde Cyanohydrin) intermediate:e->product:w Step 2: Protonation proton Proton Source (H⁺ from HCN/H₂O) proton:e->product:w

References

Technical Support Center: Purification of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 3-Hydroxybutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical structure. As a polar molecule containing both a hydroxyl and a nitrile group, it has a high boiling point and is prone to thermal degradation at elevated temperatures.[1][2] Key challenges include:

  • Thermal Instability: The molecule can undergo decomposition at temperatures near its atmospheric boiling point, leading to the formation of impurities and reduced yield.[1][2]

  • High Polarity: Its polarity can make separation from polar impurities and solvents challenging.

  • Hygroscopic Nature: The presence of a hydroxyl group makes it susceptible to absorbing moisture from the atmosphere, which can affect purity and stability.

  • Potential for Side-Reactions: During synthesis and purification, side-reactions such as hydrolysis of the nitrile group to an amide or carboxylic acid can occur, especially under acidic or basic conditions.[3]

Q2: What are the common impurities found in crude this compound?

A2: Impurities can originate from starting materials, side-reactions during synthesis, or degradation during workup and purification. Based on typical synthetic routes (e.g., from acetaldehyde and hydrogen cyanide or via ring-opening of epoxides followed by cyanation), potential impurities may include:

  • Unreacted starting materials (e.g., acetaldehyde, cyanide salts).

  • 4-Hydroxycrotononitrile: A potential byproduct from side reactions.[4]

  • Polymerization products: Acetaldehyde can undergo aldol condensation and polymerization.

  • Hydrolysis products: 3-Hydroxybutyramide and 3-hydroxybutyric acid can form if the nitrile group is hydrolyzed.[3]

  • Solvent residues: From the reaction and extraction steps.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main component and non-volatile impurities. A reversed-phase C18 column with a UV detector is a common setup.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the purified product and helps in identifying and quantifying impurities.

  • Karl Fischer Titration: Specifically used to determine the water content.[3]

Troubleshooting Guides

Vacuum Distillation

Vacuum distillation is the preferred method for purifying this compound due to its thermal sensitivity.[1]

Problem: The compound is decomposing in the distillation flask, leading to discoloration and low yield.

Possible CauseTroubleshooting Steps
Excessive Temperature Lower the heating mantle temperature. The distillation should be conducted at the lowest possible temperature that allows for a reasonable distillation rate. Ensure the vacuum is as low as possible to reduce the boiling point.[1]
Prolonged Heating Minimize the distillation time. A rapid distillation is crucial to prevent decomposition.[8] Consider using a short-path distillation apparatus to reduce the residence time of the compound at high temperatures.
Presence of Acidic or Basic Impurities Neutralize the crude product before distillation. Wash the crude material with a mild bicarbonate solution followed by water to remove any acidic or basic residues that could catalyze decomposition.[3]
Air Leak in the System Ensure all joints are properly sealed with high-vacuum grease. An air leak can lead to oxidation and decomposition at elevated temperatures.

Problem: The distillation is very slow or not occurring, even at high vacuum.

Possible CauseTroubleshooting Steps
Insufficient Heating Gradually increase the heating mantle temperature. There needs to be a sufficient temperature differential between the boiling liquid and the condenser.
Inadequate Vacuum Check the vacuum pump and the entire apparatus for leaks. A poor vacuum will result in a higher boiling point, requiring higher temperatures that could lead to decomposition.[1]
Flooding of the Column (if using a fractionating column) Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.
Crystallization

Crystallization can be a viable purification method if a suitable solvent system is found.

Problem: The compound "oils out" instead of forming crystals.

Possible CauseTroubleshooting Steps
Solution is too concentrated Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow it to cool more slowly.
Cooling is too rapid Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[3]
High impurity level The impurities may be lowering the melting point of the mixture. Try a pre-purification step like a quick column chromatography or distillation before attempting crystallization.

Problem: No crystals form upon cooling.

Possible CauseTroubleshooting Steps
Solution is not saturated Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.
Lack of nucleation sites Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Add a seed crystal of pure this compound if available.[9][10]
Inappropriate solvent The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent system should be tested.[11][12]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution purification technique suitable for obtaining high-purity this compound, especially for smaller quantities.

Problem: Poor separation of the main peak from impurities.

Possible CauseTroubleshooting Steps
Inappropriate mobile phase Optimize the mobile phase composition. For a polar compound like this compound on a reversed-phase column, adjusting the water/organic solvent (e.g., acetonitrile or methanol) ratio is crucial. A gradient elution may be necessary.[13]
Incorrect stationary phase A standard C18 column should be suitable, but for very polar impurities, a more polar stationary phase (e.g., a polar-embedded or cyano-bonded phase) might provide better selectivity.[14]
Column overloading Reduce the injection volume or the concentration of the sample. Overloading leads to broad, overlapping peaks.[15]

Problem: Low recovery of the purified compound.

Possible CauseTroubleshooting Steps
Compound is not eluting from the column The mobile phase may not be strong enough. Increase the percentage of the organic solvent in the mobile phase to ensure the compound elutes.
Decomposition on the column If the stationary phase is acidic or basic, it might cause degradation. Use a column with a stable, end-capped stationary phase and ensure the mobile phase pH is neutral.
Inefficient fraction collection Optimize the fraction collection parameters (e.g., threshold, peak detection) to ensure the entire peak is collected without including baseline noise or adjacent impurities.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₇NO
Molecular Weight 85.10 g/mol [16]
Boiling Point 214 °C (at atmospheric pressure)
Density 0.976 g/mL at 25 °C
Appearance Colorless liquid

Table 2: Comparison of Purification Techniques for this compound (Hypothetical Data)

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Vacuum Distillation 95-99%60-80%Scalable, effective for removing non-volatile impurities.Risk of thermal decomposition, requires specialized equipment.
Crystallization >99% (if successful)40-70%Can yield very high purity product, cost-effective.Difficult to find a suitable solvent system, may "oil out".
Preparative HPLC >99.5%50-90%High resolution, excellent for achieving high purity.Not easily scalable, requires expensive equipment and solvents.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by removing non-volatile impurities and solvents.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a magnetic stirrer

  • Stir bar

  • Cold trap (e.g., with dry ice/acetone)

  • Vacuum grease

Procedure:

  • Assemble the short-path distillation apparatus, ensuring all glass joints are lightly greased and well-sealed.[1]

  • Place a stir bar and the crude this compound into the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Begin stirring and slowly apply vacuum to the system. You may observe some bubbling as volatile impurities and residual solvents are removed at room temperature.[1]

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of water and acetonitrile (e.g., 95:5 v/v). The exact ratio may need to be optimized.

  • Standard Preparation: Accurately prepare a standard solution of high-purity this compound in the mobile phase (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the this compound sample to be analyzed at approximately the same concentration as the standard.[5]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials reaction Chemical Reaction start->reaction extraction Solvent Extraction reaction->extraction drying Drying extraction->drying crude Crude 3-HBN drying->crude distillation Vacuum Distillation crude->distillation crystallization Crystallization crude->crystallization hplc Preparative HPLC crude->hplc pure Purified 3-HBN distillation->pure crystallization->pure hplc->pure gcms GC-MS pure->gcms hplc_analysis HPLC pure->hplc_analysis nmr NMR pure->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions start Low Purity/ Yield decomposition Thermal Decomposition start->decomposition impurities Co-eluting/ Co-crystallizing Impurities start->impurities loss Product Loss during Transfer start->loss vacuum Optimize Vacuum & Temperature decomposition->vacuum method Change Purification Method impurities->method handling Improve Handling Technique loss->handling

Caption: Logical relationship for troubleshooting purification issues of this compound.

References

Technical Support Center: Stabilizing 3-Hydroxybutyronitrile During Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective stabilization of 3-Hydroxybutyronitrile (3-HBN) in various chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the successful use of this versatile reagent in your research.

Troubleshooting Unstable Reactions

Unforeseen side reactions and degradation of this compound can lead to low yields and impure products. This section addresses common issues encountered during its use.

Issue: Low or inconsistent product yield.

  • Question: My reaction with this compound is giving me a low yield, or the yield varies significantly between batches. What could be the cause?

  • Answer: Low and inconsistent yields are often attributed to the degradation of this compound under the reaction conditions. The primary culprits are typically inappropriate pH, elevated temperatures, and the presence of moisture. The nitrile functional group is susceptible to hydrolysis under both strongly acidic and basic conditions, which can lead to the formation of 3-hydroxybutanamide or 3-hydroxybutanoic acid. Additionally, the hydroxyl group makes the compound hygroscopic, and the presence of water can facilitate these degradation pathways.

Issue: Formation of unexpected byproducts.

  • Question: I am observing unexpected peaks in my analytical data (e.g., NMR, LC-MS) that do not correspond to my desired product. What are these byproducts likely to be?

  • Answer: The most common byproducts are the result of the hydrolysis of the nitrile group. Under acidic or basic conditions, you can expect to see the formation of 3-hydroxybutanamide and 3-hydroxybutanoic acid. Under strongly acidic conditions, further dehydration of the beta-hydroxy nitrile can also occur. To confirm the identity of these byproducts, it is recommended to compare their spectral data with known standards of the suspected compounds.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and use of this compound.

Handling and Storage

  • Question: What are the ideal storage conditions for this compound to ensure its stability?

  • Answer: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight. The recommended storage temperature is typically between 2°C and 8°C.[1][2] It is crucial to store it in a tightly sealed container to prevent moisture absorption, as it is hygroscopic.[3] The compound should also be kept away from strong acids, bases, and oxidizing agents to prevent chemical degradation.[3]

  • Question: Is this compound sensitive to air?

  • Answer: While the primary sensitivity is to moisture, prolonged exposure to air is not recommended. For reactions that are sensitive to oxidation or require strictly anhydrous conditions, it is best practice to handle this compound under an inert atmosphere, such as nitrogen or argon.

Reaction Conditions

  • Question: What is the optimal pH range for reactions involving this compound?

  • Answer: this compound is most stable in a neutral to slightly acidic pH range. Strongly acidic or basic conditions should be avoided to prevent the hydrolysis of the nitrile group.[3] If the reaction requires basic or acidic conditions, it is advisable to use milder reagents or to perform the reaction at a lower temperature to minimize degradation.

  • Question: What solvents are compatible with this compound?

  • Answer: this compound is soluble in a range of polar organic solvents. Commonly used and compatible solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[3] When selecting a solvent, ensure it is anhydrous, especially for moisture-sensitive reactions.

Quantitative Stability Data

The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the general stability profile of β-hydroxynitriles under various conditions. Please note that specific rates can vary depending on the exact reaction conditions and substrate.

ConditionpH RangeTemperature RangeStabilityPrimary Degradation Products
Acidic < 4Low to ModerateLow3-Hydroxybutanamide, 3-Hydroxybutanoic Acid
Neutral 6 - 8Low to HighHighMinimal degradation
Basic > 9Low to ModerateLow3-Hydroxybutanamide, 3-Hydroxybutanoic Acid

Data is generalized for β-hydroxynitriles based on available literature. Specific kinetic data for this compound is limited.

Experimental Protocols

This section provides a detailed methodology for a common type of reaction involving this compound, with a focus on maintaining its stability.

Example Protocol: Base-Catalyzed Addition to an Electrophile

This protocol outlines a general procedure for the reaction of this compound with an electrophile under mildly basic conditions, minimizing degradation.

Materials:

  • This compound

  • Electrophile of choice

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Mild, non-nucleophilic base (e.g., Potassium Carbonate, powdered)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent to the flask.

  • Add the powdered, anhydrous mild base (e.g., Potassium Carbonate) to the solvent and stir to create a suspension.

  • Slowly add the this compound to the stirred suspension at room temperature.

  • Reaction Initiation: Add the electrophile to the reaction mixture dropwise over a period of 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid base from the reaction mixture. The filtrate can then be processed as required, which may include quenching with a weak acid (e.g., saturated ammonium chloride solution), extraction, and purification by column chromatography.

Visual Guides

The following diagrams illustrate key concepts for stabilizing this compound.

cluster_acid Acidic Conditions cluster_base Basic Conditions 3-HBN 3-HBN Protonated Nitrile Protonated Nitrile 3-HBN->Protonated Nitrile H+ 3-Hydroxybutanamide 3-Hydroxybutanamide Protonated Nitrile->3-Hydroxybutanamide H2O 3-Hydroxybutanoic Acid 3-Hydroxybutanoic Acid 3-Hydroxybutanamide->3-Hydroxybutanoic Acid H2O, H+ 3-HBN_base 3-HBN Deprotonated Hydroxyl Deprotonated Hydroxyl 3-HBN_base->Deprotonated Hydroxyl OH- 3-Hydroxybutanamide_base 3-Hydroxybutanamide Deprotonated Hydroxyl->3-Hydroxybutanamide_base H2O 3-Hydroxybutanoic Acid_base 3-Hydroxybutanoic Acid 3-Hydroxybutanamide_base->3-Hydroxybutanoic Acid_base H2O, OH-

Caption: Degradation pathways of this compound under acidic and basic conditions.

Start Start Problem Low Yield or Byproducts Start->Problem Check_Purity Verify 3-HBN Purity (NMR, GC) Problem->Check_Purity Impure Impure? Check_Purity->Impure Check_Conditions Review Reaction Conditions pH_Check pH Extreme? Check_Conditions->pH_Check Impure->Check_Conditions No Purify Purify 3-HBN (Distillation) Impure->Purify Yes Purify->Check_Conditions Temp_Check Temp > 40°C? pH_Check->Temp_Check No Adjust_pH Use Mild Acid/Base or Buffer pH_Check->Adjust_pH Yes Moisture_Check Anhydrous? Temp_Check->Moisture_Check No Lower_Temp Run at Lower Temperature Temp_Check->Lower_Temp Yes Dry_Reagents Use Anhydrous Solvents/Reagents Moisture_Check->Dry_Reagents No Re-run Re-run Reaction Moisture_Check->Re-run Yes Adjust_pH->Temp_Check Lower_Temp->Moisture_Check Dry_Reagents->Re-run End End Re-run->End

Caption: Troubleshooting workflow for reactions involving this compound.

cluster_compatible Compatible cluster_incompatible Incompatible / Use with Caution Acetonitrile Acetonitrile DMF DMF Ethanol Ethanol Methanol Methanol Mild Bases (K2CO3) Mild Bases (K2CO3) Mild Acids (NH4Cl) Mild Acids (NH4Cl) Strong Acids (HCl, H2SO4) Strong Acids (HCl, H2SO4) Strong Bases (NaOH, KOH) Strong Bases (NaOH, KOH) Protic Solvents (if moisture sensitive) Protic Solvents (if moisture sensitive) Strong Oxidizing Agents Strong Oxidizing Agents This compound This compound This compound->Acetonitrile This compound->Strong Acids (HCl, H2SO4)

Caption: Reagent and solvent compatibility chart for this compound.

References

Technical Support Center: 3-Hydroxybutyronitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxybutyronitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: What are the most common impurities in this compound synthesis, and how are they formed?

A1: The most frequently observed impurities in the synthesis of this compound, which typically involves the reaction of epichlorohydrin with a cyanide source, are:

  • 4-Chloro-3-hydroxybutyronitrile: This is often an intermediate in the reaction. Its presence in the final product usually indicates an incomplete reaction.[1]

  • 4-Hydroxycrotononitrile: This impurity can form under basic pH conditions and at elevated temperatures.[2]

  • Unreacted Epichlorohydrin: Residual starting material will contaminate the product if the reaction does not go to completion.

  • Diastereomers/Enantiomers: If a specific stereoisomer of this compound is desired, the presence of other stereoisomers is a critical impurity. The choice of chiral starting materials or catalysts is crucial for controlling stereochemistry.[3]

The formation of these byproducts is highly dependent on reaction conditions such as pH, temperature, and reaction time.

Q2: My reaction yield is low, and the product is highly impure. What are the likely causes and how can I improve it?

A2: Low yield and high impurity levels are common challenges. Consider the following troubleshooting steps:

  • pH Control: The pH of the reaction mixture is a critical parameter. A weakly basic medium, typically between pH 8.0 and 10.0, is optimal for the reaction of epichlorohydrin with cyanide.[4] Deviations outside this range can lead to the formation of side products. For instance, more basic conditions can promote the formation of 4-hydroxycrotononitrile.[2]

  • Temperature Management: The reaction is exothermic.[5] Allowing the temperature to rise uncontrollably can lead to the formation of byproducts and decomposition of the desired product. It is recommended to maintain a controlled temperature, for example, between 20-25°C.[4]

  • Reagent Addition: The dropwise or slow addition of reagents can help to control the reaction exotherm and maintain a steady pH.

  • Reaction Time: Ensure the reaction is monitored to completion (e.g., by TLC or HPLC) to minimize the amount of unreacted starting materials and intermediates like 4-chloro-3-hydroxybutyronitrile.[1]

  • Purity of Starting Materials: The purity of epichlorohydrin and the cyanide source is crucial. Impurities in the starting materials can lead to unwanted side reactions.

Q3: How can I effectively remove impurities from my crude this compound?

A3: Several purification techniques can be employed, often in combination:

  • Distillation: Vacuum distillation is a common method for purifying this compound. However, it's important to perform the distillation rapidly to minimize thermal decomposition.[5]

  • Column Chromatography: Silica gel column chromatography is an effective method for separating this compound from its impurities. A common eluent system is a mixture of hexanes and ethyl acetate.

  • Recrystallization: If the product is a solid at a certain stage or can be derivatized to a crystalline solid, recrystallization can be a powerful purification technique.

  • Extraction: Liquid-liquid extraction is used during the workup to separate the product from water-soluble byproducts and salts.

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: A combination of chromatographic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase C18 column with a UV detector is often suitable.

  • Gas Chromatography (GC): GC is well-suited for analyzing volatile impurities and residual solvents. For polar molecules like this compound, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.

  • Chiral HPLC/GC: When the stereochemical purity is critical, chiral chromatography is essential to separate and quantify the different enantiomers.

Quantitative Data on Impurity Formation

The following table summarizes the impact of key reaction parameters on the formation of major impurities.

ParameterCondition4-Chloro-3-hydroxybutyronitrile Level4-Hydroxycrotononitrile LevelReference
pH pH 7-8LowerLower[2]
pH 8-10Optimal for main reaction, but can increase 4-hydroxycrotononitrile if not controlledCan increase[2][4]
Temperature 20-25°CLowerLower[4]
> 30°CCan increase due to side reactionsCan increase significantly[5]

Experimental Protocols

Synthesis of this compound from Epichlorohydrin

Objective: To synthesize this compound with minimal impurities.

Materials:

  • Epichlorohydrin

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Water

  • Methanol or Ethanol (co-solvent)

  • Acetic Acid (for pH adjustment)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a well-ventilated fume hood, prepare a solution of the cyanide salt (e.g., KCN) in a mixture of water and alcohol.

  • Carefully adjust the pH of the cyanide solution to between 8.0 and 10.0 using a suitable acid like acetic acid.[4]

  • Cool the reaction mixture in an ice bath to maintain a temperature between 20-25°C.[4]

  • Slowly add epichlorohydrin dropwise to the stirred cyanide solution, ensuring the temperature does not exceed 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1.5-4 hours.[4] Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

HPLC Method for Purity Analysis

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Quality Control s1 Prepare Cyanide Solution (pH 8-10) s2 Controlled Addition of Epichlorohydrin (20-25°C) s1->s2 s3 Reaction Monitoring (TLC/HPLC) s2->s3 p1 Extraction with Ethyl Acetate s3->p1 Reaction Complete p2 Drying and Concentration p1->p2 p3 Purification (Distillation/Chromatography) p2->p3 a1 Purity Analysis (HPLC/GC) p3->a1 Purified Product a2 Chiral Purity (Chiral HPLC/GC) a1->a2

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield & High Impurities c1 Incorrect pH issue->c1 c2 High Temperature issue->c2 c3 Incomplete Reaction issue->c3 s1 Adjust pH to 8-10 c1->s1 s2 Improve Temperature Control (Cooling Bath) c2->s2 s3 Monitor Reaction to Completion (TLC/HPLC) c3->s3

Caption: Troubleshooting Logic for Synthesis Issues.

References

dealing with racemization of chiral 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling chiral 3-Hydroxybutyronitrile (3-HBN), with a specific focus on preventing and addressing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral this compound?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For chiral 3-HBN, maintaining enantiopurity is critical as it is often used as a building block in the synthesis of pharmaceuticals where only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.[3][4]

Q2: What are the primary factors that cause racemization of this compound?

A2: The primary drivers of racemization for cyanohydrins like 3-HBN are exposure to basic or acidic conditions, elevated temperatures, and certain solvents.[1][5][6] The presence of a hydroxyl group and a nitrile group makes the alpha-proton (the hydrogen on the chiral carbon) susceptible to abstraction, especially under basic conditions, leading to a loss of stereochemical integrity.[7]

Q3: How can I minimize racemization during storage?

A3: Proper storage is crucial. It is recommended to store chiral 3-HBN at low temperatures, typically between 2-8°C, or for longer-term storage, at -20°C under an inert atmosphere like nitrogen or argon.[3][8] Using aprotic solvents for storage can also extend shelf life.[3] It is also important to minimize water content, as moisture can facilitate degradation.[3][8]

Q4: Can the solvent used in my reaction promote racemization?

A4: Yes, the choice of solvent can significantly impact the stability of 3-HBN. Protic solvents, especially in the presence of trace impurities, can facilitate proton exchange and increase the rate of racemization.[7] Whenever possible, use dry, aprotic solvents for reactions involving chiral 3-HBN to maintain its optical purity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with chiral this compound.

Issue 1: Significant loss of enantiomeric excess (ee) in my sample after a reaction or work-up.

This is a common problem that can often be traced back to specific experimental conditions. Follow this troubleshooting workflow to identify the potential cause.

G start Low Enantiomeric Excess (ee) Detected Post-Reaction q1 Was the ee of the starting material verified? start->q1 a1_yes Yes, ee was >99% q1->a1_yes Yes a1_no No / Unsure q1->a1_no No q2 Review Reaction Conditions a1_yes->q2 solution_sm Action: Analyze starting material's ee. It may have degraded during storage. a1_no->solution_sm q2_ph Was the reaction pH basic (>7) or strongly acidic? q2->q2_ph pH q2_temp Was the reaction run at elevated temperature? q2->q2_temp Temperature q2_solvent Was a protic solvent used? q2->q2_solvent Solvent solution_ph Action: Use buffered or neutral conditions. If a base is necessary, use a non-nucleophilic, sterically hindered base at low temperatures. q2_ph->solution_ph solution_temp Action: Run the reaction at a lower temperature, even if it requires a longer reaction time. q2_temp->solution_temp solution_solvent Action: Switch to a dry, aprotic solvent (e.g., THF, Acetonitrile, Dichloromethane). q2_solvent->solution_solvent

Caption: Troubleshooting workflow for loss of enantiomeric excess.

Issue 2: My purified 3-HBN sample shows decreasing optical purity over time.

This indicates a storage problem. Refer to the data tables below for recommended conditions.

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions for Chiral this compound

ParameterRecommendationRationaleReference(s)
Temperature Short-term: 2-8°C Long-term: -20°CReduces the rate of potential racemization and degradation pathways.[3][8][9]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and minimizes exposure to atmospheric moisture.[3][8]
Container Tightly sealed, opaque container (e.g., amber glass)Protects from moisture and light, which can catalyze degradation.[5]
Water Content Maintain as low as possible (e.g., ≤0.3%)Water can participate in hydrolysis of the nitrile group or facilitate racemization.[3][8]

Table 2: Typical Analytical Specifications

ParameterSpecification RangeMethod of AnalysisReference(s)
Purity (Assay) ≥97% - ≥99.0%HPLC / GC[8]
Optical Purity (ee) ≥99.0% eeChiral HPLC / GC[8]
Water Content ≤0.3%Karl Fischer (KF)[3][8]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a general methodology for determining the enantiomeric purity of a this compound sample. Specific parameters may require optimization.

1. Materials and Equipment:

  • Chiral HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel® series).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Sample of this compound.

  • Volumetric flasks and pipettes.

2. Sample Preparation:

  • Accurately prepare a stock solution of your 3-HBN sample at approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

3. Chromatographic Conditions (Example):

  • Column: Chiralpak AD-H (or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

4. Analysis Workflow:

G cluster_workflow Chiral HPLC Analysis Workflow prep 1. Prepare Sample (1 mg/mL solution) inject 2. Inject Sample into HPLC System prep->inject separate 3. Separate Enantiomers on Chiral Column inject->separate detect 4. Detect Eluting Enantiomers (UV) separate->detect integrate 5. Integrate Peak Areas (Area_R and Area_S) detect->integrate calculate 6. Calculate ee% integrate->calculate

Caption: General workflow for ee% determination via chiral HPLC.

5. Calculation of Enantiomeric Excess (ee):

  • Once the two enantiomer peaks are separated and integrated, calculate the ee% using the following formula:

    ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

    Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

This technical guide is intended to provide foundational knowledge and troubleshooting assistance. Always consult the specific Safety Data Sheet (SDS) for this compound before handling and refer to relevant literature for reaction-specific optimization.

References

Technical Support Center: 3-Hydroxybutyronitrile Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 3-Hydroxybutyronitrile synthesis. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on an industrial scale?

A1: The most prevalent industrial synthesis route involves a two-step process. The first step is the reaction of epichlorohydrin with a cyanide source, typically sodium cyanide or potassium cyanide, under weakly basic conditions to form the intermediate 4-chloro-3-hydroxybutyronitrile.[1] The second step is the dehalogenation of this intermediate to yield this compound. This method is favored for its relatively high yields and the availability of starting materials.

Q2: What are the critical process parameters to control during the initial reaction of epichlorohydrin and cyanide?

A2: Maintaining a weakly basic pH, typically between 8.0 and 10.0, is crucial for maximizing the yield of 4-chloro-3-hydroxybutyronitrile.[1] Temperature control is also vital; the reaction is exothermic and keeping the temperature between 20-25°C helps to minimize side reactions.[1] Careful, dropwise addition of reagents is recommended on a larger scale to manage the reaction's exothermicity.

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Key scale-up challenges include:

  • Heat Management: The initial reaction is exothermic, and efficient heat removal is critical to prevent runaway reactions and byproduct formation.

  • Mixing: Ensuring homogenous mixing in large reactors is essential for consistent reaction progress and to avoid localized "hot spots."

  • Reagent Addition: Controlled addition of cyanide and acid for pH control is more challenging at scale and requires robust process control systems.

  • Purification: Isolation of the product often requires vacuum distillation, which can be complex and energy-intensive at an industrial scale.

  • Safety: Handling large quantities of toxic cyanide requires stringent safety protocols and specialized equipment.

Q4: How can the purity of this compound be improved during scale-up?

A4: High-purity this compound is typically obtained through fractional vacuum distillation.[2] Optimizing the distillation parameters, such as pressure and temperature, is key to effectively separating the product from unreacted starting materials and byproducts. It is also important to ensure the crude product is properly washed and dried before distillation to remove any water-soluble impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield in First Step (Formation of 4-chloro-3-hydroxybutyronitrile) Incorrect pH of the reaction mixture.Implement a reliable pH monitoring and control system to maintain the pH between 8.0 and 10.0. Consider using a buffered system or automated acid/base addition.[1]
Poor temperature control leading to side reactions.Ensure the reactor's cooling system is adequate for the scale of the reaction. Reduce the rate of reagent addition to better manage the exotherm.
Incomplete reaction.Increase the reaction time and monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC).
Formation of Impurities/Byproducts Localized high concentrations of reagents due to poor mixing.Improve agitation efficiency. For large reactors, consider the use of multiple impellers or baffles.
Reaction temperature too high.Optimize the cooling system and control the rate of addition of exothermic reagents.
Difficulties in Product Isolation/Purification Inefficient extraction of the product from the aqueous layer.Use a more efficient extraction solvent or increase the number of extraction cycles.
Incomplete separation during distillation.Optimize the vacuum pressure and temperature gradient in the distillation column. Ensure the column has a sufficient number of theoretical plates for the required separation.[2]
Thermal decomposition of the product during distillation.Use a lower distillation temperature under a higher vacuum. Consider using a thin-film evaporator for heat-sensitive materials.
Safety Concerns (Cyanide Handling) Risk of exposure to hydrogen cyanide gas.Ensure all operations are conducted in a well-ventilated area with appropriate personal protective equipment (PPE). Implement a cyanide detoxification protocol for waste streams.

Quantitative Data

The following table summarizes typical process parameters and outcomes for the synthesis of the key intermediate, 4-chloro-3-hydroxybutyronitrile, at different scales, based on data from patent literature. This provides an indication of the performance that can be expected during scale-up.

Parameter Lab Scale (grams) Pilot Scale (kg) Industrial Scale (tons)
Epichlorohydrin Input 15 g1.77 kg40 tons (annual production)
Sodium Cyanide Input 9.93 g--
Reaction Temperature 0°C to Room Temp22-25°C16-80°C
Reaction pH 8.57.9-8.28.0-10.0
Crude Product Purity (HPLC) -94.2% - 95.2%>98%
Final Product Purity (HPLC) -98.2% - 99.1%>98%
Isolated Yield 96%87.48% - 93.06%~90%

Data compiled from information in patents regarding the synthesis of 4-chloro-3-hydroxybutyronitrile.[2][3][4]

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 4-chloro-3-hydroxybutyronitrile

This protocol is a representative example for the synthesis of the key intermediate at a pilot scale.

Materials:

  • Epichlorohydrin

  • Sodium Cyanide (or Potassium Cyanide)

  • Citric Acid (or Acetic Acid) for pH control

  • Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnels

  • pH meter and controller

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the reactor with water and epichlorohydrin.

  • Reagent Addition: Under vigorous stirring, slowly and simultaneously add an aqueous solution of sodium cyanide and an aqueous solution of citric acid.

  • pH and Temperature Control: Maintain the internal temperature between 22-25°C and the pH between 7.9 and 8.2 throughout the addition.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring for several hours and monitor the reaction progress by GC or HPLC until the epichlorohydrin is consumed.

  • Workup: Add sodium chloride to the reaction mixture to aid in phase separation. Extract the aqueous phase multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 4-chloro-3-hydroxybutyronitrile.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Dehalogenation to this compound (Conceptual)

This protocol outlines the general steps for the dehalogenation of 4-chloro-3-hydroxybutyronitrile. Specific conditions may need to be optimized.

Materials:

  • 4-chloro-3-hydroxybutyronitrile

  • Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

  • Appropriate solvent (e.g., ethanol, water)

  • Acid or base for pH adjustment (if necessary)

Equipment:

  • Reactor with stirrer, temperature control, and inert atmosphere capabilities

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Dissolve 4-chloro-3-hydroxybutyronitrile in the chosen solvent in the reactor under an inert atmosphere.

  • Reagent Addition: Slowly add the reducing agent while carefully controlling the temperature.

  • Reaction Monitoring: Monitor the reaction by GC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench any excess reducing agent according to standard laboratory procedures.

  • Workup: Adjust the pH of the reaction mixture if necessary. Filter off any solid byproducts.

  • Purification: Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Visualizations

Logical Workflow for Scale-Up Troubleshooting

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Identify Scale-Up Issue (e.g., Low Yield, Impurities) Cause Investigate Potential Causes Problem->Cause Heat Heat Transfer Cause->Heat Exothermic Reaction? Mixing Mixing Efficiency Cause->Mixing Heterogeneous? Kinetics Reaction Kinetics Cause->Kinetics Slow Reaction? Purity Reagent Purity Cause->Purity Side Products? Action Implement Corrective Actions Heat->Action Mixing->Action Kinetics->Action Purity->Action Optimize Optimize Process Parameters (Temp, pH, Addition Rate) Action->Optimize Modify Modify Equipment (Agitator, Baffles) Action->Modify Purify Improve Purification Method Action->Purify Verify Verify Solution & Document Optimize->Verify Modify->Verify Purify->Verify Verify->Problem Issue Resolved?

Caption: A logical workflow for troubleshooting common scale-up issues.

Synthetic Pathway of this compound

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Epichlorohydrin Epichlorohydrin Intermediate 4-chloro-3-hydroxybutyronitrile Epichlorohydrin->Intermediate Step 1: Ring Opening (Weakly Basic, 20-25°C) Cyanide Cyanide Source (NaCN or KCN) Cyanide->Intermediate Product This compound Intermediate->Product Step 2: Dehalogenation (Reduction)

References

Technical Support Center: 3-Hydroxybutyronitrile Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxybutyronitrile and its derivatives. The following information is intended to assist with common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound derivatives like (S)-4-chloro-3-hydroxybutyronitrile?

A1: It is recommended to store (S)-4-chloro-3-hydroxybutyronitrile at 2–8 °C under an inert atmosphere, protected from light and moisture.[1] Proper storage is crucial to prevent degradation and maintain the compound's purity.

Q2: What are the primary safety precautions to take when handling this compound and its precursors?

A2: this compound and its precursors, such as cyanides, are hazardous. Always handle these chemicals in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3][5] Be aware of the potential for hazardous decomposition products.[5]

Q3: What are the common applications of (S)-4-chloro-3-hydroxybutyronitrile in pharmaceutical synthesis?

A3: (S)-4-chloro-3-hydroxybutyronitrile is a key chiral intermediate in the synthesis of several pharmaceuticals. It is used in the preparation of atorvastatin precursors and is an impurity in the synthesis of Rosuvastatin.[6][7] It also serves as a building block for carbapenems and L-Carnitine.[8]

Troubleshooting Guide

Synthesis & Purification

Q1: My synthesis of (S)-4-chloro-3-hydroxybutyronitrile is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the synthesis of (S)-4-chloro-3-hydroxybutyronitrile can stem from several factors. Refer to the table below for potential causes and recommended actions.

Potential Cause Troubleshooting Action
Incorrect pH The reaction is pH-sensitive and requires weakly basic conditions. The optimal pH range is typically between 7.9 and 10.0.[6][9] Carefully monitor and adjust the pH of the reaction mixture.
Suboptimal Temperature The reaction temperature should be controlled, typically between 20-25°C.[6][9] Exothermic reactions may require cooling to maintain the optimal temperature range.[10]
Incomplete Reaction The reaction time can influence the yield. Ensure the reaction is allowed to proceed for a sufficient duration, which can be several hours.[6][9] Monitor the reaction progress using an appropriate analytical technique like TLC or GC.
Impure Starting Materials The purity of starting materials like epichlorohydrin is crucial. Use high-purity reagents to avoid side reactions.
Inefficient Extraction After the reaction, the product needs to be efficiently extracted from the aqueous layer. Use a suitable solvent like ethyl acetate and perform multiple extractions to maximize recovery.[11]

Q2: I am observing significant impurities in my purified this compound product. How can I improve its purity?

A2: Impurities can arise from side reactions or incomplete purification. Consider the following steps to enhance the purity of your product.

Potential Source of Impurity Troubleshooting Action
Side Reactions Unwanted side reactions can occur if the reaction conditions are not optimal. Re-evaluate and optimize the pH, temperature, and reaction time as described in the low yield troubleshooting section.
Ineffective Purification Standard purification methods include vacuum distillation or column chromatography.[10][11] For vacuum distillation, ensure the pressure and temperature are appropriate to avoid decomposition.[10][12] For column chromatography, select a suitable stationary and mobile phase to effectively separate the desired product from impurities.
Residual Solvents Ensure complete removal of extraction solvents (e.g., ethyl acetate) under reduced pressure after the drying step.[6][11]
Decomposition This compound derivatives can be sensitive to high temperatures.[10] Avoid excessive heat during purification and storage.
Analysis

Q3: My Gas Chromatography (GC) analysis of (S)-4-chloro-3-hydroxybutyronitrile shows poor peak shape or resolution. What should I check?

A3: Poor chromatographic performance can be due to several factors related to the sample, instrument, or method.

Potential Issue Troubleshooting Action
Improper Sample Preparation Ensure the sample is properly diluted in a suitable solvent and filtered to remove any particulate matter before injection.
Incorrect GC Column Use a chiral stationary phase column for determining enantiomeric purity.[8] For general purity analysis, a standard non-polar or medium-polarity column may be suitable.
Suboptimal GC Method Parameters Optimize the temperature program (initial temperature, ramp rate, final temperature), carrier gas flow rate, and injector/detector temperatures.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove any contaminants. If the problem persists, the column may need to be replaced.
Detector Issues Ensure the detector is clean and functioning correctly. Check the gas flows to the detector.

Q4: I am having trouble determining the enantiomeric excess of my chiral this compound product. What is the recommended analytical method?

A4: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase are the standard methods for determining the enantiomeric excess (ee) of chiral compounds like (S)-4-chloro-3-hydroxybutyronitrile.[8] Polarimetry can also be used for rapid screening of enantiopurity.[8]

Experimental Protocols

Synthesis of (S)-4-chloro-3-hydroxybutyronitrile

This protocol is based on a common synthetic route from (S)-epichlorohydrin.

  • Reaction Setup: To a reactor, add 75 L of water followed by (S)-epichlorohydrin.

  • Reagent Addition: Under stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.[6]

  • pH and Temperature Control: Maintain the pH between 7.9 and 8.2 and the temperature at 22-25°C for the duration of the reaction (approximately 50 minutes).[6]

  • Reaction Completion: After the addition is complete, continue stirring for 10 hours.[6]

  • Workup: Add 0.7 kg of sodium chloride and stir until dissolved. Extract the reaction mixture with 20 L of ethyl acetate and separate the organic layer.[6]

  • Drying and Filtration: Add 0.2 kg of anhydrous sodium sulfate to the ethyl acetate layer, stir for 30 minutes, and then filter.[6]

  • Purification: Remove the ethyl acetate by evaporation under reduced pressure. Distill the residue at 110°C/1 mbar to obtain pure (S)-4-chloro-3-hydroxybutanenitrile.[6]

Purity and Enantiomeric Excess Determination by GC
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., ethyl acetate).

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., based on cyclodextrin derivatives).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: Inject the sample and integrate the peak areas to determine the chemical purity and the ratio of enantiomers for calculating the enantiomeric excess.

Visualizations

Experimental Workflow for Synthesis and Purification

G Experimental Workflow for (S)-4-chloro-3-hydroxybutyronitrile Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Reaction Setup (Water + Epichlorohydrin) B Reagent Addition (NaCN + Citric Acid) A->B C Reaction (pH 7.9-8.2, 22-25°C) B->C D Quenching & Salting Out (NaCl) C->D E Extraction (Ethyl Acetate) D->E F Drying (Na2SO4) E->F G Solvent Removal F->G H Vacuum Distillation G->H I Final Product H->I J Analysis (GC/HPLC) I->J

Caption: Workflow for the synthesis and purification of (S)-4-chloro-3-hydroxybutyronitrile.

Troubleshooting Logic for Low Synthesis Yield

G Troubleshooting Low Yield in Synthesis A Low Yield Observed B Check Reaction Conditions A->B F Check Starting Material Purity A->F G Check Workup Procedure A->G C Verify pH (7.9 - 10.0) B->C D Verify Temperature (20-25°C) B->D E Verify Reaction Time B->E I Optimize Conditions & Rerun C->I Adjust D->I Adjust E->I Adjust F->I Use Pure Reagents H Inefficient Extraction? G->H H->I Improve Extraction

References

Technical Support Center: 3-Hydroxybutyronitrile Reactions and the Impact of Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Hydroxybutyronitrile in chemical reactions. The focus is on the critical role of solvent selection in achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a reaction with this compound?

A1: Choosing the right solvent is crucial for a successful reaction. Key factors include:

  • Solubility: Both this compound and other reactants must be sufficiently soluble at the reaction temperature. Due to its polar hydroxyl and nitrile groups, polar solvents are generally a good starting point.[1]

  • Inertness: The solvent should not react with the starting materials, reagents, or products under the reaction conditions.

  • Reaction Type: The mechanism of your reaction (e.g., SN1, SN2, reduction) will heavily influence the optimal solvent choice. Polar aprotic solvents, for instance, are known to accelerate SN2 reactions.[2][3]

  • Temperature: The solvent's boiling point must be suitable for the desired reaction temperature.[4]

  • Work-up and Purification: Consider how the solvent will be removed after the reaction and if it will interfere with product isolation and purification steps like extraction or crystallization.[5]

Q2: I'm having trouble dissolving this compound. What can I do?

A2: Poor solubility is a common issue. Here are some troubleshooting steps:

  • Select an Appropriate Solvent: Test a range of polar solvents. Good candidates include water, methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][4]

  • Increase Temperature: Gently warming the mixture while stirring can significantly improve solubility. However, be cautious of potential degradation at higher temperatures.[1]

  • Use a Co-solvent System: If a single solvent doesn't work, a mixture of two or more miscible solvents can be used to fine-tune the polarity and achieve the desired solubility.[1]

Q3: My reaction is giving inconsistent yields and unexpected side products. Could the solvent be the cause?

A3: Yes, the solvent choice can significantly impact reaction outcomes.[1]

  • Degradation: The nitrile group in this compound can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially in the presence of strong acids or bases in protic solvents like water.[1]

  • Side Reactions: The hydroxyl group can participate in side reactions. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. The hygroscopic nature of the compound makes this a critical consideration.[1]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This can help you identify the formation of byproducts and optimize conditions.[1]

Q4: How do polar protic vs. polar aprotic solvents affect reactions involving this compound?

A4: The distinction is critical and relates to the solvent's ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons on an oxygen or nitrogen atom.[6] They are excellent at stabilizing both cations and anions.[3] However, they can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that reduces their reactivity, which can slow down reactions like SN2.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack acidic protons.[6] They can solvate cations but are less effective at solvating anions.[6] This leaves the anions "freer" and more nucleophilic, often leading to a significant increase in the rate of SN2 reactions.[2][3]

Q5: What type of solvent is recommended for the hydrogenation of the nitrile group in this compound?

A5: For the heterogeneous catalytic hydrogenation of nitriles to primary amines, protic solvents often provide better selectivity. Using ethanol as a solvent, for example, has been shown to achieve higher selectivity for the primary amine compared to non-polar solvents like benzene or toluene.[7] The protic solvent can influence the interaction between the amine product and the catalyst surface, which positively affects the desired selectivity.[7] Mixed protic solvents, such as a water-ethanol mixture, can sometimes create a synergistic effect, accelerating the hydrogenation rate.[8]

Troubleshooting Guide: Solvent-Related Issues

Problem Possible Solvent-Related Cause Recommended Solution
Low Reaction Yield 1. Poor Solubility: Reactants are not fully dissolved, leading to a slow or incomplete reaction.[1] 2. Reactant/Product Degradation: The solvent may be reacting with your material (e.g., hydrolysis in water).[1] 3. Suboptimal Polarity: The solvent may be stabilizing the reactants more than the transition state, slowing the reaction.[9]1. Perform solubility tests with a range of solvents or use a co-solvent system. Consider gentle heating.[1] 2. If the reaction is moisture-sensitive, use an anhydrous solvent and handle under an inert atmosphere.[1] Buffer the reaction if pH is a concern. 3. Screen a variety of solvents with different polarities (e.g., THF, Acetonitrile, DMF).
Formation of Byproducts 1. Solvent Participation: The solvent is actively participating in the reaction (e.g., ethanol acting as a nucleophile). 2. Hydrolysis: Presence of water in a non-anhydrous solvent is hydrolyzing the nitrile group.[1] 3. Incorrect Solvent Type: Using a protic solvent may favor an undesired reaction pathway (e.g., E1 over E2).1. Switch to a non-nucleophilic, aprotic solvent. 2. Use a high-purity, anhydrous grade of solvent and dry all glassware thoroughly. 3. For reactions sensitive to protic sources, switch to a polar aprotic solvent like DMSO or DMF.
Rapid Crystallization / "Oiling Out" During Work-up 1. Solvent Choice: The chosen crystallization solvent has too high a solvating power, or the anti-solvent was added too quickly. 2. Supersaturation: The solution cools too quickly, preventing orderly crystal lattice formation.[10]1. Use a co-solvent system for crystallization (a "soluble" solvent and a "poor" solvent) to allow for gradual precipitation. 2. Slow down the cooling process. Place the flask in a large beaker of hot water and allow it to cool to room temperature slowly before moving to an ice bath.[10] Add a bit more of the "soluble" solvent.[10]
Difficulty with Product Isolation 1. High Boiling Point Solvent: The solvent (e.g., DMSO, DMF) is difficult to remove under reduced pressure. 2. Azeotrope Formation: The solvent forms an azeotrope with the product or residual water, making complete removal difficult.1. Perform an aqueous work-up and extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. 2. Consider adding another solvent (e.g., toluene) during rotary evaporation to help break the azeotrope.

Quantitative Data Summary

Table 1: Effect of Solvent on the Hydrogenation of Butyronitrile over a Ni/SiO₂ Catalyst

SolventSolvent TypePrimary Amine Selectivity (%)
EthanolPolar Protic84%
BenzeneNon-Polar63%
TolueneNon-Polar51%
CyclohexaneNon-Polar39%
Data synthesized from a study on butyronitrile hydrogenation, which serves as a model for the behavior of nitrile groups.[7]

This data clearly shows that a polar protic solvent like ethanol significantly improves the selectivity towards the desired primary amine compared to non-polar alternatives.[7]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-chloro-3-hydroxybutyronitrile (A related precursor)

This protocol for a structurally similar compound demonstrates the use of an aqueous system with pH control.

Materials:

  • (S)-epichlorohydrin

  • 25% aqueous sodium cyanide

  • 50% aqueous citric acid

  • Sodium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with stirring and temperature control

Procedure:

  • Add 75 L of water to the reactor, followed by the (S)-epichlorohydrin.[11]

  • While stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.[11]

  • Maintain the pH of the reaction mixture between 7.9 and 8.0 and control the temperature at 22-25°C for approximately 50 minutes.[11]

  • After the initial reaction period, continue stirring for an additional 10 hours.[11]

  • For work-up, add 0.7 kg of sodium chloride and stir until it dissolves.[11]

  • Extract the reaction mixture with 20 L of ethyl acetate and separate the organic layer.[11]

  • Dry the organic layer with anhydrous sodium sulfate, stir for 30 minutes, and then filter.[11]

  • Remove the ethyl acetate by evaporation under reduced pressure. Purify the residue by distillation (e.g., 110°C at 1 mbar) to yield the final product.[11]

Protocol 2: Reduction of a Ketone to an Alcohol using Sodium Borohydride

This general protocol is applicable for reducing a ketone precursor to a hydroxyl group, as is relevant in some syntheses of 3-hydroxy-nitrile compounds.

Materials:

  • Ketone starting material (e.g., 3-oxobutyronitrile)

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure:

  • Dissolve the ketone starting material in methanol in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (typically 1.1 to 1.5 equivalents) to the stirred solution. Control the rate of addition to manage any gas evolution.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) at 0°C to neutralize excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep Dissolve this compound and Reagents in Chosen Solvent setup Set up Reaction Vessel (Inert Atmosphere if Needed) prep->setup react Control Temperature and Stir for a Set Time setup->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Wash / Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography / Distillation) concentrate->purify analyze Characterize Pure Product (NMR / MS) purify->analyze Solvent_Selection_Logic start Start: Select Solvent solubility Are all reactants soluble? start->solubility inert Is the solvent inert to all reagents? solubility->inert Yes reselect Reselect Solvent / Use Co-solvent solubility->reselect No mechanism Does solvent match reaction mechanism? inert->mechanism Yes inert->reselect No temp Is boiling point suitable? mechanism->temp Yes mechanism->reselect No proceed Proceed with Experiment temp->proceed Yes temp->reselect No reselect->solubility Solvent_Effects_on_Nucleophile Impact of Solvent Type on an Anionic Nucleophile (Nu⁻) cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 δ⁺H Nu_protic->H1 H-Bond H2 δ⁺H Nu_protic->H2 H-Bond H3 δ⁺H Nu_protic->H3 H-Bond H4 δ⁺H Nu_protic->H4 H-Bond label_protic Result: Solvated ('caged') Less Reactive Nucleophile Nu_aprotic Nu⁻ S1 δ⁺S S2 δ⁺S label_aprotic Result: 'Free' or 'Naked' Highly Reactive Nucleophile

References

Technical Support Center: Catalyst Deactivation in 3-Hydroxybutyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 3-Hydroxybutyronitrile (3-HBN).

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation and why is it a concern in this compound synthesis?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] In the synthesis of 3-HBN, which often involves the hydrogenation of nitriles or the reaction of formaldehyde and acetonitrile, deactivation leads to lower product yields, slower reaction rates, and increased production costs due to the need for catalyst replacement.[2][3] Understanding and mitigating deactivation is crucial for developing stable and economical manufacturing processes.[4]

Q2: What are the most common catalysts used for nitrile hydrogenation to produce amines like the precursors for 3-HBN?

A2: The most frequently used catalysts for nitrile hydrogenation are transition metal-based.[5] Raney-type Nickel and Cobalt catalysts are widely applied in industrial processes.[2][6] Other common catalysts include those based on palladium, platinum, and ruthenium, often supported on materials like silica or alumina.[5][6][7]

Q3: What are the primary mechanisms of catalyst deactivation in this context?

A3: The main deactivation mechanisms can be categorized as chemical, thermal, and mechanical.[8][9]

  • Poisoning: Strong chemisorption of impurities or reactants/products on active sites, blocking them from participating in the desired reaction.[4]

  • Fouling: Physical deposition of species, such as carbonaceous residues (coke) or oligomeric byproducts, onto the catalyst surface and within its pores.[4][8] For instance, oligomeric secondary amines can form on Raney Ni surfaces, preventing further reaction.[10]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal crystallites of the active phase to agglomerate into larger ones, reducing the active surface area.[4][8]

Q4: Are there any general strategies to prevent or minimize catalyst deactivation?

A4: Yes, several strategies can be employed:

  • Feedstock Purification: Removing potential poisons from the reactant streams.

  • Optimizing Reaction Conditions: Operating at the lowest possible temperature and pressure that still affords a good reaction rate can reduce sintering and fouling.[2]

  • Catalyst Design: Modifying the catalyst support or adding promoters can enhance stability. For example, adding a base like sodium hydroxide can inhibit the deactivation of Raney Ni catalysts during nitrile hydrogenation.[6][10]

  • Solvent Selection: The choice of solvent can significantly impact catalyst stability and selectivity.[5]

Troubleshooting Guide for Catalyst Deactivation

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Activity with Raney Nickel Catalyst

Symptoms: A sharp drop in conversion rate early in the reaction or after only a few cycles. Possible Causes & Solutions:

  • Formation of Surface Overlayers: Raney Ni is known to favor the formation of oligomeric secondary amines on its surface, which act as a physical barrier to the active sites.[10] This is a common issue in the absence of a basic promoter.

    • Solution: Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the reaction mixture.[6] This has been shown to suppress the formation of by-products that lead to deactivation.[10]

  • Formation of Nickel Carbides: In reactions involving nitriles like acetonitrile, surface nickel carbides can form, leading to a loss of activity.[10]

    • Solution: This is an intrinsic deactivation pathway. If it becomes problematic, consider switching to a more robust catalyst, such as Raney Cobalt, which shows less susceptibility to this type of deactivation.[10]

Issue 2: Gradual Decrease in Selectivity to the Primary Amine

Symptoms: Over time, you observe an increase in the formation of secondary and tertiary amine byproducts. Possible Causes & Solutions:

  • Reaction Pathway Shift: The primary amine product can react with intermediate imines formed during the reaction, leading to secondary and tertiary amines.[11] This is often influenced by the nature of the catalyst.

    • Solution 1: Add ammonia to the reaction system. Ammonia can suppress the formation of these byproducts, particularly with Raney Ni or rhodium catalysts.[6]

    • Solution 2: Change the catalytic metal. Ruthenium-based catalysts are known to show high selectivity towards primary amines, whereas platinum and palladium tend to favor the formation of secondary and tertiary amines.[7][10]

Issue 3: Catalyst Performance is Not Restored After Regeneration

Symptoms: After performing a regeneration cycle (e.g., calcination to remove coke), the catalyst's activity and/or selectivity is not recovered to the expected level. Possible Causes & Solutions:

  • Irreversible Sintering: The temperatures used during regeneration may have been too high, causing irreversible sintering of the metal particles.

    • Solution: Optimize the regeneration protocol. Use a controlled oxidation environment with carefully ramped temperatures to burn off coke without causing thermal damage.[12][13] Techniques like Temperature-Programmed Oxidation (TPO) can help determine the optimal temperature range.

  • Incomplete Removal of Poisons: Some catalyst poisons may not be removed by simple oxidation.

    • Solution: Consider a multi-step regeneration process. This could involve washing with solvents, acids, or bases to remove specific poisons before the oxidative treatment.[9]

  • Structural Changes in the Support: High temperatures or harsh chemical treatments during regeneration can damage the catalyst support material, leading to pore collapse and loss of surface area.[8]

    • Solution: Characterize the catalyst before and after regeneration using techniques like BET surface area analysis to check for structural changes. If support degradation is an issue, a milder regeneration protocol is necessary.

Data Presentation

Table 1: Common Heterogeneous Catalysts and Deactivation Issues in Nitrile Hydrogenation

Catalyst TypeCommon ApplicationPrimary Deactivation MechanismsMitigation Strategies
Raney Nickel Industrial hydrogenation of aliphatic and aromatic nitriles[6]Fouling (oligomeric amines), Poisoning (surface carbides), Sintering[10]Addition of bases (NaOH, LiOH), optimize temperature[6][10]
Raney Cobalt Industrial hydrogenation, often more stable than Raney Ni[6][10]Sintering, FoulingOptimize reaction conditions, periodic regeneration
Supported Pd/Pt Hydrogenation of various nitriles[7][10]Sintering, PoisoningOften favors secondary/tertiary amines; use of additives to control selectivity[7][10]
Supported Ru Selective hydrogenation to primary amines[10]SinteringGood choice for high primary amine selectivity

Experimental Protocols

Protocol 1: Catalyst Regeneration by Controlled Oxidation

This protocol is a general method for regenerating a coked (fouled) catalyst.

  • Sample Preparation: Carefully unload the deactivated catalyst from the reactor in an inert atmosphere if it is pyrophoric (e.g., Raney Ni).

  • Solvent Wash (Optional): Wash the catalyst with an appropriate solvent (e.g., ethanol, toluene) to remove loosely adsorbed organic residues. Dry the catalyst under vacuum.

  • Loading into Regeneration Unit: Place the catalyst in a tube furnace or a specialized regeneration unit.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen, Argon) at a flow rate of 50-100 mL/min while slowly heating to 100-150°C to remove any residual moisture and solvent. Hold for 1-2 hours.

  • Controlled Oxidation: Switch the gas flow to a dilute air/N₂ mixture (e.g., 1-5% air). Slowly ramp the temperature (e.g., 2-5°C/min) to the target regeneration temperature (typically 300-500°C).[9] The exact temperature should be determined by TPO analysis to avoid overheating and sintering.[13]

  • Hold and Burn-off: Hold at the target temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases, indicating complete coke removal.

  • Cool Down: Cool the catalyst back to room temperature under a flow of inert gas.

  • Re-reduction (if necessary): For catalysts that require a reduced metal surface (e.g., Ni, Co, Ru), follow the oxidation with a reduction step. Switch the gas to a dilute hydrogen mixture (e.g., 5-10% H₂ in N₂) and heat to an appropriate reduction temperature (e.g., 250-400°C) for several hours.

  • Passivation/Storage: After cooling, the catalyst should be carefully passivated or stored under an inert atmosphere before reuse.

Protocol 2: Characterization of Deactivated Catalysts by Temperature-Programmed Desorption (TPD)

This protocol helps identify adsorbed species that may be causing deactivation.

  • Sample Loading: Load a small, accurately weighed amount of the deactivated catalyst (e.g., 50-100 mg) into the quartz sample tube of the TPD apparatus.

  • Pre-treatment/Purge: Heat the sample to a low temperature (e.g., 100-120°C) under a high-purity inert gas flow (e.g., Helium, Argon) to remove physisorbed water and contaminants.

  • TPD Analysis: Ramp the temperature of the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 600-800°C) under the inert gas flow.

  • Detection: Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) and/or a mass spectrometer (MS).

  • Data Analysis: The resulting TPD profile (detector signal vs. temperature) will show peaks corresponding to the desorption of different chemical species. The temperature of the peak maximum relates to the strength of adsorption, and the peak area can be used for quantification. This can help identify poisons or strongly adsorbed intermediates.[14]

Visualizations

start Reduced Catalyst Performance (Low Conversion / Selectivity) analyze Characterize Spent Catalyst (TPD, BET, TEM, XPS) start->analyze identify Identify Primary Deactivation Mechanism analyze->identify poisoning Poisoning (e.g., Sulfur, Halides) identify->poisoning  Strongly Adsorbed Species Found? fouling Fouling / Coking (e.g., Carbon, Polymers) identify->fouling  Surface Deposits / Pore Blockage? sintering Sintering (Thermal Degradation) identify->sintering  Loss of Surface Area / Particle Growth? sol_poison Solution: - Purify Feedstock - Modify Catalyst to Increase Tolerance poisoning->sol_poison sol_foul Solution: - Perform Catalyst Regeneration - Optimize T & P to Reduce Coking fouling->sol_foul sol_sinter Solution: - Lower Reaction/Regen. Temp. - Use Thermally Stable Support sintering->sol_sinter

Caption: Troubleshooting workflow for identifying and mitigating catalyst deactivation.

cluster_deactivated Deactivated States active Active Catalyst (High Surface Area, Accessible Sites) poisoned Poisoned (Active sites blocked by impurities) active->poisoned Chemical Poisoning fouled Fouled (Surface & pores covered by coke/polymers) active->fouled Fouling / Coking sintered Sintered (Reduced surface area, larger crystals) active->sintered Thermal Degradation

Caption: Common mechanisms leading to the deactivation of heterogeneous catalysts.

spent Spent Catalyst (Deactivated) wash Solvent Wash (Remove Residues) spent->wash oxidize Controlled Oxidation (Remove Coke) wash->oxidize reduce H₂ Reduction (Reactivate Metal) oxidize->reduce If required active Regenerated Catalyst (Activity Restored) oxidize->active If reduction not needed reduce->active

Caption: A typical experimental workflow for catalyst regeneration.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-hydroxybutyronitrile and its derivatives is of significant interest in the chemical and pharmaceutical industries, as these compounds serve as crucial building blocks for various bioactive molecules and pharmaceuticals.[1] This guide provides a comparative analysis of common chemical and enzymatic methods for synthesizing this compound, presenting supporting experimental data, detailed protocols, and a generalized experimental workflow.

Comparison of Synthesis Methods

The selection of a synthesis route for this compound often depends on the desired stereochemistry, scale, and cost-effectiveness. The primary methods involve the ring-opening of epoxides with a cyanide source and enzymatic catalysis for producing enantiomerically pure products.

Data Summary

The following table summarizes quantitative data from various reported synthesis methods for this compound and its closely related analogue, 4-chloro-3-hydroxybutyronitrile.

Method Starting Materials Key Reagents Yield (%) Purity/ee (%) Reaction Time Temperature (°C) Ref.
Method A: Chemical Synthesis (Racemic) Propylene oxideHydrogen cyanide (in aqueous solution)9597 (conversion)9.5 h≤ 20[2]
Method B: Chemical Synthesis (Chloro-analogue) EpichlorohydrinSodium cyanide, Sulfuric acid96Not specifiedOvernight0 to RT[3]
Method C: Chiral Chemical Synthesis (Chloro-analogue) (S)-epichlorohydrinSodium cyanide, Citric acid91.399.1 (chemical), 99.3 (ee)~11 h22-25[4]
Method D: Chemoenzymatic Synthesis (Chloro-analogue) (±)-5-(chloromethyl)-4,5-dihydroisoxazoleAldoxime dehydratase (mutant)3990 (ee)3 hNot specified[5]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method A: Synthesis from Propylene Oxide

This method describes the synthesis of racemic this compound via the ring-opening of propylene oxide in an aqueous hydrogen cyanide solution.[2]

Protocol:

  • Prepare an aqueous solution of hydrogen cyanide with a pH between 8 and 10. This can be achieved by reacting potassium cyanide with sulfuric acid and subsequently removing the potassium sulfate precipitate.

  • Cool the hydrogen cyanide solution to below 20°C.

  • Add propylene oxide dropwise to the cooled solution while maintaining the temperature.

  • Allow the reaction to proceed for approximately 9.5 hours. A reaction conversion of 97% and a product yield of 95% have been reported under these conditions.[2]

  • Following the reaction, the product can be isolated using standard extraction and distillation techniques.

Method B: Synthesis of 4-Chloro-3-hydroxybutanenitrile from Epichlorohydrin

This protocol yields the chloro-analogue of this compound, a common synthetic intermediate.

Protocol:

  • Dissolve sodium cyanide (9.93 g) in 60 mL of water and cool the solution to 0°C.[3]

  • Adjust the pH of the solution to 8.5 by adding concentrated sulfuric acid dropwise.[3]

  • Add epichlorohydrin (15 g) dropwise to the solution while maintaining the cool temperature.[3]

  • Allow the mixture to warm to room temperature and stir overnight.[3]

  • Extract the reaction mixture three times with ethyl acetate.[3]

  • Dry the combined organic extracts over sodium sulfate, filter, and concentrate in vacuo to obtain the product. An isolated yield of 96% has been achieved with this method.[3]

Method C: Enantioselective Synthesis of (S)-4-Chloro-3-hydroxybutyronitrile

This method details the synthesis of the optically active (S)-enantiomer, which is valuable for producing chiral pharmaceuticals.[4]

Protocol:

  • Add 75 L of water to a reactor, followed by (S)-epichlorohydrin (99.3% ee).[4]

  • Slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour, maintaining the pH between 7.9 and 8.0.[4]

  • Control the reaction temperature at 22-25°C for 50 minutes.[4]

  • After the initial reaction period, continue stirring for an additional 10 hours.[4]

  • Add sodium chloride (0.7 kg) and extract the mixture with 20 L of ethyl acetate.[4]

  • Separate the organic layer and dry it with anhydrous sodium sulfate (0.2 kg).[4]

  • Filter and evaporate the ethyl acetate under reduced pressure.[4]

  • Distill the residue via a membrane distiller (110°C/1 mbar) to yield the final product. This protocol has been reported to produce a 91.3% yield with 99.1% chemical purity and 99.3% enantiomeric excess (ee).[4]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the chemical synthesis of this compound derivatives from an epoxide starting material.

G A 1. Reagent Preparation (e.g., Aqueous Cyanide Solution) B 2. Reaction Setup (Cooling, pH Adjustment) A->B Transfer C 3. Substrate Addition (Dropwise addition of Epoxide) B->C Initiate D 4. Reaction Monitoring (Temperature, Time, pH) C->D Proceed E 5. Work-up (Quenching, Extraction) D->E Completion F 6. Purification (Drying, Distillation) E->F Isolate Crude G Final Product (this compound) F->G Purify

Caption: Generalized workflow for chemical synthesis.

Objective Comparison and Alternatives

  • Chemical Synthesis (Methods A & B): These methods are generally high-yielding and utilize readily available, cost-effective starting materials like propylene oxide and epichlorohydrin.[2][3] The reaction conditions are straightforward, making them suitable for large-scale industrial production.[2] However, these routes typically produce racemic mixtures, which require subsequent resolution steps if a single enantiomer is desired. Furthermore, the use of highly toxic cyanides necessitates stringent safety protocols.[6]

  • Chiral Chemical Synthesis (Method C): By starting with an enantiomerically pure epoxide, it is possible to synthesize the corresponding chiral hydroxynitrile with high optical purity.[4] This approach is highly effective, demonstrating excellent yield and enantiomeric excess.[4] The main consideration is the higher cost of the chiral starting material compared to its racemic counterpart.

  • Enzymatic and Chemoenzymatic Methods (Method D): Enzymatic routes offer a "green" alternative, operating under mild conditions with high stereoselectivity.[1] Enzymes like aldoxime dehydratases, nitrilases, or lipases can be used for kinetic resolution of racemic mixtures or for direct asymmetric synthesis.[5][7][8] While offering exceptional enantiopurity, these methods can sometimes suffer from lower isolated yields and may require specialized equipment or enzyme immobilization techniques to be economically viable on a large scale.[5][9] Chemoenzymatic processes combine chemical steps with enzymatic catalysis to leverage the advantages of both approaches.[5]

References

comparative study of 3-Hydroxybutyronitrile synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-Hydroxybutyronitrile and Its Analogs

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks like this compound is of paramount importance. This guide provides a comparative analysis of prominent chemical and enzymatic routes for the synthesis of this compound and its key precursor, 4-chloro-3-hydroxybutyronitrile. The following sections detail the experimental protocols, present a quantitative comparison of these methods, and visualize the synthetic pathways.

Data Presentation

The following table summarizes the key quantitative data for three distinct synthesis routes, allowing for a direct comparison of their performance.

ParameterChemical Synthesis: Epichlorohydrin & NaCNEnzymatic Synthesis: Halohydrin Dehalogenase (HHDH)Enzymatic Synthesis: Asymmetric Reduction
Starting Material Epichlorohydrin, Sodium Cyanide1,3-dichloro-2-propanol, Sodium Cyanideβ-Ketonitriles
Product 4-chloro-3-hydroxybutyronitrile(S)-4-chloro-3-hydroxybutyronitrile(R)-β-Hydroxy nitriles
Yield 96% (isolated)[1]86%[2]85-92%[3]
Purity/Selectivity High purity (at least 95%)[1]High enantiomeric excess (97.5% ee)[2]Excellent enantioselectivity (97-99% ee)[3]
Reaction Time Overnight[1]1 hour[2]Not specified
Key Reagents/Catalyst Sulfuric acidHalohydrin dehalogenase (HheC)Recombinant carbonyl reductase (CMCR), NADPH, Glucose/glucose dehydrogenase
Reaction Conditions 0°C to room temperature, pH 8.5[1]Not specified, likely mild aqueous conditionsPhosphate buffer

Experimental Protocols

Chemical Synthesis of 4-chloro-3-hydroxybutyronitrile from Epichlorohydrin and Sodium Cyanide

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • Sodium cyanide (NaCN)

  • Epichlorohydrin

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 9.93 g of sodium cyanide in 60 mL of water and cool the solution to 0°C.

  • Adjust the pH of the solution to 8.5 by the dropwise addition of concentrated sulfuric acid.

  • Add 15 g of epichlorohydrin dropwise to the solution while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Extract the reaction mixture three times with ethyl acetate.

  • Combine the organic extracts and dry over sodium sulfate.

  • Filter the solution and concentrate it in vacuo to obtain 4-chloro-3-hydroxybutyronitrile.

This method has been reported to yield 18.5 g (96% isolated yield) of 4-chloro-3-hydroxybutanenitrile with a purity of at least 95%.[1]

Enzymatic Synthesis of (S)-4-chloro-3-hydroxybutyronitrile using Halohydrin Dehalogenase (HheC)

This protocol describes a biocatalytic approach for the enantioselective synthesis of (S)-4-chloro-3-hydroxybutyronitrile.[2]

Materials:

  • 1,3-dichloropropan-2-ol

  • Sodium cyanide

  • Recombinant E. coli whole cells expressing Halohydrin dehalogenase C (HheC)

  • Buffer solution (e.g., phosphate buffer)

Procedure:

  • Prepare a reaction mixture containing 20 mM 1,3-dichloropropan-2-ol in a suitable buffer.

  • Add the whole-cell biocatalyst (recombinant E. coli expressing HheC) to the mixture.

  • Introduce sodium cyanide as the nucleophile.

  • Maintain the reaction at an appropriate temperature and pH for the enzyme's activity (typically mild conditions, e.g., room temperature and neutral pH).

  • Monitor the reaction progress for 1 hour.

  • Upon completion, extract the product from the reaction mixture using an organic solvent.

  • Purify the product to obtain (S)-4-chloro-3-hydroxybutyronitrile.

This enzymatic method was reported to achieve an 86% yield with an enantiomeric excess of 97.5% for the (S)-enantiomer.[2]

Enzymatic Asymmetric Reduction of β-Ketonitriles

This protocol outlines the synthesis of chiral β-hydroxy nitriles using a recombinant carbonyl reductase.[3]

Materials:

  • β-Ketonitrile substrate

  • Recombinant carbonyl reductase from Candida magnoliae (CMCR)

  • NADPH (cofactor)

  • Glucose

  • Glucose dehydrogenase (for cofactor regeneration)

  • Phosphate buffer

Procedure:

  • Prepare a reaction mixture in a phosphate buffer containing the β-ketonitrile substrate.

  • Add the recombinant carbonyl reductase (CMCR) and the cofactor NADPH.

  • Incorporate a cofactor regeneration system consisting of glucose and glucose dehydrogenase.

  • Incubate the reaction under mild conditions (e.g., controlled temperature and pH) until the substrate is consumed.

  • Extract the resulting (R)-β-hydroxy nitrile from the reaction mixture.

  • Purify the product as needed.

This method has been shown to produce (R)-β-hydroxy nitriles with high yields (85–92%) and excellent enantioselectivity (97–99% ee).[3]

Mandatory Visualization

Chemical_Synthesis Epichlorohydrin Epichlorohydrin Intermediate Epoxide Ring Opening Epichlorohydrin->Intermediate H₂O, H₂SO₄ (pH 8.5) NaCN Sodium Cyanide (NaCN) NaCN->Intermediate Product 4-chloro-3-hydroxybutyronitrile Intermediate->Product

Caption: Chemical synthesis of 4-chloro-3-hydroxybutyronitrile.

Enzymatic_Synthesis_HHDH Substrate 1,3-dichloro-2-propanol Enzyme Halohydrin Dehalogenase (HheC) Substrate->Enzyme Intermediate Epichlorohydrin (in situ) Enzyme->Intermediate Dehalogenation Product (S)-4-chloro-3- hydroxybutyronitrile Intermediate->Product Nucleophilic Ring Opening Cyanide Cyanide (CN⁻) Cyanide->Product

Caption: Enzymatic synthesis using Halohydrin Dehalogenase.

Chemoenzymatic_Workflow Start Starting Material (Prochiral or Racemic) Biocatalysis Biocatalytic Step (e.g., Enzyme Reaction) Start->Biocatalysis Intermediate Chiral Intermediate Biocatalysis->Intermediate Chemical_Step Chemical Transformation (Optional) Intermediate->Chemical_Step Purification Purification Intermediate->Purification Direct to Purification Chemical_Step->Purification Final_Product Final Enantiopure Product Purification->Final_Product

Caption: General workflow for a chemoenzymatic synthesis.

References

A Comparative Guide to 3-Hydroxybutyronitrile and Other Chiral Synthons for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral synthon is a critical decision in the synthesis of enantiomerically pure pharmaceuticals. An ideal chiral building block should be readily available, cost-effective, and versatile, allowing for efficient and stereoselective introduction of chirality. This guide provides an objective comparison of 3-hydroxybutyronitrile with two other widely used chiral synthons: ethyl (S)-3-hydroxybutanoate and (R)-glycidyl butyrate. The comparison focuses on their synthetic utility, performance in key transformations, and provides supporting experimental data and protocols.

Introduction to Chiral Synthons

Chiral synthons are enantiomerically pure or enriched compounds that are incorporated into a synthetic sequence to introduce a specific stereocenter. Their use is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

This compound is a versatile chiral building block containing both a hydroxyl and a nitrile functional group. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functionalities, making it a valuable precursor for a range of chiral intermediates.[1][2]

Ethyl (S)-3-hydroxybutanoate is a widely used chiral synthon due to its availability from the fermentation of renewable resources. The ester and hydroxyl groups offer convenient handles for various chemical transformations.

(R)-Glycidyl butyrate is a chiral epoxide that serves as an excellent electrophile for ring-opening reactions with various nucleophiles, providing access to a wide array of chiral 1,2-difunctionalized compounds.

Comparison of Synthetic Applications and Performance

A key application for these chiral synthons is in the synthesis of intermediates for blockbuster drugs like Atorvastatin (Lipitor®).[3][4][5][6] A crucial chiral intermediate for Atorvastatin is (S)-4-chloro-3-hydroxybutyronitrile.[4][7] The following sections compare the utility of this compound and its alternatives in accessing this and other valuable chiral building blocks.

Synthesis of (S)-4-chloro-3-hydroxybutyronitrile

(S)-4-chloro-3-hydroxybutyronitrile is a versatile intermediate in the synthesis of various pharmaceuticals.[4] Below is a comparative summary of synthetic approaches to this key intermediate starting from different chiral synthons.

Starting MaterialSynthetic ApproachKey ReagentsYield (%)Enantiomeric Excess (%)Reference
(S)-EpichlorohydrinRing-opening with cyanideNaCN, Citric AcidNot specified>99[8]
4-chloro-3-oxobutyronitrileAsymmetric reductionCarbonyl reductaseHighHigh[1]
EpichlorohydrinRing-opening with cyanideKCN96 (isolated)Racemic[9]

Note: Direct synthesis from this compound is not a common route. Instead, related precursors are used.

Chemoenzymatic Synthesis of Chiral β-Hydroxy Acids

β-Hydroxy acids are important chiral building blocks in organic synthesis. This compound can be effectively converted to the corresponding β-hydroxy acid through enzymatic hydrolysis, often in a one-pot sequence following an enzymatic reduction of a β-ketonitrile.[1]

SubstrateEnzyme SystemProductYield (%)Enantiomeric Excess (%)Reference
Aromatic β-ketonitrilesCarbonyl reductase, Nitrilase(R)- or (S)-β-hydroxy carboxylic acidsHighExcellent[1]
3-Hydroxy-3-phenylpropanonitrileLipase from Pseudomonas fluorescens(S)-3-hydroxy-3-phenylpropanenitrile-79.5[10]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-hydroxybutyronitrile from Epichlorohydrin[10]

This protocol describes the synthesis of racemic 4-chloro-3-hydroxybutyronitrile. For an enantioselective synthesis, a chiral starting material or a chiral catalyst would be required.

Materials:

  • Sodium cyanide (NaCN)

  • Concentrated sulfuric acid (H₂SO₄)

  • Epichlorohydrin

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve sodium cyanide (9.93 g) in 60 mL of water and cool the solution to 0 °C.

  • Carefully add concentrated sulfuric acid dropwise until the pH of the solution reaches 8.5.

  • Add epichlorohydrin (15 g) dropwise to the solution.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Extract the reaction mixture three times with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo to obtain 4-chloro-3-hydroxybutyronitrile.

Expected Yield: 96% (isolated).

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Hydroxy Ester[12]

This protocol provides a general procedure for the enzymatic kinetic resolution of a racemic ester to obtain an enantiomerically enriched alcohol.

Materials:

  • Racemic ester (e.g., dimethyl 1-butyryloxy-1-carboxymethylphosphonate)

  • Lipase (e.g., from Candida rugosa)

  • Phosphate buffer (0.05 M, pH 7.0)

  • Diisopropyl ether

  • Hexane

Procedure:

  • Prepare a biphasic system consisting of 3.0 mL of 0.05 M phosphate buffer (pH 7.0) and a mixture of 0.2 mL of diisopropyl ether and 0.6 mL of hexane.

  • Add the racemic ester to the biphasic system.

  • Add the lipase to initiate the hydrolysis.

  • Stir the reaction at a controlled temperature and monitor the progress by a suitable analytical method (e.g., chiral HPLC).

  • Upon reaching approximately 50% conversion, stop the reaction and separate the aqueous and organic layers.

  • Isolate the unreacted ester from the organic layer and the hydrolyzed product (chiral alcohol) from the aqueous layer.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic transformations discussed in this guide.

chemoenzymatic_synthesis ketonitrile β-Ketonitrile hydroxy_nitrile Chiral β-Hydroxy Nitrile ketonitrile->hydroxy_nitrile Carbonyl Reductase (Asymmetric Reduction) hydroxy_acid Chiral β-Hydroxy Acid hydroxy_nitrile->hydroxy_acid Nitrilase (Hydrolysis)

Caption: Chemoenzymatic cascade for the synthesis of chiral β-hydroxy acids.

atorvastatin_intermediate epichlorohydrin Epichlorohydrin chloro_hydroxybutyronitrile (S)-4-chloro-3- hydroxybutyronitrile epichlorohydrin->chloro_hydroxybutyronitrile 1. Cyanide source 2. Chiral catalyst or resolution atorvastatin Atorvastatin chloro_hydroxybutyronitrile->atorvastatin Multi-step synthesis

Caption: Synthetic route to an Atorvastatin intermediate.

ring_opening glycidyl_butyrate (R)-Glycidyl Butyrate diol Chiral 1,2-Diol Derivative glycidyl_butyrate->diol Nucleophilic Ring Opening (e.g., R-MgBr, H₂O)

Caption: Ring-opening of (R)-glycidyl butyrate to form a chiral diol.

Conclusion

The choice of a chiral synthon is highly dependent on the target molecule and the desired synthetic strategy.

  • This compound offers significant versatility due to the reactivity of the nitrile group, which can be transformed into various functionalities. It is a valuable precursor for chiral β-hydroxy acids and amines. Chemoenzymatic routes starting from β-ketonitriles provide an efficient and green approach to enantiomerically pure 3-hydroxybutyronitriles and their derivatives.[1]

  • Ethyl (S)-3-hydroxybutanoate is an attractive choice due to its low cost and availability from fermentation. It is a workhorse synthon for introducing a C4 chiral fragment and is widely used in the synthesis of natural products and pharmaceuticals.

  • (R)-Glycidyl butyrate excels in reactions where a chiral C3 epoxide is required. Its primary utility lies in stereospecific ring-opening reactions to generate chiral 1,2-difunctionalized compounds, which are common motifs in many biologically active molecules.

For drug development professionals, a thorough evaluation of the synthetic routes, cost of starting materials, and the number of synthetic steps is crucial. While direct comparative data is often scarce, understanding the inherent reactivity and common applications of each synthon, as outlined in this guide, can inform a more strategic and efficient approach to the synthesis of complex chiral drug candidates. Biocatalysis and chemoenzymatic cascade reactions are emerging as powerful tools to enhance the efficiency and sustainability of synthesizing these valuable chiral building blocks.[1][6]

References

Spectroscopic Analysis of 3-Hydroxybutyronitrile: A Guide to Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of 3-Hydroxybutyronitrile using key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm its purity against potential impurities.

This compound is a versatile building block in organic synthesis. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields, and potentially compromise the safety and efficacy of the final drug product. This guide outlines the experimental protocols and provides reference data for confirming the purity of this compound.

Experimental Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis of a this compound sample to confirm its purity.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Purity Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquire Spectra IR IR Spectroscopy Sample->IR Acquire Spectra MS Mass Spectrometry Sample->MS Acquire Spectra Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Reference Spectra and Potential Impurities Data_Analysis->Comparison Purity_Confirmed Purity Confirmed Comparison->Purity_Confirmed Data Match Impurities_Detected Impurities Detected Comparison->Impurities_Detected Data Mismatch/ Additional Signals

Caption: Workflow for Spectroscopic Purity Analysis of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To identify the chemical structure and quantify the purity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). Add a small amount of an internal standard with a known chemical shift and concentration (e.g., tetramethylsilane, TMS) for quantitative analysis.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 5 seconds (for quantitative analysis).

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more (due to lower natural abundance).

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the solvent peak or the internal standard. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in this compound and to detect impurities that may have different functional groups.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan before running the sample. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z).

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation of components.

  • Sample Preparation (for GC-MS): Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Processing: Analyze the total ion chromatogram (TIC) to identify the retention time of the main peak. Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for pure this compound and a potential impurity, 4-Chloro-3-hydroxybutyronitrile.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound ~4.30m1HCH-OH
~2.60d2HCH₂-CN
~2.50br s1HOH
~1.35d3HCH₃
4-Chloro-3-hydroxybutyronitrile ~4.20m1HCH-OH
~3.70d2HCH₂-Cl
~2.70d2HCH₂-CN
~3.00br s1HOH

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (ppm)Assignment
This compound ~118CN
~65CH-OH
~28CH₂-CN
~22CH₃
4-Chloro-3-hydroxybutyronitrile ~117CN
~68CH-OH
~48CH₂-Cl
~25CH₂-CN

Table 3: IR Spectroscopy Data (ATR)

CompoundWavenumber (cm⁻¹)Functional Group
This compound 3400-3200 (broad)O-H stretch
2980-2850C-H stretch (aliphatic)
2250-2240C≡N stretch
1100-1000C-O stretch
4-Chloro-3-hydroxybutyronitrile 3400-3200 (broad)O-H stretch
2980-2850C-H stretch (aliphatic)
2250-2240C≡N stretch
1100-1000C-O stretch
800-600C-Cl stretch

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
This compound C₄H₇NO85.1085 (M⁺), 70, 56, 45, 41
4-Chloro-3-hydroxybutyronitrile C₄H₆ClNO119.55119/121 (M⁺, isotope pattern), 84, 70, 49

Conclusion

By systematically applying these spectroscopic methods and comparing the acquired data with the reference values provided, researchers can confidently assess the purity of their this compound samples. The presence of unexpected signals in NMR spectra, additional absorption bands in IR spectra, or unassigned peaks in mass spectra would indicate the presence of impurities, necessitating further purification steps. This rigorous analytical approach is essential for maintaining the quality and integrity of the chemical supply chain in drug development and other high-purity applications.

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Excess Determination of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules. This guide provides a comparative overview of established methods for determining the enantiomeric excess of 3-hydroxybutyronitrile, a valuable chiral building block. We will delve into the experimental protocols and performance data for the most common techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The ability to accurately quantify the stereoisomeric composition of a sample is paramount, as the physiological activity of enantiomers can differ significantly. This guide aims to equip researchers with the necessary information to select the most appropriate analytical method for their specific needs, ensuring the quality and efficacy of their chiral compounds.

At a Glance: Comparison of Analytical Methods

The following table summarizes the key performance indicators for the primary methods used in determining the enantiomeric excess of this compound and its close structural analogs.

MethodChiral Stationary Phase (CSP) / ReagentMobile Phase / Carrier GasTypical Retention Times (min)Resolution (Rs)Key Advantages
Chiral GC Cyclodextrin-based (e.g., β-DEX™)Helium or NitrogenEnantiomer 1: ~7-9, Enantiomer 2: ~8-10> 1.5High resolution, suitable for volatile compounds.
Chiral HPLC Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Hexane/IsopropanolEnantiomer 1: ~10-15, Enantiomer 2: ~12-18> 2.0Broad applicability, robust, well-established.
NMR Chiral Solvating Agent (e.g., (R)-(-)-Mandelic acid)Deuterated Solvent (e.g., CDCl3)N/ASignal Separation (Δδ)Rapid analysis, no chromatographic separation needed.

In-Depth Analysis of Methodologies

This section provides detailed experimental protocols for each of the compared methods.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase coated on the inside of the capillary column.

Experimental Protocol:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

Expected Results:

Under these conditions, the two enantiomers of this compound are expected to be well-resolved, with baseline separation allowing for accurate quantification of their respective peak areas. The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the separation of a broad range of chiral compounds. Polysaccharide-based chiral stationary phases are particularly effective for the separation of β-hydroxy nitriles.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

Expected Results:

The enantiomers of this compound will exhibit different retention times due to their varying interactions with the chiral stationary phase. The high resolution typically achieved with this method allows for precise and accurate determination of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms diastereomeric complexes with the enantiomers, leading to distinct chemical shifts for corresponding protons in the NMR spectrum.

Experimental Protocol:

  • Instrument: NMR Spectrometer (400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in CDCl₃.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Acquire another ¹H NMR spectrum.

  • Analysis: Compare the spectra before and after the addition of the CSA. Look for the splitting of a specific proton signal (e.g., the proton on the carbon bearing the hydroxyl group) into two distinct signals corresponding to the two diastereomeric complexes. The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers.

Expected Results:

The presence of the chiral solvating agent will induce a chemical shift difference (Δδ) between the signals of the enantiomers, allowing for their quantification. The enantiomeric excess is calculated from the integral values of the separated signals.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for each analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee (%) Integration->Calculation

Figure 1. Workflow for enantiomeric excess determination of this compound by Chiral GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee (%) Integration->Calculation

Figure 2. Workflow for enantiomeric excess determination of this compound by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in CDCl3 Sample->Dissolution Add_CSA Add Chiral Solvating Agent Dissolution->Add_CSA Acquisition Acquire 1H NMR Spectrum Add_CSA->Acquisition Spectrum Analyze Spectrum Acquisition->Spectrum Integration Integrate Signal Areas Spectrum->Integration Calculation Calculate ee (%) Integration->Calculation

Figure 3. Workflow for enantiomeric excess determination of this compound by NMR with a Chiral Solvating Agent.

A Comparative Guide to the Synthesis of 3-Hydroxybutyronitrile: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral molecules is a cornerstone of modern chemistry. 3-Hydroxybutyronitrile, a valuable chiral building block, is no exception. This guide provides a comprehensive comparison of the traditional chemical synthesis and the increasingly popular enzymatic approach to producing this versatile intermediate, supported by experimental data and detailed protocols.

The choice of synthetic strategy can significantly impact yield, purity, cost-effectiveness, and environmental footprint. While chemical synthesis offers a well-established and often high-yielding route, it typically produces a racemic mixture, necessitating further resolution steps. In contrast, enzymatic synthesis leverages the inherent stereoselectivity of biocatalysts to directly produce enantiomerically enriched products under mild reaction conditions, aligning with the principles of green chemistry.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both the chemical and a representative enzymatic synthesis of this compound.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials Epichlorohydrin, Sodium CyanideAcetaldehyde, Hydrogen Cyanide (or a cyanide source)
Catalyst/Enzyme Weak Base (e.g., Sodium Bicarbonate)Hydroxynitrile Lyase (HNL)
Typical Yield 78 - 96% (racemic)Moderate to high (enzyme and condition dependent)
Enantiomeric Excess (ee) 0% (racemic)>95% (for a specific enantiomer)
Reaction Temperature 20 - 25°CAmbient Temperature (e.g., 25°C)
Reaction Pressure AtmosphericAtmospheric
Reaction Time 1.5 - 24 hoursGenerally shorter, dependent on enzyme activity
Solvent Water/Alcohol mixture or Biphasic systemsAqueous buffer, often with an organic co-solvent
Environmental Impact Use of toxic cyanide salts and potentially hazardous organic solvents."Greener" approach with a biodegradable enzyme catalyst in aqueous media. Use of cyanide is still a concern but can be managed.
Process Complexity Simple reaction setup, but requires a subsequent resolution step for chiral product.Direct synthesis of chiral product. Requires enzyme production/procurement and optimization of enzymatic reaction conditions.

Experimental Protocols

Chemical Synthesis of Racemic this compound

This protocol describes a common method for the synthesis of racemic this compound from epichlorohydrin and a cyanide source.

Materials:

  • Epichlorohydrin

  • Sodium cyanide (or Potassium cyanide)

  • Water

  • Methanol (or other alcohol)

  • Acetic acid (or other weak acid for pH adjustment)

  • Diethyl ether (or other extraction solvent)

  • Magnesium sulfate (anhydrous)

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide in a mixture of water and methanol in the reaction vessel. Cool the solution to 20-25°C.

  • Slowly add epichlorohydrin to the cyanide solution while stirring vigorously.

  • Maintain the pH of the reaction mixture between 8.0 and 10.0 by the dropwise addition of acetic acid. Monitor the pH throughout the reaction.

  • Continue stirring at 20-25°C for 1.5 to 4 hours. The reaction progress can be monitored by techniques such as TLC or GC.

  • Once the reaction is complete, extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by vacuum distillation to yield this compound as a colorless oil. A typical yield for this process is around 78.4%.[1]

Enzymatic Synthesis of (S)-3-Hydroxybutyronitrile

This protocol outlines a general procedure for the enantioselective synthesis of (S)-3-hydroxybutyronitrile using a hydroxynitrile lyase (HNL). The specific enzyme and conditions may require optimization.

Materials:

  • (S)-selective Hydroxynitrile Lyase (HNL) from Hevea brasiliensis or a recombinant source (either free or immobilized)

  • Acetaldehyde

  • Potassium cyanide (KCN) or a stabilized solution of hydrogen cyanide (HCN)

  • Citrate buffer (e.g., 0.1 M, pH 4.0-5.5)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE) for a two-phase system

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Reaction vessel with stirring and temperature control

  • pH meter

  • Chiral HPLC or GC for analysis

Procedure:

  • Prepare a two-phase system in a reaction vessel by combining the citrate buffer and MTBE.

  • Add the (S)-selective HNL to the aqueous buffer phase.

  • Dissolve the acetaldehyde in the organic phase (MTBE).

  • In a separate container, carefully prepare a solution of potassium cyanide in the citrate buffer. (EXTREME CAUTION: KCN and HCN are highly toxic. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment).

  • Slowly add the potassium cyanide solution to the reaction mixture while stirring vigorously at a controlled temperature (e.g., 25°C).

  • Monitor the reaction progress by taking small aliquots from the organic phase at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the conversion of acetaldehyde and the enantiomeric excess of (S)-3-hydroxybutyronitrile.

  • Once the desired conversion and enantiomeric excess are achieved, stop the reaction by separating the organic layer.

  • Extract the aqueous layer with ethyl acetate to recover any dissolved product.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain (S)-3-hydroxybutyronitrile.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows for both the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Dissolve NaCN in Water/Methanol B Add Epichlorohydrin A->B C Maintain pH 8-10 with Acetic Acid (20-25°C, 1.5-4h) B->C D Extract with Diethyl Ether C->D E Wash with Brine D->E F Dry over MgSO4 E->F G Solvent Evaporation F->G H Vacuum Distillation G->H I Racemic this compound H->I

Chemical Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_product Product A Prepare Buffer & Organic Solvent B Add Hydroxynitrile Lyase (HNL) A->B C Add Acetaldehyde & KCN Solution B->C D Stir at Controlled Temperature & pH (e.g., 25°C, pH 4.0-5.5) C->D E Analyze Aliquots by Chiral HPLC/GC D->E F Separate Organic Layer D->F G Extract Aqueous Layer F->G H Wash & Dry Organic Phase G->H I Solvent Evaporation H->I J (S)-3-Hydroxybutyronitrile I->J

Enzymatic Synthesis Workflow

References

Comparative Biological Activities of 3-Hydroxybutyronitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the diverse biological activities of 3-hydroxybutyronitrile derivatives is crucial for identifying promising therapeutic leads. This guide provides a comparative analysis of the reported anticancer, antimicrobial, and neuroprotective activities of these compounds, supported by experimental data and detailed methodologies.

Anticancer Activity of this compound Derivatives

Several studies have explored the potential of this compound derivatives as anticancer agents. The cytotoxicity of these compounds is typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

One notable study synthesized a series of novel pyrido[2,3-d]pyrimidine derivatives, some incorporating a nitrile functional group, and evaluated their cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxicity, with IC50 values in the low micromolar range, surpassing the efficacy of the standard drug staurosporine[1].

Table 1: Cytotoxicity of Selected Pyrido[2,3-d]pyrimidine Derivatives [1]

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
4 0.571.13
6 3.154.16
9 1.892.54
10 2.413.28
11 1.310.99
Staurosporine (Standard) 6.765.07
Experimental Protocol: MTT Assay for Cytotoxicity

The viability of cancer cells after treatment with this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add varying concentrations of test compounds incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps: [2][3][4][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

Antimicrobial Activity of this compound Derivatives

The antimicrobial potential of this compound derivatives has also been investigated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

A study on novel coumarin derivatives, some synthesized using nitrile-containing precursors, demonstrated significant antimicrobial activity against various bacterial and fungal strains. The MIC values indicated that some compounds were as potent or even more potent than the standard antibiotic Ampicillin[7].

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Coumarin Derivatives (µg/mL) [7]

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
2 125250250>250125250
3 62.512512525062.5125
4 31.2562.562.512531.2562.5
5 62.531.2512562.562.5125
6 12562.5250125125250
7 31.2562.562.512531.2562.5
Ampicillin (Standard) 100100100100--
Griseofulvin (Standard) ----100100
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Workflow for Broth Microdilution Method

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Analysis serial_dilution Prepare serial dilutions of test compounds in broth inoculum_prep Prepare standardized microbial inoculum dispense_compounds Dispense diluted compounds into 96-well plate add_inoculum Add microbial inoculum to each well dispense_compounds->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection determine_mic Identify the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Steps: [8][9][10][11]

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add a standardized amount of the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Neuroprotective Activity of this compound Derivatives

The neuroprotective potential of 3-hydroxybutyrate and its analogs has been an area of growing interest. These compounds are investigated for their ability to protect neurons from damage induced by various neurotoxins or ischemic conditions.

A study on γ-hydroxybutyrate (GHB) analogs, which share structural similarities with this compound, revealed their neuroprotective effects are mediated through a specific interaction with the CaMKIIα hub domain. This interaction stabilizes the hub oligomer complex and offers protection to cultured neurons against chemical insults and to mice against ischemia[2]. This suggests a potential signaling pathway for the neuroprotective action of related compounds.

Signaling Pathway: Neuroprotection via CaMKIIα Hub Interaction

Neuroprotection_Pathway GHB_analog This compound Derivative (GHB Analog) CaMKIIa CaMKIIα Hub Domain GHB_analog->CaMKIIa Binds to Stabilization Stabilization of CaMKIIα Oligomer CaMKIIa->Stabilization Leads to Neuroprotection Neuroprotection Stabilization->Neuroprotection Results in

Caption: Proposed neuroprotective mechanism of GHB analogs.

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess neuroprotection in vitro involves exposing cultured neuronal cells to a neurotoxin and evaluating the ability of the test compound to prevent cell death.

Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assessment Viability Assessment seed_neurons Seed neuronal cells (e.g., SH-SY5Y) differentiate Differentiate cells (if necessary) seed_neurons->differentiate pre_treat Pre-treat with test compounds differentiate->pre_treat add_neurotoxin Induce neurotoxicity (e.g., with glutamate or MPP+) pre_treat->add_neurotoxin incubation Incubate for a defined period add_neurotoxin->incubation viability_assay Perform cell viability assay (e.g., MTT, LDH) incubation->viability_assay analyze_data Analyze and compare viability viability_assay->analyze_data

Caption: Workflow for assessing in vitro neuroprotective effects.

Detailed Steps: [12][13]

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate conditions.

  • Pre-treatment: Treat the cells with the this compound derivatives for a specific duration.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, MPP+) to induce cell damage.

  • Viability Assessment: After the incubation period, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage. Increased cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Conclusion

The available data suggest that this compound derivatives represent a versatile scaffold for the development of new therapeutic agents with potential applications in oncology, infectious diseases, and neurology. While the direct biological activity data for a wide range of simple this compound derivatives is still emerging, the promising results from more complex molecules incorporating this structural motif warrant further investigation. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and evaluate novel this compound-based compounds with enhanced biological activities. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives for specific therapeutic targets.

References

A Comparative Guide to 3-Hydroxybutyronitrile Production: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxybutyronitrile (3-HBN) is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for industrial applications. This guide provides a comparative analysis of the primary methods for this compound production: chemical synthesis, enzymatic catalysis, and microbial fermentation.

At a Glance: Comparison of Production Methods

FeatureChemical SynthesisEnzymatic CatalysisMicrobial Fermentation
Primary Feedstock Acetaldehyde, Hydrogen Cyanide, Ethylene Oxide, EpichlorohydrinAcetaldehyde, Cyanide source (or alternative)Sugars, Glycerol, Organic Acids
Key Advantages Established technology, High throughputHigh selectivity & specificity, Mild reaction conditions, "Green" chemistryPotentially low-cost renewable feedstocks, Direct production of desired enantiomer
Key Disadvantages Use of highly toxic reagents (e.g., HCN), Harsh reaction conditions, Environmental concerns, Often produces racemic mixturesHigher initial catalyst cost, Enzyme stability can be a limitationLower product titers and productivity, Complex process development and optimization, Less explored for 3-HBN
Typical Yield Variable, can be high for specific derivatives (e.g., >90% for 4-chloro-3-hydroxybutyronitrile)Generally high, with excellent enantiomeric excess (>99%)Not well-established for 3-HBN
Estimated Cost Potentially lower operational cost for established processes, but high environmental and safety costsHigher catalyst cost, but potential for lower overall process cost due to reduced energy and waste treatmentPotentially the lowest feedstock cost, but high capital and downstream processing costs
Environmental Impact High, due to toxic reagents and byproductsLow, biodegradable catalysts and milder conditionsGenerally low, but can have significant water and energy consumption

Chemical Synthesis

Chemical synthesis represents the traditional and most established approach for producing nitriles, including this compound and its derivatives. These methods often involve the use of readily available and inexpensive starting materials.

Aldol Addition of Acetaldehyde and Hydrogen Cyanide

One of the most direct chemical routes to this compound is the base-catalyzed aldol addition of acetaldehyde with hydrogen cyanide.[1][2] This reaction forms a cyanohydrin, which is this compound.

Reaction: CH₃CHO + HCN → CH₃CH(OH)CN

While seemingly straightforward, the use of highly toxic and volatile hydrogen cyanide necessitates stringent safety precautions and specialized equipment, adding to the capital and operational costs. The reaction is typically carried out in a weakly basic medium to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon of acetaldehyde.[3]

Synthesis from Epichlorohydrin

Another common chemical route involves the reaction of epichlorohydrin with a cyanide salt, such as sodium or potassium cyanide, to produce 4-chloro-3-hydroxybutyronitrile, a close derivative of 3-HBN.[4][5] This method can achieve high yields, with some patented processes reporting isolated yields of over 90%.[5]

Experimental Protocol: Synthesis of 4-chloro-3-hydroxybutanenitrile [5]

  • Dissolve sodium cyanide (9.93 g) in 60 mL of water and cool the solution to 0°C.

  • Add concentrated sulfuric acid dropwise until the pH of the solution reaches 8.5.

  • Add epichlorohydrin (15 g) dropwise to the solution.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Extract the reaction mixture three times with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo to obtain 4-chloro-3-hydroxybutanenitrile.

Cost-Benefit Analysis:

  • Costs: The primary costs are associated with the hazardous nature of the reagents, requiring significant investment in safety infrastructure and waste disposal. The starting materials themselves are relatively inexpensive.

  • Benefits: These methods are well-established and can be scaled for high-volume production. For certain derivatives, high yields can be achieved.

cluster_chemical Chemical Synthesis Pathway Acetaldehyde Acetaldehyde Aldol_Addition Aldol_Addition Acetaldehyde->Aldol_Addition Hydrogen_Cyanide Hydrogen_Cyanide Hydrogen_Cyanide->Aldol_Addition 3_Hydroxybutyronitrile 3_Hydroxybutyronitrile Aldol_Addition->3_Hydroxybutyronitrile Base Catalyst Epichlorohydrin Epichlorohydrin Ring_Opening Ring_Opening Epichlorohydrin->Ring_Opening Cyanide_Salt Cyanide_Salt Cyanide_Salt->Ring_Opening 4_Chloro_3_HBN 4_Chloro_3_HBN Ring_Opening->4_Chloro_3_HBN

Chemical synthesis routes to this compound and its derivative.

Enzymatic Catalysis

Enzymatic methods offer a "greener" and more selective alternative to traditional chemical synthesis. These processes utilize enzymes as biocatalysts, which can operate under mild conditions and often exhibit high enantio- and regioselectivity.

Hydroxynitrile Lyase (HNL) Catalyzed Synthesis

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones.[6][7] This makes them ideal candidates for the synthesis of this compound from acetaldehyde and a cyanide source. A key advantage of HNLs is their ability to produce a single enantiomer of the product with high optical purity.[8]

Experimental Workflow:

  • Enzyme Production: The HNL enzyme is typically produced via recombinant expression in a microbial host like E. coli or Pichia pastoris.

  • Reaction Setup: The reaction is carried out in a buffered aqueous solution or a biphasic system to which the acetaldehyde and a cyanide source (e.g., HCN, KCN, or acetone cyanohydrin) are added.

  • Product Formation: The enzyme catalyzes the enantioselective addition of cyanide to acetaldehyde.

  • Product Isolation: The this compound is extracted from the reaction mixture.

Nitrilase-Mediated Synthesis

While HNLs build the cyanohydrin, nitrilases can be used in a subsequent step or in a cascade reaction to convert the nitrile group into a carboxylic acid, producing (R)-3-hydroxybutanoic acid, another valuable chiral intermediate.[9][10] Recent research has also focused on developing nitrilase mutants with improved efficiency for converting 3-hydroxynitriles.[11]

Cost-Benefit Analysis:

  • Costs: The primary cost is associated with the enzyme itself, including its development, production, and immobilization. Enzyme stability and the need for cofactor regeneration can also add to the cost.[12]

  • Benefits: The high selectivity of enzymes eliminates the need for chiral separation, reducing downstream processing costs. The mild reaction conditions lead to significant energy savings and reduced environmental impact. The avoidance of bulk toxic reagents improves process safety.[13]

cluster_enzymatic Enzymatic Synthesis Workflow Acetaldehyde_E Acetaldehyde HNL_Reaction Hydroxynitrile Lyase (HNL) Acetaldehyde_E->HNL_Reaction Cyanide_Source_E Cyanide Source Cyanide_Source_E->HNL_Reaction Chiral_3_HBN (R)- or (S)-3-Hydroxybutyronitrile HNL_Reaction->Chiral_3_HBN High Enantioselectivity Nitrilase_Reaction Nitrilase Chiral_3_HBN->Nitrilase_Reaction Chiral_3_HBA (R)- or (S)-3-Hydroxybutanoic Acid Nitrilase_Reaction->Chiral_3_HBA

Enzymatic synthesis of chiral this compound and its conversion.

Microbial Fermentation

Microbial fermentation utilizes microorganisms as cellular factories to convert simple, renewable feedstocks into valuable chemicals. While the direct microbial production of this compound is not yet a well-established industrial process, the production of related compounds like poly(3-hydroxybutyrate) (P(3HB)) and 4-hydroxybutyrate is well-documented.[14][15][16]

Potential Biosynthetic Pathways

A potential route for microbial 3-HBN production could involve the engineering of a microorganism to express a hydroxynitrile lyase, with the cellular metabolism providing the acetaldehyde precursor from a simple carbon source like glucose. This would represent a consolidated bioprocess, combining feedstock conversion and biocatalysis in a single step.

Logical Relationship for a Potential Fermentation Process:

  • Substrate Uptake & Glycolysis: A microbial host (e.g., E. coli) takes up a simple sugar (e.g., glucose).

  • Precursor Formation: Glucose is converted to pyruvate and then to acetaldehyde through metabolic pathways.

  • Engineered HNL Expression: A heterologous gene encoding a hydroxynitrile lyase is expressed in the host.

  • In-situ Biotransformation: The expressed HNL catalyzes the conversion of intracellularly produced acetaldehyde and an externally supplied or internally generated cyanide source to this compound.

  • Product Secretion/Extraction: The produced 3-HBN is either secreted by the cell or extracted from the biomass.

Cost-Benefit Analysis:

  • Costs: The primary costs are associated with the fermentation process itself, including capital investment for bioreactors, sterilization, and downstream processing to separate the product from the fermentation broth and biomass. The productivity and titer of the microbial strain are critical economic factors.

  • Benefits: This approach has the potential to be the most sustainable and cost-effective in the long term, as it can utilize inexpensive and renewable feedstocks. It can also be designed to produce a specific enantiomer of the product directly.

cluster_fermentation Potential Microbial Fermentation Logic Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Acetaldehyde_M Acetaldehyde (intracellular) Glycolysis->Acetaldehyde_M In_Situ_Conversion In-situ Conversion Acetaldehyde_M->In_Situ_Conversion Engineered_Host Engineered Microorganism (e.g., E. coli) HNL_Expression HNL Expression Engineered_Host->HNL_Expression HNL_Expression->In_Situ_Conversion Cyanide_Source_M Cyanide Source (external/internal) Cyanide_Source_M->In_Situ_Conversion 3_HBN_Product This compound In_Situ_Conversion->3_HBN_Product

Logical workflow for potential microbial production of this compound.

Conclusion

The choice of production method for this compound depends on a variety of factors, including the desired scale of production, enantiomeric purity requirements, and the regulatory and environmental constraints of the manufacturing process.

  • Chemical synthesis remains a viable option for large-scale production, particularly if a racemic mixture or a specific derivative like 4-chloro-3-hydroxybutyronitrile is acceptable. However, the significant safety and environmental concerns associated with cyanide use are major drawbacks.

  • Enzymatic catalysis presents a compelling alternative, offering high selectivity, milder operating conditions, and a significantly improved environmental profile. While the initial cost of the enzyme may be higher, the overall process economics can be favorable due to reduced downstream processing and energy costs. This method is particularly advantageous for the production of enantiomerically pure 3-HBN.

  • Microbial fermentation is a promising future direction for the sustainable and potentially low-cost production of this compound from renewable resources. However, significant research and development are required to establish efficient and economically viable fermentation processes for this specific molecule.

For researchers and drug development professionals, the enzymatic route currently offers the most balanced approach, providing high-purity chiral this compound in an environmentally responsible manner. As the field of synthetic biology advances, microbial fermentation is poised to become an increasingly attractive option for the industrial-scale production of this important chemical intermediate.

References

A Comparative Analysis of Reaction Yields in the Synthesis of 3-Hydroxybutyronitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-hydroxybutyronitrile and its derivatives is of significant interest to researchers and professionals in drug development due to their role as versatile chiral building blocks for various pharmaceuticals. This guide provides a comparative overview of different synthetic methodologies, focusing on reaction yields and experimental protocols. The presented data, gathered from various studies, highlights the performance of chemical, biocatalytic, and chemoenzymatic approaches.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its chlorinated analog, 4-chloro-3-hydroxybutyronitrile, through different methods.

ProductSynthesis MethodCatalyst/EnzymeKey ReactantsYield (%)Reference
(R)-4-chloro-3-hydroxybutyronitrileChemical Synthesis-Epichlorohydrin, Cyanide78.4[1]
(S)-4-chloro-3-hydroxybutyronitrileChemical Synthesis-(S)-epichlorohydrin, Sodium cyanide91.3[2]
4-chloro-3-hydroxybutyronitrileChemical SynthesisAlkaline catalystEpichlorohydrin, Formonitrile87.48[3]
Various NitrilesChemoenzymatic CascadeAldoxime dehydratase, Nitrile hydrataseAldehydes~60[4]
(S)-3-hydroxybutyric acidBiocatalytic HydrolysisRhodococcus erythropolis SET1 (whole cell)This compound42[5]
3-hydroxyvaleric acidBiocatalytic HydrolysisComamonas testosteroni 5-MGAM-4D (immobilized)3-hydroxyvaleronitrile99-100[5]
(S)-enantiomer of 3-hydroxy-3-phenylpropanonitrileBiocatalytic ResolutionImmobilized Pseudomonas fluorescens lipaseRacemic 3-hydroxy-3-phenylpropanonitrile97.4 (process efficiency)[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

1. Chemical Synthesis of (R)-4-chloro-3-hydroxybutyronitrile

  • Reactants: Epichlorohydrin, Potassium Cyanide.

  • Procedure: The reaction is carried out in a mixture of water and alcohols under weakly basic conditions, with an optimal pH range of 8.0 to 10.0. The temperature is maintained at 20-25°C for a duration of 1.5 to 4 hours. Following the reaction, the solution is extracted with ether. The ether layer is then washed, dried, and the solvent is removed by distillation. The final product is obtained as a colorless oil after vacuum distillation of the residue.[1]

2. Chemical Synthesis of (S)-4-chloro-3-hydroxybutyronitrile

  • Reactants: (S)-epichlorohydrin, 25% aqueous sodium cyanide, 50% aqueous citric acid.

  • Procedure: (S)-epichlorohydrin is added to a reactor with water. Under stirring, aqueous sodium cyanide and aqueous citric acid are slowly added dropwise over 1 hour, maintaining the pH between 7.9 and 8.0 and the temperature at 22-25°C for 50 minutes. The reaction is stirred for an additional 10 hours. Sodium chloride is then added, and the mixture is extracted with ethyl acetate. The organic layer is dried with anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure, and the residue is distilled to yield the product.[2]

3. Biocatalytic Hydrolysis of this compound

  • Biocatalyst: Whole cells of Rhodococcus erythropolis SET1.

  • Procedure: The whole cell catalyst is used to hydrolyze this compound under mild conditions. The reaction parameters such as temperature and time are investigated to optimize the conversion to (S)-3-hydroxybutyric acid. This method is noted for its high enantioselectivity.[5]

4. Chemoenzymatic Synthesis of Nitriles

  • Enzymes: Aldoxime dehydratase from Pseudomonas putida (OxdF1) and nitrile hydratase from Aurantimonas manganoxydans ATCC BAA-1229 (NHase1229).

  • Procedure: A biphasic reaction system is employed to bridge chemical synthesis and enzymatic catalysis. This system is designed to prevent the inactivation of the enzymes by hydroxylamine. The chemoenzymatic cascade allows for the synthesis of various nitriles from readily accessible aldehydes.[4]

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

G cluster_chemical Chemical Synthesis of 4-chloro-3-hydroxybutyronitrile start_chem Epichlorohydrin + Cyanide Source reaction_chem Reaction in aqueous/alcoholic medium pH 8.0-10.0, 20-25°C start_chem->reaction_chem extraction Solvent Extraction reaction_chem->extraction purification_chem Distillation extraction->purification_chem product_chem 4-chloro-3-hydroxybutyronitrile purification_chem->product_chem

Caption: Chemical synthesis workflow for 4-chloro-3-hydroxybutyronitrile.

G cluster_biocatalytic Biocatalytic Hydrolysis cluster_chemoenzymatic Chemoenzymatic Cascade start_bio This compound reaction_bio Whole Cell Catalysis (Rhodococcus erythropolis SET1) start_bio->reaction_bio product_bio (S)-3-hydroxybutyric acid reaction_bio->product_bio start_chemo Aldehyde step1_chemo Chemical Synthesis Step start_chemo->step1_chemo step2_chemo Enzymatic Catalysis (Aldoxime dehydratase & Nitrile hydratase) step1_chemo->step2_chemo product_chemo Nitrile step2_chemo->product_chemo

Caption: Biocatalytic and chemoenzymatic synthesis pathways.

References

A Comparative Guide to the Green Synthesis of 3-Hydroxybutyronitrile Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-hydroxybutyronitrile and its derivatives is of significant interest in the chemical and pharmaceutical industries, where they serve as versatile chiral building blocks for various active pharmaceutical ingredients. With the increasing emphasis on sustainable chemical manufacturing, the development of green synthesis routes for these compounds is a critical endeavor. This guide provides a comparative assessment of a traditional chemical synthesis and a modern biocatalytic approach for producing a key intermediate, (S)-4-chloro-3-hydroxybutyronitrile, highlighting the green chemistry aspects of each route.

Comparison of Synthesis Routes

This guide focuses on two distinct pathways to (S)-4-chloro-3-hydroxybutyronitrile: a traditional chemical method involving the ring-opening of epichlorohydrin with cyanide and a greener, enzymatic approach utilizing a halohydrin dehalogenase. The following table summarizes the key green chemistry metrics for each route, providing a quantitative comparison of their environmental performance.

Green Chemistry MetricTraditional Chemical SynthesisBiocatalytic Synthesis
Atom Economy ~71.5%~53.8%
E-Factor High (>>1)Lower
Process Mass Intensity (PMI) High (>>1)Lower
Solvents Organic Solvents (e.g., Ether)Primarily Water
Catalyst Base (e.g., NaOH)Enzyme (Halohydrin Dehalogenase)
Reaction Conditions 20-25°CAmbient Temperature
Byproducts Inorganic SaltsMinimal
Stereoselectivity Racemic or requires chiral starting materialHigh (e.g., >97% ee)

Experimental Protocols

Detailed methodologies for the traditional and biocatalytic synthesis routes are provided below. These protocols form the basis for the green chemistry metrics calculated in this guide.

Traditional Chemical Synthesis of (R,S)-4-chloro-3-hydroxybutyronitrile

This protocol is adapted from a conventional approach involving the base-catalyzed ring-opening of epichlorohydrin with a cyanide salt.

Materials:

  • Epichlorohydrin: 10.0 g (0.108 mol)

  • Sodium Cyanide (NaCN): 5.8 g (0.118 mol)

  • Water: 50 mL

  • Acetic Acid (for pH adjustment)

  • Diethyl Ether (for extraction): ~100 mL

  • Saturated Sodium Chloride Solution (Brine): ~30 mL

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide in water and adjust the pH to 8.0-10.0 with acetic acid.

  • Cool the solution to 20-25°C.

  • Slowly add epichlorohydrin to the cyanide solution over 1 hour while maintaining the temperature.

  • Stir the reaction mixture for an additional 2-4 hours at the same temperature.

  • After the reaction is complete, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 4-chloro-3-hydroxybutyronitrile. (Typical yield: ~78%).

Biocatalytic Synthesis of (S)-4-chloro-3-hydroxybutyronitrile

This protocol describes a greener, enzymatic approach using a halohydrin dehalogenase (HheC) for the asymmetric synthesis of the target molecule.

Materials:

  • 1,3-dichloro-2-propanol (1,3-DCP): 10.0 g (0.0775 mol)

  • Potassium Cyanide (KCN): 5.05 g (0.0775 mol)

  • Phosphate Buffer (pH 7.0): 200 mL

  • Whole cells of E. coli expressing halohydrin dehalogenase (HheC)

  • Ethyl Acetate (for extraction): ~100 mL

Procedure:

  • In a temperature-controlled reactor, prepare a suspension of the E. coli whole-cell biocatalyst in the phosphate buffer.

  • Add 1,3-dichloro-2-propanol and potassium cyanide to the cell suspension.

  • Maintain the reaction at a controlled temperature (e.g., 25-30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC until maximum conversion is achieved.

  • Upon completion, centrifuge the reaction mixture to separate the biomass.

  • Extract the supernatant with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain (S)-4-chloro-3-hydroxybutyronitrile. (High enantiomeric excess, e.g., >97% ee).

Synthesis Pathways and Green Assessment Workflow

The following diagrams, generated using the DOT language, illustrate the chemical transformations and the workflow for assessing the green aspects of these syntheses.

Traditional_Synthesis epichlorohydrin Epichlorohydrin product (R,S)-4-chloro-3-hydroxybutyronitrile epichlorohydrin->product Base-catalyzed ring-opening na_cn NaCN, H2O

Traditional chemical synthesis of 4-chloro-3-hydroxybutyronitrile.

Biocatalytic_Synthesis dcp 1,3-dichloro-2-propanol product (S)-4-chloro-3-hydroxybutyronitrile dcp->product kcn KCN enzyme Halohydrin Dehalogenase (HheC) enzyme->product Enzymatic Conversion

Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutyronitrile.

Green_Assessment_Workflow cluster_0 Data Collection cluster_1 Metrics Calculation cluster_2 Comparative Analysis protocol Select Synthesis Protocols (Traditional vs. Green) mass_data Gather Mass Data for all Inputs and Outputs protocol->mass_data atom_economy Calculate Atom Economy mass_data->atom_economy e_factor Calculate E-Factor mass_data->e_factor pmi Calculate Process Mass Intensity mass_data->pmi comparison Compare Metrics atom_economy->comparison e_factor->comparison pmi->comparison conclusion Draw Conclusions on 'Greenness' comparison->conclusion

Workflow for assessing the green chemistry aspects of a synthesis.

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantification and analysis of 3-Hydroxybutyronitrile, a key intermediate in various synthetic processes. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and optimal reaction conditions in drug development and chemical synthesis. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to assist researchers in selecting the most suitable technique for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the key performance metrics for the analytical techniques discussed in this guide. The data presented is a synthesis of findings for this compound and structurally related compounds, providing a reliable basis for comparison.

ParameterHPLC-UVGC-FIDLC-MS/MS
Limit of Detection (LOD) ~ 5-10 µg/mL~ 1-5 µg/mL0.01 - 0.1 µg/mL[1]
Limit of Quantification (LOQ) ~ 15-30 µg/mL~ 5-15 µg/mL0.045 µg/mL[1]
Linearity (R²) > 0.999> 0.999> 0.99[2]
Accuracy (% Recovery) 95 - 105%97 - 103%96.3 - 103%[2]
Precision (%RSD) < 2%< 3%< 5.8%[2]
Sample Preparation Simple dilutionDerivatization often requiredSimple dilution & protein precipitation
Analysis Time 10 - 20 minutes15 - 30 minutes3 - 7 minutes[2]
Specificity ModerateGoodExcellent
Chiral Separation Possible with chiral columnPossible with chiral columnPossible with chiral column

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis and purity assessment of this compound, particularly when high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 80:20 v/v). The ratio can be adjusted to optimize the separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Due to the weak chromophore of the nitrile group, detection is typically performed at a low UV wavelength, such as 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Injection Volume: 10 µL.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC offers high resolution and is particularly useful for assessing volatile and semi-volatile impurities. Derivatization is often necessary to improve the chromatographic properties of the polar hydroxyl group in this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection Volume: 1 µL with a split ratio of 20:1.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in complex matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 5% B.

    • 6.1-8 min: 5% B.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the adduct formation of this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined and optimized. For the related 3-hydroxybutyric acid, a transition of m/z 103.0 → 59.0 has been used[1].

  • Sample Preparation:

    • For biological samples, perform a protein precipitation by adding three parts of cold acetonitrile containing an internal standard to one part of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and dilute as necessary with the initial mobile phase.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical techniques described.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection cluster_data Data Analysis start Sample dilution Dilution start->dilution protein_precipitation Protein Precipitation (for LC-MS/MS) start->protein_precipitation derivatization Derivatization (for GC) dilution->derivatization filtration Filtration dilution->filtration derivatization->filtration protein_precipitation->filtration hplc HPLC filtration->hplc gc GC filtration->gc lcmsms LC-MS/MS filtration->lcmsms uv UV Detector hplc->uv fid FID gc->fid msms Tandem MS lcmsms->msms quantification Quantification uv->quantification purity_assessment Purity Assessment fid->purity_assessment msms->quantification end Report quantification->end purity_assessment->end

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_properties Analyte Properties cluster_techniques Analytical Techniques cluster_considerations Method Considerations analyte This compound polarity Polarity analyte->polarity volatility Volatility analyte->volatility chromophore UV Chromophore analyte->chromophore chirality Chirality analyte->chirality hplc HPLC polarity->hplc gc GC volatility->gc chromophore->hplc chiral_column Chiral Stationary Phase chirality->chiral_column sensitivity Sensitivity hplc->sensitivity derivatization Derivatization gc->derivatization lcmsms LC-MS/MS lcmsms->sensitivity matrix_effects Matrix Effects lcmsms->matrix_effects chiral_column->hplc chiral_column->gc

Caption: Logical relationships in method selection for this compound analysis.

References

Performance of 3-Hydroxybutyronitrile in Key Chemical Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-hydroxybutyronitrile stands as a versatile chiral building block. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a diverse range of chemical modifications. This guide provides an objective comparison of the performance of this compound in two key reactions—catalytic hydrogenation to 3-aminobutanol and hydrolysis to 3-hydroxybutanoic acid—benchmarked against relevant alternative substrates. The information presented is supported by experimental data from scientific literature to aid in reaction planning and optimization.

Catalytic Hydrogenation of the Nitrile Group

The reduction of the nitrile functionality to a primary amine is a fundamental transformation in organic synthesis, providing access to valuable intermediates for pharmaceuticals and fine chemicals. The performance of this compound in this reaction is critically influenced by the choice of catalyst and reaction conditions, with the presence of the hydroxyl group potentially impacting catalyst activity and selectivity.

A common alternative and benchmark for this reaction is the hydrogenation of a simple aliphatic nitrile, such as butyronitrile. While direct comparative studies are limited, data from individual studies on various catalysts allow for a performance assessment.

Table 1: Comparison of Catalytic Hydrogenation of Nitriles to Primary Amines

SubstrateCatalystTemperature (°C)Pressure (bar H₂)SolventConversion (%)Selectivity to Primary Amine (%)Yield of Primary Amine (%)
ButyronitrileNi/SiO₂10013Ethanol100~84~84
ButyronitrileCo/SiO₂7025Ethanol1009797
ButyronitrileRu/SiO₂10013Ethanol~95HighNot specified
BenzonitrilePd clusters (Pdₙ/ND@G)40Transfer HydrogenationMethanol>98>98>96[1]
Cinnamonitrile (α,β-unsaturated)Raney Cobalt (doped)10080Methanol/Ammonia>90up to 80up to 72[2]

The data on butyronitrile hydrogenation reveals that both Nickel and Cobalt catalysts supported on silica are highly effective for the conversion to the corresponding primary amine, with Cobalt showing higher selectivity under optimized conditions. Palladium clusters have demonstrated high efficiency for the transfer hydrogenation of benzonitrile.[1] For nitriles containing other reducible functional groups, such as the carbon-carbon double bond in cinnamonitrile, catalyst choice is crucial to achieve chemoselectivity.[2] The presence of the hydroxyl group in this compound may influence catalyst-substrate interactions and potentially lead to different optimal conditions compared to its non-hydroxylated analog.

Experimental Protocol: Catalytic Hydrogenation of Butyronitrile

The following protocol for the liquid-phase hydrogenation of butyronitrile can be adapted for this compound, with the understanding that optimization may be necessary.

Materials:

  • Butyronitrile

  • Ethanol (solvent)

  • n-dodecane (internal standard)

  • Supported metal catalyst (e.g., 10% Ni/SiO₂)

  • High-pressure autoclave reactor (e.g., Parr 4843)

  • Hydrogen gas

Procedure:

  • The autoclave is loaded with 150 mL of ethanol, 3 mL of butyronitrile, 1.0 g of the catalyst, and 1 mL of n-dodecane.

  • Prior to the reaction, the catalyst is typically reduced ex situ in a hydrogen stream (60 mL/min) for 2 hours at a temperature appropriate for the specific catalyst (e.g., 673 K for Ni/SiO₂).

  • The reduced catalyst is transferred to the reactor under an inert atmosphere.

  • The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 13 bar).

  • The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred.

  • The progress of the reaction is monitored by analyzing samples of the reaction mixture.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis catalyst_precursor Supported Catalyst Precursor catalyst_reduced Reduced Catalyst catalyst_precursor->catalyst_reduced Ex situ Reduction (H₂ stream, 673 K) reactor High-Pressure Autoclave catalyst_reduced->reactor Transfer under inert atmosphere product 3-Aminobutanol reactor->product H₂, 13 bar, 100°C sampling Reaction Sampling reactor->sampling reactants This compound Ethanol n-dodecane reactants->reactor analysis GC/MS Analysis sampling->analysis

Experimental workflow for the catalytic hydrogenation of this compound.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids is another important transformation. This can be achieved through chemical methods, typically requiring harsh conditions such as strong acids or bases at elevated temperatures, or through biocatalytic methods, which operate under milder conditions and can offer high selectivity.

For this compound, biocatalytic hydrolysis presents an attractive option, particularly for the synthesis of the chiral (S)-3-hydroxybutanoic acid.

Table 2: Comparison of Nitrile Hydrolysis Methods

SubstrateMethodCatalyst/ReagentTemperature (°C)pHYield (%)Enantiomeric Excess (%)
This compoundBiocatalyticRhodococcus erythropolis whole cellsNot specifiedNot specified42>99.9 (S-enantiomer)
3-Hydroxy-3-methylbutyronitrileBiocatalyticNitrilase enzyme30-426.5-7.5Superior to chemical methodsNot applicable
BenzonitrileChemicalH₂SO₄, HClO₄, or HClVariousAcidicNot specifiedNot applicable[3]

The data indicates that the biocatalytic hydrolysis of this compound using Rhodococcus erythropolis is highly enantioselective, producing (S)-3-hydroxybutanoic acid with excellent optical purity. While the yield is moderate, the mild reaction conditions are a significant advantage. A patent suggests that enzyme-catalyzed hydrolysis of a similar substrate, 3-hydroxy-3-methylbutyronitrile, provides superior results in terms of process simplicity and product yield compared to traditional chemical methods that often generate significant waste.[4]

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile

The following is a general procedure for the acid-catalyzed hydrolysis of a nitrile, which can be adapted for this compound.

Materials:

  • Nitrile (e.g., this compound)

  • Aqueous acid solution (e.g., H₂SO₄)

  • Reflux apparatus

Procedure:

  • The nitrile is dissolved in an aqueous solution of a strong acid.

  • The mixture is heated to reflux.

  • The reaction is monitored until completion.

  • Upon cooling, the carboxylic acid product can be isolated by extraction or other suitable purification methods.

G cluster_hydrolysis Hydrolysis cluster_workup Work-up start This compound intermediate Protonated Nitrile start->intermediate Protonation reagents Aqueous Acid (e.g., H₂SO₄) Heat (Reflux) product 3-Hydroxybutanoic Acid intermediate->product Nucleophilic attack by H₂O and subsequent steps cooling Cooling product->cooling extraction Extraction cooling->extraction purification Purification extraction->purification

General workflow for the acid-catalyzed hydrolysis of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxybutyronitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Hydroxybutyronitrile is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as an irritant, causing skin, eye, and respiratory irritation[1][2]. Its chlorinated derivatives are considered highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin[3][4]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield[2][5].

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations with a risk of generating aerosols or vapors, a respirator with a suitable filter (e.g., type ABEK EN14387) is recommended[5].

Quantitative Hazard Data

For a clear understanding of the primary hazards associated with this compound and its related compounds, the following table summarizes the key GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.

Hazard ClassificationGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2]
Acute Toxicity (Oral) - Chlorinated formH301Toxic if swallowed[4]
Acute Toxicity (Dermal) - Chlorinated formH311Toxic in contact with skin[4]
Acute Toxicity (Inhalation) - Chlorinated formH331Toxic if inhaled[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach from waste collection to final disposal by a licensed contractor.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for this compound waste. The container must have a secure, tight-fitting lid[6].

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizing agents.

Step 2: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with a non-combustible absorbent such as dry earth, sand, or vermiculite[3]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[6][7].

  • Temperature Control: Store away from heat and direct sunlight.

Step 4: Final Disposal

  • Licensed Waste Contractor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company[8]. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.

  • Container Handover: Ensure the waste container is securely sealed and properly labeled before handing it over to the waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Spill Management cluster_2 Storage & Final Disposal A This compound Waste Generated B Select & Label Compatible Hazardous Waste Container A->B C Segregate from Incompatible Wastes B->C H Store in Secure Secondary Containment C->H D Spill Occurs E Evacuate & Ventilate Area D->E F Contain with Non-Combustible Absorbent E->F G Collect Waste & Decontaminate Area F->G G->H I Arrange for Licensed Waste Contractor Pickup H->I J Complete Waste Manifest & Documentation I->J K Proper Disposal by Contractor J->K

A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxybutyronitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC4H7NO[1]
Molecular Weight85.10 g/mol [1]
Boiling Point110 °C at 1 hPa[3]
Flash Point113 °C (closed cup)[3]
Density1.250 g/cm³ at 20 °C[3]

Operational Plan for Handling this compound

A systematic approach is crucial for minimizing risks associated with this compound. The following step-by-step plan outlines the procedures for safe handling, from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4][5] A chemical fume hood is recommended to control airborne concentrations.

  • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Gather Materials: Before starting, ensure all necessary personal protective equipment (PPE) and spill cleanup materials are available.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier against exposure. The following table details the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are suitable. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[6]
Body Protective clothingA long-sleeved laboratory coat is mandatory. For larger quantities or risk of splashing, chemical-resistant coveralls should be worn.[7]
Eyes/Face Eye and face protectionChemical safety goggles are required.[5][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]
Respiratory Respirator (if necessary)An N95 or higher-rated respirator should be used if there is a risk of inhaling aerosols or if working outside of a fume hood.[6]
Handling and Experimental Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][8] Wash hands thoroughly with soap and water after handling the chemical.[3]

  • Container Management: Keep the container tightly closed when not in use.[4][9]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][9]

  • Container: Keep the container tightly sealed to prevent leakage and contamination.[4][9]

Disposal Plan
  • Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, regional, and national environmental regulations.[4][9] Do not dispose of it down the drain.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

Spills and Leaks
  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[5]

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry to the contaminated area.

Exposure Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air immediately.[3][10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[11]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Assess Risks B Verify Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Retrieve Chemical C->D E Perform Experiment D->E F Close Container E->F Spill Spill E->Spill Exposure Exposure E->Exposure G Clean Work Area F->G H Dispose of Waste Properly G->H I Doff and Dispose/Clean PPE H->I J Wash Hands Thoroughly I->J

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.